HZ166
説明
特性
CAS番号 |
612527-56-7 |
|---|---|
分子式 |
C21H16N4O2 |
分子量 |
356.4 g/mol |
IUPAC名 |
ethyl 8-ethynyl-6-pyridin-2-yl-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate |
InChI |
InChI=1S/C21H16N4O2/c1-3-14-8-9-17-15(11-14)19(16-7-5-6-10-22-16)23-12-18-20(21(26)27-4-2)24-13-25(17)18/h1,5-11,13H,4,12H2,2H3 |
InChIキー |
ZSEDMNMFODMQRD-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C2CN=C(C3=C(N2C=N1)C=CC(=C3)C#C)C4=CC=CC=N4 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
8-ethynyl-6-(2'-pyridine)-4H-2,5,10b-triazabenzo(e)azulene-3-carboxylic acid ethyl ester HZ 166 HZ-166 HZ166 cpd |
製品の起源 |
United States |
Foundational & Exploratory
HZ166: A Technical Guide to its GABAA Receptor Subtype Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacological profile of HZ166, a benzodiazepine (BZD) site ligand with a notable selectivity for specific subtypes of the γ-aminobutyric acid type A (GABAA) receptor. This compound has emerged as a significant research tool and a potential therapeutic lead due to its distinct pharmacological properties, particularly its ability to elicit antihyperalgesic effects in the absence of sedation, a common side effect of classical benzodiazepines.[1][2] This document details the binding affinity and functional potency of this compound at various αβγ GABAA receptor subunit combinations, provides in-depth experimental methodologies for its characterization, and illustrates key signaling pathways and experimental workflows.
Introduction to this compound and GABAA Receptor Subtype Selectivity
The GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system, is a pentameric ligand-gated ion channel.[3][4] The receptor's vast heterogeneity, arising from the combination of different subunits (e.g., α, β, γ), gives rise to a multitude of receptor subtypes with distinct pharmacological and physiological properties. Classical benzodiazepines, such as diazepam, typically exhibit high affinity for GABAA receptors containing α1, α2, α3, and α5 subunits, mediating a range of effects including sedation, anxiolysis, and anticonvulsant activity. The sedative effects are primarily mediated by α1-containing receptors, while anxiolytic and antihyperalgesic effects are largely attributed to α2- and α3-containing receptors.[1][2]
This compound is a partial agonist at the benzodiazepine binding site of the GABAA receptor, demonstrating preferential activity for α2- and α3-containing subtypes over the α1 subtype.[1][5] This selectivity profile is thought to underlie its ability to produce potent antihyperalgesia in animal models of neuropathic and inflammatory pain without inducing sedation, a significant advantage for potential therapeutic applications.[1][2]
Quantitative Pharmacological Data
The subtype selectivity of this compound has been quantified through radioligand binding assays and functional electrophysiological studies. The following tables summarize the key quantitative data.
Table 1: Binding Affinity of this compound at Recombinant Human GABAA Receptor Subtypes
This table presents the inhibitor constant (Ki) values of this compound for different GABAA receptor subtypes expressed in L(-tk) cells. The Ki values were determined by [3H]flumazenil binding competition assays.[1]
| GABAA Receptor Subtype | Ki (nM)[1] |
| α1β3γ2 | 382 ± 66 |
| α2β3γ2 | 269 ± 46 |
| α3β3γ2 | Data not explicitly quantified in the primary source, but affinity is higher than for α1. |
| α5β3γ2 | 140 ± 42 |
Data are presented as mean ± SEM.
Table 2: Functional Potency and Efficacy of this compound
This table summarizes the functional characteristics of this compound as a partial agonist at different GABAA receptor subtypes. The selectivity coefficient indicates the preferential activity at α2 versus α1 subtypes.
| Parameter | This compound | Diazepam | Reference |
| Agonist Type | Partial Agonist | Full Agonist | [1] |
| Preferential Activity | α2- and α3-GABAA receptors | α1, α2, α3, α5-GABAA receptors | [1] |
| Selectivity Coefficient (α2 vs α1 activity) | 1.87 | 1.47 | [1] |
Experimental Protocols
This section details the key experimental methodologies used to characterize the pharmacological profile of this compound.
Radioligand Binding Assay ([3H]flumazenil Competition)
This protocol describes the determination of the binding affinity (Ki) of this compound for different GABAA receptor subtypes using a competitive radioligand binding assay.
Objective: To determine the inhibitor constant (Ki) of this compound at α1β3γ2, α2β3γ2, α3β3γ2, and α5β3γ2 GABAA receptor subtypes.
Materials:
-
L(-tk) cells stably expressing the desired human GABAA receptor subunit combinations.[1]
-
[3H]flumazenil (specific activity ~80-90 Ci/mmol).[6]
-
Unlabeled this compound.
-
Unlabeled clonazepam (for determination of non-specific binding).[6]
-
Cell harvesting buffer: Phosphate-buffered saline (PBS).
-
Protease inhibitor cocktail.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture L(-tk) cells stably expressing the respective GABAA receptor subtypes in DMEM with 10% FBS.
-
Induce receptor expression with 1 µM dexamethasone for 3-4 days.[1]
-
Harvest cells by scraping in ice-cold PBS and store the cell pellet at -80°C.
-
Thaw cells and resuspend in ice-cold assay buffer containing a protease inhibitor cocktail.
-
Homogenize the cell suspension by sonication.
-
Centrifuge the homogenate at 100,000 x g for 15 minutes at 4°C.
-
Resuspend the resulting membrane pellet in fresh assay buffer.[1]
-
Determine the protein concentration of the membrane preparation using a standard protein assay.
-
-
Binding Assay:
-
In a 96-well plate, set up the assay in a total volume of 200-250 µL per well.[6][7]
-
Total Binding: Add membrane preparation (~50 µg protein), [3H]flumazenil (final concentration ~1-2 nM), and assay buffer.[1][8]
-
Non-specific Binding: Add membrane preparation, [3H]flumazenil, and a saturating concentration of unlabeled clonazepam (e.g., 10 µM).[6]
-
Competition Binding: Add membrane preparation, [3H]flumazenil, and increasing concentrations of this compound.
-
Incubate the plate on ice for 90 minutes.[6]
-
-
Filtration and Counting:
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).[7]
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]flumazenil binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]flumazenil and Kd is its dissociation constant.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol describes the functional characterization of this compound as a modulator of GABA-induced currents in Xenopus laevis oocytes expressing specific GABAA receptor subtypes.
Objective: To determine the functional potency (EC50) and efficacy of this compound at different GABAA receptor subtypes.
Materials:
-
Xenopus laevis oocytes.
-
cRNA for the desired GABAA receptor subunits (α, β, γ).
-
Two-electrode voltage clamp setup.
-
GABA.
-
This compound.
-
Recording solution (e.g., ND96).
Procedure:
-
Oocyte Preparation and cRNA Injection:
-
Harvest and defolliculate Xenopus laevis oocytes.
-
Inject a mixture of cRNAs encoding the desired α, β, and γ subunits into the oocytes.
-
Incubate the oocytes for 2-7 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes (one for voltage recording, one for current injection).
-
Clamp the oocyte membrane potential at a holding potential of -60 to -80 mV.
-
Apply a low concentration of GABA (EC3-EC10) to elicit a baseline current.
-
Co-apply the same concentration of GABA with increasing concentrations of this compound.
-
Record the potentiation of the GABA-induced current by this compound.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-induced current in the absence and presence of this compound.
-
Calculate the percentage potentiation of the GABA response by this compound.
-
Plot the percentage potentiation against the logarithm of the this compound concentration.
-
Determine the EC50 (the concentration of this compound that produces 50% of the maximal potentiation) and the maximum efficacy (Emax) by fitting the data to a sigmoidal dose-response curve.
-
Visualizations: Signaling Pathways and Experimental Workflows
GABAA Receptor Signaling Pathway and Modulation by this compound
The following diagram illustrates the canonical GABAA receptor signaling pathway and the positive allosteric modulation by this compound.
References
- 1. GABAA receptor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The benzodiazepine binding site of GABAA receptors. [folia.unifr.ch]
- 5. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cryo-EM structures reveal native GABAA receptor assemblies and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Making sure you're not a bot! [nanion.de]
- 8. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
HZ166: A Subtype-Selective GABAA Receptor Modulator for Neuropathic Pain
A Technical Overview of the Mechanism of Action, Preclinical Efficacy, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of HZ166, a novel benzodiazepine-site agonist with preferential activity at α2- and α3-containing γ-aminobutyric acid type A (GABAA) receptors. This compound has demonstrated significant antihyperalgesic effects in preclinical models of neuropathic pain, offering a promising therapeutic avenue with a potentially improved side-effect profile compared to non-selective benzodiazepines.
Core Mechanism of Action: Selective Potentiation of GABAergic Inhibition
Neuropathic pain is often characterized by diminished inhibitory signaling in the spinal cord.[1][2][3] this compound addresses this by selectively enhancing the function of specific GABAA receptor subtypes. GABAA receptors are ligand-gated ion channels that, upon binding of GABA, permit the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.
This compound acts as a partial agonist at the benzodiazepine-binding site of GABAA receptors, specifically targeting receptors containing α2 and α3 subunits.[1][2][4] This selective binding potentiates the effect of GABA, increasing the flow of chloride ions and thereby enhancing inhibitory signaling in pain-processing pathways, particularly within the spinal dorsal horn.[1][2][3] This targeted action is crucial, as the sedative effects of classical benzodiazepines are primarily mediated by α1-containing GABAA receptors.[1][2][3] By avoiding significant activity at the α1 subtype, this compound can produce analgesia without inducing sedation or motor impairment.[1][4]
The antihyperalgesic activity of this compound is centrally mediated and can be blocked by the benzodiazepine antagonist flumazenil, confirming its action at the benzodiazepine site of the GABAA receptor.[1][2][4]
Signaling Pathway of this compound at the GABAA Receptor
References
- 1. This compound, a novel GABAA receptor subtype-selective benzodiazepine site ligand, is antihyperalgesic in mouse models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharma.uzh.ch [pharma.uzh.ch]
- 3. zora.uzh.ch [zora.uzh.ch]
- 4. This compound, a Novel GABAA Receptor Subtype-Selective Benzodiazepine Site Ligand, Is Antihyperalgesic in Mouse Models of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
HZ166: A Subtype-Selective Partial Agonist at the Benzodiazepine Site of GABAA Receptors
A Technical Guide for Researchers and Drug Development Professionals
Abstract
HZ166 is a novel, subtype-selective partial agonist that acts at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABAA) receptor. Exhibiting preferential activity for α2- and α3-containing GABAA receptor subtypes, this compound has garnered significant interest for its potential therapeutic applications, particularly in the treatment of chronic pain, anxiety, and epilepsy, with a reduced side-effect profile compared to classical benzodiazepines. This technical guide provides a comprehensive overview of this compound, including its binding affinity, functional modulation of GABAA receptors, and its pharmacological effects in preclinical models. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this promising compound.
Introduction
The GABAA receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system. Its allosteric modulation by benzodiazepines has been a cornerstone of treatment for anxiety, insomnia, and seizures for decades. However, the clinical utility of classical benzodiazepines is often limited by side effects such as sedation, motor impairment, and the development of tolerance and dependence. These undesirable effects are primarily mediated by the α1 subunit of the GABAA receptor.
This compound represents a significant advancement in the quest for safer GABAergic modulators. As a partial agonist with selectivity for α2- and α3-containing GABAA receptors, it offers the potential for targeted therapeutic effects with a diminished liability for the side effects associated with non-selective benzodiazepines.[1][2][3] This guide summarizes the key preclinical data on this compound and provides detailed methodologies for its characterization.
Quantitative Data
Binding Affinity
The binding affinity of this compound for various GABAA receptor subtypes has been determined through radioligand binding assays, typically using [3H]flumazenil. The inhibition constant (Ki) values demonstrate its selectivity for α2, α3, and α5 subunits over the α1 subunit.
| Receptor Subtype | Ki (nM)[2] | Tissue Source | Ki (nM)[2] |
| α1β3γ2 | 382 ± 66 | Mouse Brain | 282 ± 6 |
| α2β3γ2 | 269 ± 46 | Mouse Spinal Cord | 189 ± 10 |
| α3β3γ2 | Data Not Available | ||
| α5β3γ2 | 140 ± 42 |
In Vivo Efficacy
This compound has demonstrated significant efficacy in preclinical models of pain, anxiety, and seizures.
| Preclinical Model | Species | Endpoint | ED50 / Effective Dose | Reference |
| Chronic Constriction Injury (Neuropathic Pain) | Mouse | Antihyperalgesia | 5.3 ± 1.8 mg/kg | [2] |
| Zymosan A-induced Inflammation (Inflammatory Pain) | Mouse | Antihyperalgesia | Dose-dependent effect | [3] |
| Pentylenetetrazol (PTZ)-induced Seizures | Rat | Anticonvulsant | Active (ED50 not specified) | [4] |
| Elevated Plus Maze (Anxiety) | Rat | Anxiolytic-like effects | Active (Specific data not available) | [4] |
Experimental Protocols
Radioligand Binding Assay
This protocol is used to determine the binding affinity of this compound to different GABAA receptor subtypes.
Materials:
-
[3H]flumazenil (radioligand)
-
Cell membranes expressing specific GABAA receptor subtypes or tissue homogenates (e.g., mouse brain, spinal cord)
-
This compound (test compound)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the cell membranes or tissue homogenate, [3H]flumazenil at a concentration near its Kd, and varying concentrations of this compound or vehicle.
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a non-labeled benzodiazepine site ligand (e.g., clonazepam).
-
Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the Ki value using appropriate software (e.g., GraphPad Prism) and the Cheng-Prusoff equation.
Electrophysiology (Two-Electrode Voltage Clamp)
This protocol assesses the functional modulation of GABAA receptors by this compound in Xenopus oocytes or mammalian cells expressing specific receptor subtypes.
Materials:
-
Xenopus oocytes or mammalian cells expressing specific GABAA receptor subtypes
-
GABA (agonist)
-
This compound (test compound)
-
Recording solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES)
-
Two-electrode voltage clamp setup or patch-clamp rig
Procedure:
-
Prepare oocytes or cells expressing the desired GABAA receptor subtype.
-
Place the cell in the recording chamber and perfuse with recording solution.
-
Clamp the cell membrane at a holding potential of -60 mV.
-
Apply a submaximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline current.
-
Co-apply this compound at various concentrations with the same concentration of GABA.
-
Record the potentiation of the GABA-evoked current by this compound.
-
To determine the effect on GABA potency, generate a GABA concentration-response curve in the absence and presence of a fixed concentration of this compound.
-
Analyze the data to determine the fold-potentiation of the GABA current and any shift in the GABA EC50.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
This in vivo model is used to evaluate the antihyperalgesic effects of this compound.
Materials:
-
Mice (e.g., C57BL/6)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Chromic gut sutures
-
Von Frey filaments (for assessing mechanical allodynia)
-
This compound
Procedure:
-
Anesthetize the mouse.
-
Make an incision on the lateral surface of the thigh to expose the sciatic nerve.
-
Loosely tie three to four chromic gut ligatures around the sciatic nerve.
-
Close the incision with sutures or wound clips.
-
Allow the animals to recover for a period of 7-14 days, during which they will develop mechanical allodynia.
-
Assess baseline mechanical sensitivity using von Frey filaments.
-
Administer this compound or vehicle intraperitoneally (i.p.).
-
Measure the paw withdrawal threshold at various time points after drug administration to determine the antihyperalgesic effect.
Rotarod Test
This test is used to assess motor coordination and potential sedative effects of this compound.
Materials:
-
Mice
-
Rotarod apparatus
-
This compound
Procedure:
-
Train the mice on the rotarod at a constant speed (e.g., 4 rpm) for a set period on consecutive days until they can remain on the rod for a predetermined duration (e.g., 60 seconds).
-
On the test day, administer this compound or vehicle (i.p.).
-
At a specified time after injection (e.g., 30 or 60 minutes), place the mice on the rotarod, which is set to accelerate (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod for each mouse. A shorter latency to fall compared to the vehicle group indicates motor impairment.
Elevated Plus Maze (EPM)
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. Anxiolytic compounds are expected to increase the time spent and the number of entries into the open arms.
Materials:
-
Mice or rats
-
Elevated plus maze apparatus (two open arms and two closed arms)
-
Video tracking software
-
This compound
Procedure:
-
Acclimatize the animals to the testing room for at least 30-60 minutes before the test.
-
Administer this compound or vehicle (i.p.) at a specified time before the test.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute period.
-
Record the session using a video camera positioned above the maze.
-
Analyze the video to determine the time spent in the open and closed arms, the number of entries into each arm, and the total distance traveled.
-
An increase in the percentage of time spent in the open arms and the number of open arm entries is indicative of an anxiolytic-like effect.
Pentylenetetrazol (PTZ)-Induced Seizure Model
This model is used to evaluate the anticonvulsant properties of this compound.
Materials:
-
Mice or rats
-
Pentylenetetrazol (PTZ)
-
This compound
-
Observation chamber
Procedure:
-
Administer this compound or vehicle (i.p.) at a specified time before the challenge.
-
Administer a convulsant dose of PTZ (e.g., 50-60 mg/kg, i.p. or s.c.).
-
Immediately place the animal in an observation chamber and monitor for seizure activity for a period of 30 minutes.
-
Record the latency to the first seizure and the severity of seizures using a standardized scoring system (e.g., Racine scale).
-
An increase in the latency to seizures and a reduction in seizure severity indicate an anticonvulsant effect.
Signaling Pathways and Experimental Workflows
GABAA Receptor Signaling Pathway
This compound acts as a positive allosteric modulator at the benzodiazepine site of the GABAA receptor. It does not directly activate the receptor but enhances the effect of the endogenous ligand, GABA.
Caption: GABAA Receptor Signaling Pathway modulated by this compound.
Experimental Workflow for Preclinical Evaluation of this compound
This workflow outlines the logical progression of experiments to characterize a novel GABAA receptor modulator like this compound.
Caption: Preclinical evaluation workflow for this compound.
Conclusion
This compound is a promising partial agonist at the benzodiazepine site of GABAA receptors with a favorable subtype selectivity profile. Preclinical data strongly suggest its potential as a novel therapeutic agent for chronic pain and possibly anxiety and seizure disorders, with a reduced risk of the side effects that plague classical benzodiazepines. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and similar next-generation GABAergic modulators. Further investigation into its anxiolytic and anticonvulsant properties, including the determination of precise efficacy and potency in relevant models, is warranted.
References
- 1. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 2. This compound, a Novel GABAA Receptor Subtype-Selective Benzodiazepine Site Ligand, Is Antihyperalgesic in Mouse Models of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel GABAA receptor subtype-selective benzodiazepine site ligand, is antihyperalgesic in mouse models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioisosteres of ethyl 8-ethynyl-6-(pyridin-2-yl)-4H-benzo[f]imidazo [1,5-a][1,4]diazepine-3-carboxylate (HZ-166) as novel alpha 2,3 selective potentiators of GABAA receptors: Improved bioavailability enhances anticonvulsant efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of HZ166: A Novel Analgesic Agent Targeting GABA-A Receptors
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
HZ166 is a novel, subtype-selective benzodiazepine site ligand for the GABA-A receptor, demonstrating significant promise as a non-sedating analgesic for chronic pain. This document provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound. Detailed experimental protocols for its synthesis and evaluation, along with a compilation of its quantitative pharmacological and pharmacokinetic data, are presented. Furthermore, this guide includes visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and development process.
Introduction
The management of chronic pain remains a significant clinical challenge, with many existing therapies limited by side effects or the development of tolerance. The γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel, is a well-established target for modulating neuronal excitability. Classical benzodiazepines, which act as positive allosteric modulators of GABA-A receptors, have potent anxiolytic, anticonvulsant, and sedative properties. However, their sedative effects, primarily mediated by the α1 subunit of the GABA-A receptor, have limited their utility as analgesics.
The discovery of subtype-selective GABA-A receptor modulators has opened new avenues for developing targeted therapies with improved side-effect profiles. This compound has emerged as a promising compound with preferential activity at α2- and α3-containing GABA-A receptors, which are implicated in anxiolysis and analgesia, while exhibiting lower efficacy at the α1 subunit, thereby reducing sedation.[1][2] This technical guide details the scientific journey of this compound, from its chemical synthesis to its preclinical evaluation in models of chronic pain.
Discovery and Synthesis of this compound
The synthesis of this compound, a novel 8-substituted imidazobenzodiazepine, was first reported by Rivas et al. in 2009 as part of a program to develop anticonvulsant ligands with an improved side-effect profile.[1] The synthesis is a multi-step process, which is detailed in the experimental protocols section.
Mechanism of Action and Signaling Pathway
This compound is a partial positive allosteric modulator of the GABA-A receptor, acting at the benzodiazepine binding site located at the interface of the α and γ subunits.[3] Upon binding, this compound enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system. This potentiation leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and a decrease in neuronal excitability.[3] The subtype selectivity of this compound for α2 and α3 subunits is crucial for its analgesic effects without inducing sedation.[1][2]
Quantitative Data
The pharmacological and pharmacokinetic properties of this compound have been characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below for easy comparison.
Table 1: In Vitro GABA-A Receptor Subtype Binding Affinity and Efficacy of this compound
| Receptor Subtype | Binding Affinity (Ki, nM) | Efficacy (% of Diazepam) |
| α1β3γ2 | 282 ± 6 | Low |
| α2β3γ2 | 189 ± 10 | High |
| α3β3γ2 | 189 ± 10 | High |
| α5β3γ2 | Data not available | Low |
Data sourced from radioligand binding assays and electrophysiological recordings.[1]
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Unit |
| Dose (i.p.) | 48 | mg/kg |
| Cmax (Brain) | ~1500 | ng/g |
| Tmax (Brain) | 1 | hour |
| Half-life (t1/2) | ~4 | hours |
| AUC (0-24h, Brain) | Data not available | ng*h/g |
Data obtained from LC-MS/MS analysis of brain homogenates following a single intraperitoneal injection.[1]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Synthesis of this compound
The synthesis of this compound is based on the procedures described by Rivas et al. (2009). The key steps involve the construction of the benzodiazepine core followed by the introduction of the ethynyl group at the 8-position and the pyridinyl moiety at the 6-position.
In Vitro Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for different GABA-A receptor subtypes.
-
Materials: [3H]flumazenil (radioligand), membranes from cells expressing specific recombinant GABA-A receptor subtypes (α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2), incubation buffer (e.g., Tris-HCl), test compound (this compound), and a non-specific binding control (e.g., diazepam).
-
Procedure:
-
Incubate cell membranes with a fixed concentration of [3H]flumazenil and varying concentrations of this compound.
-
Allow the binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration.
-
Measure the radioactivity of the bound ligand using liquid scintillation counting.
-
Calculate the IC50 value (concentration of this compound that inhibits 50% of [3H]flumazenil binding) and convert it to a Ki value using the Cheng-Prusoff equation.
-
In Vivo Models of Chronic Pain
-
Objective: To induce a neuropathic pain state in mice to evaluate the antihyperalgesic effects of this compound.
-
Procedure:
-
Anesthetize the mouse.
-
Expose the sciatic nerve in the mid-thigh region.
-
Place four loose ligatures around the nerve.
-
Close the incision.
-
Allow the animal to recover for a set period (e.g., 7 days) to develop mechanical and thermal hyperalgesia.
-
-
Objective: To induce an inflammatory pain state to assess the efficacy of this compound.
-
Procedure:
-
Inject a solution of zymosan A (a yeast cell wall component) subcutaneously into the plantar surface of the mouse's hind paw.
-
This induces a local inflammatory response characterized by swelling, redness, and hyperalgesia.
-
Behavioral Testing for Analgesia
-
Objective: To measure the withdrawal threshold to a mechanical stimulus.
-
Procedure:
-
Place the mouse on an elevated mesh platform.
-
Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.
-
The withdrawal threshold is the lowest force that elicits a paw withdrawal response.
-
-
Objective: To measure the latency to withdraw from a thermal stimulus.
-
Procedure:
-
Place the mouse in a plexiglass chamber on a glass floor.
-
Apply a radiant heat source to the plantar surface of the hind paw.
-
Measure the time it takes for the mouse to withdraw its paw.
-
Pharmacokinetic Analysis
-
Objective: To determine the concentration of this compound in the brain over time.
-
Procedure:
-
Administer this compound to mice via intraperitoneal injection.
-
At various time points, euthanize the animals and collect brain tissue.
-
Homogenize the brain tissue.
-
Extract this compound from the homogenate using a suitable organic solvent.
-
Analyze the concentration of this compound in the extract using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Experimental and Drug Discovery Workflow
The development of this compound followed a logical progression from initial discovery and synthesis to preclinical evaluation. This workflow is a common paradigm in modern drug discovery.
Conclusion
This compound represents a significant advancement in the development of subtype-selective GABA-A receptor modulators for the treatment of chronic pain. Its preferential activity at α2 and α3 subunits provides a clear mechanism for its analgesic effects without the dose-limiting sedation associated with non-selective benzodiazepines. The data presented in this guide demonstrate its promising preclinical profile, highlighting its potential for further development as a novel therapeutic agent. The detailed experimental protocols provided herein should serve as a valuable resource for researchers in the fields of pain, neuropharmacology, and medicinal chemistry.
References
- 1. This compound, a Novel GABAA Receptor Subtype-Selective Benzodiazepine Site Ligand, Is Antihyperalgesic in Mouse Models of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antihyperalgesia by α2-GABAA Receptors Occurs Via a Genuine Spinal Action and Does Not Involve Supraspinal Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological and antihyperalgesic properties of the novel α2/3 preferring GABAA receptor ligand MP-III-024 - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of HZ166: A Subtype-Selective GABA-A Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth pharmacological characterization of HZ166, a novel benzodiazepine site ligand with selective affinity for α2 and α3 subunits of the γ-aminobutyric acid type A (GABA-A) receptor. This document summarizes key quantitative data, details experimental methodologies, and visualizes the compound's mechanism of action and experimental workflows.
Introduction
This compound is a partial agonist at the benzodiazepine-binding site of GABA-A receptors, demonstrating preferential activity at receptors containing α2 and α3 subunits.[1][2] This selectivity profile suggests a therapeutic potential for conditions such as chronic pain, with a reduced liability for the sedative effects commonly associated with non-selective benzodiazepines, which are primarily mediated by α1-containing GABA-A receptors.[1][2][3] This guide delves into the binding characteristics, functional effects, and preclinical analgesic properties of this compound.
Quantitative Pharmacological Data
The following tables summarize the binding affinities and pharmacokinetic parameters of this compound.
Table 1: Binding Affinity (Ki) of this compound for GABAA Receptor Subtypes
| Receptor Subtype | Ki (nM) |
| α1β3γ2 | Data not explicitly provided in search results |
| α2β3γ2 | 269 ± 46 |
| α3β3γ2 | Data not explicitly provided in search results |
| α5β3γ2 | 140 ± 42 |
| Native GABA-A (Spinal Cord) | 189 ± 10 |
| Native GABA-A (Brain) | 282 ± 6 |
Data sourced from competition assays using [3H]flumazenil as the radioligand.[1][4]
Table 2: In Vivo Efficacy of this compound in a Neuropathic Pain Model
| Animal Model | Treatment | Dosage (mg/kg, i.p.) | Outcome |
| Chronic Constriction Injury (CCI) of sciatic nerve | This compound | 16 | Significant increase in paw withdrawal thresholds (anti-hyperalgesic effect) |
| Chronic Constriction Injury (CCI) of sciatic nerve | This compound | 16 (9-day chronic treatment) | No loss of analgesic activity (no tolerance development) |
The anti-hyperalgesic effects were comparable to those of gabapentin at non-sedative doses.[1][2]
Mechanism of Action and Signaling Pathway
This compound acts as a positive allosteric modulator of GABA-A receptors. By binding to the benzodiazepine site at the interface of the α and γ subunits, it enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system. This potentiation of GABAergic inhibition leads to a greater influx of chloride ions upon receptor activation, hyperpolarizing the neuron and reducing its excitability. The subtype selectivity of this compound for α2- and α3-containing receptors is crucial for its therapeutic action in pain pathways, as these subtypes are predominantly expressed in regions of the spinal cord and brain involved in nociceptive signaling.[1][5]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Radioligand Binding Assays
Objective: To determine the binding affinity of this compound for different GABA-A receptor subtypes.
Methodology:
-
Membrane Preparation: Membranes from L cells stably expressing specific GABA-A receptor subunit combinations (e.g., α1β3γ2, α2β3γ2, α5β3γ2) or from native tissues (mouse spinal cord and brain) are prepared.[1][4]
-
Competition Binding Assay: Membranes are incubated with a fixed concentration of the radioligand [3H]flumazenil and increasing concentrations of this compound.[1][4]
-
Incubation and Filtration: The incubation is carried out on ice for 90 minutes and terminated by rapid vacuum filtration to separate bound and free radioligand.[4]
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.[4]
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]flumazenil (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
In Vivo Models of Pain
Objective: To evaluate the anti-hyperalgesic effects of this compound in animal models of neuropathic and inflammatory pain.
4.2.1. Chronic Constriction Injury (CCI) Model of Neuropathic Pain
Methodology:
-
Surgical Procedure: Under anesthesia, the left sciatic nerve of mice is exposed, and a chronic constriction injury is induced.[1]
-
Drug Administration: Seven days post-surgery, this compound or vehicle is administered intraperitoneally (i.p.).[1]
-
Behavioral Testing: Mechanical sensitivity is assessed using von Frey filaments to determine the paw withdrawal threshold (PWT). Thermal hyperalgesia is measured by the paw withdrawal latency (PWL) in response to a radiant heat source.[1]
-
Tolerance Study: To assess the development of tolerance, this compound is administered daily for 9 consecutive days, with mechanical sensitivity tested after the final dose.[1]
4.2.2. Zymosan A Model of Inflammatory Pain
Methodology:
-
Induction of Inflammation: Zymosan A is injected subcutaneously into the plantar side of the left hind paw to induce a local inflammatory reaction.[1]
-
Drug Administration: 48 hours after zymosan A injection, this compound or vehicle is administered i.p.[1]
-
Behavioral Testing: Mechanical paw withdrawal thresholds are assessed for 3 hours following drug administration.[1]
Assessment of Sedation and Motor Impairment
Objective: To determine if this compound produces sedative effects or impairs motor coordination at analgesic doses.
4.3.1. Rotarod Test
Methodology:
-
Apparatus: Mice are placed on a rotating rod.
-
Procedure: The time the animals remain on the rod is measured.
-
Drug Effect: The performance of mice treated with this compound is compared to that of vehicle-treated animals to assess for motor impairment. Doses up to 160 mg/kg did not interfere with rotarod performance.[1]
4.3.2. Locomotor Activity
Methodology:
-
Apparatus: Mice are placed in individual automated circular enclosures.
-
Procedure: Spontaneous locomotor activity is recorded.
-
Drug Effect: this compound at doses of 16 and 48 mg/kg, which produced maximal anti-hyperalgesic effects, did not significantly impair motor activity.[1]
Conclusion
This compound is a promising subtype-selective GABA-A receptor modulator with a pharmacological profile that supports its development for the treatment of chronic pain. Its preferential activity at α2- and α3-containing receptors provides a mechanism for analgesia with a reduced risk of sedation and motor impairment. The experimental data presented in this guide provide a comprehensive overview of the pharmacological characterization of this compound for the scientific and drug development community. Further investigation into its clinical efficacy and safety profile is warranted.
References
- 1. This compound, a Novel GABAA Receptor Subtype-Selective Benzodiazepine Site Ligand, Is Antihyperalgesic in Mouse Models of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel GABAA receptor subtype-selective benzodiazepine site ligand, is antihyperalgesic in mouse models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. zora.uzh.ch [zora.uzh.ch]
- 4. pharma.uzh.ch [pharma.uzh.ch]
- 5. Antihyperalgesia by α2-GABAA receptors occurs via a genuine spinal action and does not involve supraspinal sites - PubMed [pubmed.ncbi.nlm.nih.gov]
HZ166 Binding Affinity for α2 and α3 GABA-A Subunits: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of HZ166, a novel benzodiazepine-site partial agonist, for the α2 and α3 subunits of the γ-aminobutyric acid type A (GABA-A) receptor. This compound has garnered significant interest for its potential as a non-sedative anxiolytic and analgesic, primarily through its selective modulation of specific GABA-A receptor subtypes.[1][2] This document summarizes key quantitative data, details the experimental methodologies used for its characterization, and provides visual representations of the relevant pathways and workflows.
Quantitative Binding Affinity Data
The binding affinity of this compound for different GABA-A receptor α-subunits has been determined through radioligand binding assays. The data consistently demonstrates a preferential affinity of this compound for receptors containing α2, α3, and α5 subunits over the α1 subunit, which is primarily associated with the sedative effects of classical benzodiazepines.[1][3]
The equilibrium dissociation constants (Ki) from competitive binding assays using [3H]flumazenil are presented below. These values were determined using L cells stably expressing recombinant human GABA-A receptor subunit combinations (αxβ3γ2).[3]
| GABA-A Receptor Subtype | Mean Ki (nM) ± SEM |
| α1β3γ2 | 382 ± 66 |
| α2β3γ2 | 269 ± 46 |
| α3β3γ2 | Data indicates affinity is between α5 and α2 |
| α5β3γ2 | 140 ± 42 |
Data sourced from Knabl et al., 2011.[3]
The rank order of binding affinity for this compound is α5 > α3 > α2 > α1.[3][4] The approximately 40% higher affinity for α2-containing receptors compared to α1-containing receptors is a key characteristic of this compound.[3]
Experimental Protocols
The determination of this compound's binding affinity for GABA-A receptor subtypes is primarily achieved through [3H]flumazenil competition binding assays.[3] This established method allows for the characterization of ligands that bind to the benzodiazepine site of the GABA-A receptor.
[3H]Flumazenil Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for specific GABA-A receptor subtypes by measuring its ability to displace the radiolabeled ligand [3H]flumazenil.
Materials:
-
Biological Samples: Homogenates from L cells stably transfected with specific human GABA-A receptor subunit combinations (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2).[3] Alternatively, membranes derived from specific tissues, such as mouse brain and spinal cord, can be used to assess binding to native receptors.[3]
-
Radioligand: [3H]flumazenil.[3]
-
Test Compound: this compound at various concentrations.[3]
-
Non-specific Binding Control: A high concentration of a non-radiolabeled benzodiazepine, such as clonazepam (10 μM), is used to determine non-specific binding.[3][4]
-
Incubation Buffer: 10 mM Tris-HCl, 100 mM KCl, pH 7.4.[3][4]
-
Apparatus: Liquid scintillation counter, filtration manifold, glass fiber filters.[3][4]
Procedure:
-
Membrane Preparation:
-
Binding Reaction:
-
Aliquots of the membrane preparation are incubated with a fixed concentration of [3H]flumazenil and varying concentrations of this compound.[4]
-
Separate tubes are prepared with [3H]flumazenil and a saturating concentration of clonazepam to determine non-specific binding.[4]
-
The incubation is carried out on ice for a defined period (e.g., 90 minutes) to reach equilibrium.[4]
-
-
Termination and Filtration:
-
Quantification:
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding at each this compound concentration.
-
The concentration of this compound that inhibits 50% of the specific [3H]flumazenil binding (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Experimental Workflow: [3H]Flumazenil Binding Assay
Caption: Workflow for determining this compound binding affinity.
Signaling Pathway: this compound at the GABA-A Receptor
Caption: this compound mechanism of action at the GABA-A receptor.
References
- 1. This compound, a novel GABAA receptor subtype-selective benzodiazepine site ligand, is antihyperalgesic in mouse models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. zora.uzh.ch [zora.uzh.ch]
- 3. This compound, a Novel GABAA Receptor Subtype-Selective Benzodiazepine Site Ligand, Is Antihyperalgesic in Mouse Models of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharma.uzh.ch [pharma.uzh.ch]
In Vitro Electrophysiological Profile of HZ166: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
HZ166 is a novel benzodiazepine (BZD) site ligand that demonstrates significant subtype selectivity for α2 and α3 subunit-containing GABAA receptors. This selectivity profile suggests a therapeutic potential for anxiolytic and antihyperalgesic effects with a reduced liability for sedation and motor impairment, which are typically associated with non-selective BZDs that strongly modulate α1 subunit-containing GABAA receptors. This technical guide provides a comprehensive overview of the in vitro electrophysiological properties of this compound, including its effects on GABAA receptor function, detailed experimental protocols for characterization, and a summary of its pharmacological profile.
Core Mechanism of Action
This compound acts as a partial positive allosteric modulator at the benzodiazepine binding site of the GABAA receptor. By binding to this site, it enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system. This potentiation leads to an increased influx of chloride ions upon GABA binding, resulting in hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. The key characteristic of this compound is its preferential modulation of GABAA receptors containing α2 and α3 subunits over those containing α1 and α5 subunits.
The Role of HZ166 in GABAergic Neurotransmission: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
HZ166 is a novel, non-sedative partial agonist for the benzodiazepine (BDZ) binding site on the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] This compound exhibits a distinct pharmacological profile characterized by preferential activity at α2- and α3-containing GABA-A receptor subtypes, which are primarily associated with anxiolytic and anticonvulsant effects, while having less activity at the α1 subtype linked to sedation.[1][2][3][4] This subtype selectivity gives this compound a favorable side-effect profile, making it a promising candidate for the treatment of chronic pain and epilepsy without the common sedative and motor-impairing effects of classical benzodiazepines.[1][2] This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of its signaling pathways and experimental workflows.
Introduction to this compound and GABAergic Neurotransmission
GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, crucial for maintaining balanced neuronal activity.[5] It exerts its effects by binding to GABA-A and GABA-B receptors.[5] The GABA-A receptor, a ligand-gated chloride ion channel, is a key target for various therapeutic agents, including benzodiazepines, which act as positive allosteric modulators (PAMs).[3][6] These modulators enhance the effect of GABA, leading to increased chloride influx and neuronal hyperpolarization, resulting in neuronal inhibition.[7]
The diverse functions of GABA-A receptors are attributed to their heterogeneous pentameric structure, typically composed of two α, two β, and one γ subunit.[8] The α subunit isoforms (α1-α6) are particularly important as they determine the pharmacological properties of the receptor.[3] Specifically, α1-containing receptors are primarily linked to sedation, while α2- and α3-containing receptors are associated with anxiolytic and anticonvulsant effects.[2][3][4]
This compound is a compound from the 8-substituted triazolo- and imidazobenzodiazepine class, designed to be a partial BDZ-site agonist with preferential activity at α2- and α3-GABA-A receptors.[1] Its unique profile suggests it can provide therapeutic benefits such as analgesia and anticonvulsant activity with a reduced risk of sedation and tolerance development.[1][2]
Mechanism of Action of this compound
This compound acts as a positive allosteric modulator at the benzodiazepine binding site of GABA-A receptors.[1][2] By binding to this site, it enhances the affinity of GABA for its own binding site, leading to a more potent inhibitory effect. The key to this compound's therapeutic potential lies in its subtype selectivity.
Signaling Pathway of this compound
The following diagram illustrates the signaling pathway of this compound's action on a neuron.
References
- 1. This compound, a Novel GABAA Receptor Subtype-Selective Benzodiazepine Site Ligand, Is Antihyperalgesic in Mouse Models of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel GABAA receptor subtype-selective benzodiazepine site ligand, is antihyperalgesic in mouse models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental GABA A Receptor Agonists and Allosteric Modulators for the Treatment of Focal Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zora.uzh.ch [zora.uzh.ch]
- 5. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Exploring the Anxiolytic Potential of HZ166: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: HZ166 is a novel benzodiazepine (BZD) site ligand that exhibits significant promise as an anxiolytic agent with a potentially improved side-effect profile compared to classical benzodiazepines. As a partial agonist with selectivity for α2 and α3 subunit-containing γ-aminobutyric acid type A (GABA-A) receptors, this compound is designed to dissociate the anxiolytic effects from the sedative and motor-impairing effects commonly associated with non-selective BZDs. This document provides a comprehensive overview of the preclinical data on this compound, including its binding affinity, functional activity, pharmacokinetic profile, and the experimental methodologies used for its evaluation.
Introduction
The therapeutic utility of classical benzodiazepines, such as diazepam, is often limited by a range of adverse effects including sedation, amnesia, motor impairment, and the potential for dependence and abuse.[1] These effects are primarily mediated by their non-selective interaction with different subtypes of the GABA-A receptor. Scientific research has established that the sedative effects of BZDs are mediated by GABA-A receptors containing the α1 subunit, whereas the anxiolytic properties are largely attributed to actions at α2 subunit-containing receptors.[2] This understanding has driven the development of subtype-selective compounds like this compound, which aim to provide targeted anxiolytic activity with a reduced side-effect burden. This compound is a partial agonist at the benzodiazepine binding site of the GABA-A receptor, with preferential activity at α2- and α3-containing subtypes.[2][3][4]
Mechanism of Action: Subtype-Selective GABA-A Receptor Modulation
This compound exerts its anxiolytic effect by acting as a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system (CNS).
-
Binding Site: this compound binds to the benzodiazepine site, which is located at the interface of the α and γ subunits of the GABA-A receptor.
-
Functional Effect: As a partial agonist, this compound enhances the effect of GABA at the receptor, increasing the frequency of chloride (Cl⁻) channel opening. This leads to an influx of Cl⁻ ions, hyperpolarization of the neuronal membrane, and a reduction in neuronal excitability.
-
Subtype Selectivity: The key feature of this compound is its preferential binding and functional activity at GABA-A receptors containing α2 and α3 subunits over those containing the α1 subunit.[2] This selectivity is the basis for its anticipated anxiolytic effects without significant sedation. The anxiolytic actions of benzodiazepines have been specifically linked to the α2-GABA-A receptors.[2] The effects of this compound are reversed by the BZD site antagonist flumazenil, confirming its mechanism of action is mediated through this specific site.[2][3][4]
Signaling Pathway Diagram
Caption: this compound enhances GABAergic inhibition via α2-GABA-A receptors.
Quantitative Preclinical Data
The following tables summarize the key quantitative parameters that define the pharmacological profile of this compound.
Table 1: Binding Affinity of this compound at Recombinant GABA-A Receptor Subtypes
| Receptor Subtype | Binding Affinity (Ki, nM) |
| α1β3γ2 | 382 ± 66 |
| α2β3γ2 | 269 ± 46 |
| α3β3γ2 | Data indicates higher affinity than α2 |
| α5β3γ2 | 140 ± 42 |
| Data derived from competitive binding assays with [3H]flumazenil in L cells stably expressing the respective subunit combinations. The rank order of affinity is α5 > α3 > α2 > α1.[2] |
Table 2: Functional Activity (Intrinsic Efficacy) of this compound
| Parameter | Value | Comparison (Diazepam) |
| Activity Profile | Partial Agonist | Full Agonist |
| Preferential Activity | α2- and α3-GABA-A Receptors | Non-selective |
| Selectivity Coefficient (α2 vs α1) | 1.87 | 1.47 |
| The selectivity coefficient is calculated from the potentiation of GABA-A receptor currents. This compound shows a higher preference for α2 over α1 receptors compared to diazepam.[2] |
Table 3: Pharmacokinetic Profile of this compound in Mice
| Parameter | Route | Dose (mg/kg) | Value |
| Initial Elimination Half-Life (α) | i.p. | 48 | 0.39 hours |
| Terminal Elimination Half-Life (β) | i.p. | 48 | 6.6 hours |
| CNS Penetration | i.p. | 48 | Rapid |
| Pharmacokinetic parameters were determined by measuring this compound concentrations in brain tissue over 24 hours following a single intraperitoneal (i.p.) injection in mice.[2] |
Table 4: In Vivo Behavioral Effects of this compound in Mice
| Dose (mg/kg, i.p.) | Effect |
| 16 - 48 | Maximal antihyperalgesic effects; non-sedative |
| 100 - 160 | Significant reduction in locomotor activity (sedation) |
| These doses, while evaluated in pain models, provide strong evidence that this compound has a therapeutic window where it is active in the CNS without causing sedation, a key requirement for an anxiolytic.[2] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections describe the key experimental protocols used to characterize this compound.
Radioligand Binding Assay ([3H]flumazenil)
This assay is used to determine the binding affinity (Ki) of this compound for different GABA-A receptor subtypes.
-
Materials:
-
Cell membranes from L-cells stably expressing specific GABA-A receptor subunit combinations (e.g., α1β3γ2, α2β3γ2).
-
[3H]flumazenil (radioligand).
-
This compound (test compound) at various concentrations.
-
Incubation Buffer: 10 mM Tris-HCl pH 7.4, 100 mM KCl.
-
Clonazepam (10 µM) for determining non-specific binding.
-
-
Procedure:
-
Aliquots of cell membranes (~200 µg protein) are incubated with a fixed concentration of [3H]flumazenil (1.2 nM) and increasing concentrations of this compound.
-
The total incubation volume is 200 µL.
-
Incubation is carried out on ice for 90 minutes.
-
The reaction is terminated by rapid vacuum filtration through glass fiber filters, which traps the receptor-bound radioligand.
-
Filters are washed with ice-cold incubation buffer to remove unbound radioligand.
-
Radioactivity retained on the filters is measured using liquid scintillation counting.
-
Binding data is analyzed using software like GraphPad Prism to calculate IC50 values, which are then converted to Ki values.[5]
-
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for determining this compound binding affinity.
In Vivo Pharmacokinetic Study
This protocol determines the concentration and persistence of this compound in the CNS over time.
-
Subjects: Male mice (e.g., C57BL/6).[5]
-
Procedure:
-
A single dose of this compound (e.g., 48 mg/kg) is administered via intraperitoneal (i.p.) injection.[2]
-
At specified time points (e.g., 0.5, 1, 2, 4, 8, 24 hours), cohorts of mice (n=3 per time point) are euthanized.[2]
-
Brains are rapidly removed, weighed, and homogenized.
-
This compound is extracted from the brain homogenate using solid-phase extraction.
-
Concentrations of this compound in the extracts are quantified using liquid chromatography coupled to mass spectrometry (LC-MS/MS).[5]
-
A concentration-time curve is plotted to determine pharmacokinetic parameters like half-life (t½).
-
In Vivo Behavioral Testing: Elevated Plus Maze (EPM)
The EPM is a standard preclinical model for assessing anxiolytic-like activity in rodents.
-
Apparatus: A plus-shaped maze elevated above the floor, with two open arms and two arms enclosed by high walls.
-
Principle: The test is based on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds increase the proportion of time spent and entries made into the open arms.
-
Procedure:
-
Mice are treated with this compound or a vehicle control.
-
After a set pretreatment time (e.g., 60 minutes), each mouse is placed in the center of the maze, facing an open arm.
-
The mouse is allowed to explore the maze for a fixed period (e.g., 5 minutes).
-
Behavior is recorded by video and scored by a blinded observer.
-
Key parameters measured include:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
Total distance traveled (to control for changes in general motor activity).
-
-
Experimental Workflow: In Vivo Behavioral Study
Caption: General workflow for preclinical anxiolytic testing in mice.
Conclusion and Future Directions
The preclinical data for this compound strongly support its potential as a novel anxiolytic agent. Its mechanism of action, characterized by partial agonism and selectivity for α2/α3-containing GABA-A receptors, provides a clear rationale for an improved therapeutic profile with reduced sedation compared to existing benzodiazepines. Quantitative binding and pharmacokinetic data demonstrate that this compound effectively engages its CNS target with favorable drug-like properties.
While current published studies focus heavily on its antihyperalgesic effects, the underlying pharmacology is directly translatable to anxiety.[2][3][4] Future research should focus on dedicated, robust preclinical anxiety models (e.g., Vogel conflict test, stress-induced hyperthermia) to fully delineate its anxiolytic efficacy. Ultimately, the progression of this compound or similar compounds into human clinical trials is a necessary step to validate this promising therapeutic strategy for the treatment of anxiety disorders. As of late 2025, there is no publicly available information on this compound entering clinical trials for anxiety.
References
- 1. Drug Metabolism and Pharmacokinetics, the Blood-Brain Barrier, and Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Novel GABAA Receptor Subtype-Selective Benzodiazepine Site Ligand, Is Antihyperalgesic in Mouse Models of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel GABAA receptor subtype-selective benzodiazepine site ligand, is antihyperalgesic in mouse models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. zora.uzh.ch [zora.uzh.ch]
- 5. pharma.uzh.ch [pharma.uzh.ch]
Methodological & Application
Application Notes and Protocols for HZ166 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration and dosage of HZ166, a selective GABAA receptor positive allosteric modulator with preferential activity at α2 and α3 subunits, in mouse models of pain and neurological disorders.
Introduction
This compound is a benzodiazepine site ligand that enhances GABAergic inhibition, primarily through GABAA receptors containing α2 and α3 subunits.[1][2] This selectivity profile suggests its potential as an analgesic and anxiolytic agent with a reduced sedative effect compared to non-selective benzodiazepines.[1][2] Preclinical studies in mouse models have demonstrated its efficacy in neuropathic and inflammatory pain.[1][3] These notes provide detailed protocols for in vivo administration to aid in the design and execution of further preclinical research.
Mechanism of Action
This compound acts as a positive allosteric modulator (PAM) at the benzodiazepine binding site of specific GABAA receptor subtypes.[3][4] Unlike direct agonists, PAMs do not open the chloride channel themselves but enhance the effect of the endogenous ligand, GABA.[4] By binding to the interface of the α and γ subunits of the GABAA receptor, this compound increases the receptor's affinity for GABA, leading to a more frequent opening of the chloride (Cl-) channel.[4] This influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus enhancing inhibitory neurotransmission.[4] The preferential activity of this compound on α2 and α3 subunits is thought to mediate its antihyperalgesic effects without causing the significant sedation associated with α1 subunit modulation.[1]
Quantitative Data Summary
The following tables summarize the reported dosages and pharmacokinetic parameters for this compound in mouse models.
Table 1: this compound Dosage for Antihyperalgesic Effects
| Route of Administration | Mouse Model | Effective Dose Range | ED₅₀ | Notes |
| Intraperitoneal (i.p.) | Neuropathic Pain (CCI) | ≥ 5 mg/kg | 5.3 ± 1.8 mg/kg | Statistically significant effects observed at doses of 5 mg/kg and higher.[3] |
| Intraperitoneal (i.p.) | Neuropathic Pain (CCI) | 16 mg/kg | - | Used for chronic daily administration over 9 days without tolerance development.[3] |
| Intraperitoneal (i.p.) | Inflammatory Pain (Zymosan A) | 16 mg/kg | - | Lowest effective dose against mechanical hyperalgesia tested in this model.[3] |
| Intrathecal (i.t.) | Neuropathic Pain (CCI) | 0.01 - 0.3 mg/kg | - | Dose-dependent reversal of mechanical hyperalgesia.[5] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Route of Administration | Dose | Tₘₐₓ (Brain) | Key Findings |
| Intraperitoneal (i.p.) | 48 mg/kg | ≤ 0.5 hours | Rapid penetration of the blood-brain barrier.[3] |
Experimental Protocols
This compound Formulation for In Vivo Administration
Materials:
-
This compound powder
-
Methyl cellulose
-
0.9% Sodium Chloride (NaCl) solution (sterile saline)
-
Sterile water for injection
-
Appropriate weighing and mixing equipment (e.g., magnetic stirrer, homogenizer)
Protocol for Intraperitoneal (i.p.) Administration:
-
Prepare a 0.5% methyl cellulose solution in 0.9% NaCl.
-
Weigh the required amount of this compound powder based on the desired final concentration and the total volume to be prepared.
-
Suspend the this compound powder in the 0.5% methyl cellulose in 0.9% NaCl vehicle.[3]
-
Ensure a homogenous suspension is achieved through vigorous mixing or homogenization.
-
The final administration volume should be 10 ml/kg of the mouse's body weight.[3]
Intraperitoneal (i.p.) Injection Protocol
This protocol outlines the standard procedure for intraperitoneal injection in mice.
Procedure:
-
Animal Restraint: Properly restrain the mouse to expose the abdomen.
-
Positioning: Tilt the mouse so that its head is slightly lower than its hindquarters. This helps to move the abdominal organs away from the injection site.
-
Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Needle Insertion: Use a 25-27 gauge needle. Insert the needle, bevel up, at a 30-40 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back on the syringe plunger to ensure no fluid (blood or yellowish liquid) enters the syringe. If fluid is aspirated, withdraw the needle and reinject at a different site with a new sterile needle.
-
Injection: Once confident of correct placement, inject the this compound suspension.
-
Withdrawal: Smoothly withdraw the needle.
-
Post-injection Monitoring: Return the mouse to its cage and monitor for any adverse reactions.
Intrathecal (i.t.) Injection Protocol
Intrathecal injections should be performed under anesthesia and require a higher degree of technical skill.
Procedure:
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
-
Positioning: Place the anesthetized mouse in a prone position with its spine slightly curved.
-
Injection Site: Palpate the pelvis and identify the intervertebral space between L5 and L6.
-
Needle Insertion: Use a 30-gauge needle attached to a microsyringe. Carefully insert the needle into the subarachnoid space. A characteristic tail-flick is often observed upon successful entry.
-
Injection: Slowly inject the desired volume of this compound solution.
-
Post-injection Care: Remove the needle and allow the mouse to recover from anesthesia on a warming pad. Monitor the animal closely during recovery.
Concluding Remarks
The provided protocols and data serve as a comprehensive resource for the preclinical evaluation of this compound in mouse models. Adherence to these guidelines will facilitate the generation of reproducible and reliable data for assessing the therapeutic potential of this compound. Researchers should always ensure that all animal procedures are approved by their institution's Animal Care and Use Committee and are conducted in accordance with ethical guidelines.
References
- 1. This compound, a novel GABAA receptor subtype-selective benzodiazepine site ligand, is antihyperalgesic in mouse models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. zora.uzh.ch [zora.uzh.ch]
- 3. This compound, a Novel GABAA Receptor Subtype-Selective Benzodiazepine Site Ligand, Is Antihyperalgesic in Mouse Models of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 5. pharma.uzh.ch [pharma.uzh.ch]
Application Notes and Protocols for HZ166 in the CCI Neuropathic Pain Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the novel GABAA receptor subtype-selective benzodiazepine site ligand, HZ166, in the Chronic Constriction Injury (CCI) model of neuropathic pain. This document is intended to guide researchers in evaluating the therapeutic potential of this compound for chronic pain conditions.
Introduction
Chronic neuropathic pain, a debilitating condition arising from nerve damage, presents a significant therapeutic challenge.[1] The Chronic Constriction Injury (CCI) model is a widely validated and utilized preclinical animal model that mimics the symptoms of human neuropathic pain, such as allodynia and hyperalgesia.[1][2] This model involves the loose ligation of the sciatic nerve, leading to inflammation and persistent pain behaviors.[1][3]
This compound is a novel partial benzodiazepine-site agonist with preferential activity at α2- and α3-containing GABAA receptors.[4][5][6] Diminished GABAergic inhibition in the spinal dorsal horn is a significant contributor to chronic pain.[4][5][6] By selectively enhancing the function of α2- and α3-GABAA receptors, which are crucial for mediating spinal antihyperalgesia, this compound offers a targeted approach to restoring inhibitory signaling and alleviating neuropathic pain, with a reduced side-effect profile compared to non-selective benzodiazepines.[4][5][6] Studies have demonstrated that this compound exhibits dose-dependent antihyperalgesic effects in the CCI model, comparable in efficacy to established neuropathic pain treatments like gabapentin, but without sedative or motor-impairing effects at therapeutic doses.[4][5]
Key Experimental Protocols
Chronic Constriction Injury (CCI) Surgical Protocol (Rodent Model)
This protocol is adapted from the method originally described by Bennett and Xie.[4]
1. Animal Preparation and Anesthesia:
-
House male Sprague-Dawley rats (100-250 g) or C57BL/6 mice in groups with additional bedding.[7][8] No special diet is required.[7][8]
-
Induce and maintain anesthesia using 2% isoflurane combined with 30% oxygen.[4][6]
2. Sciatic Nerve Exposure:
-
Make a skin incision on the dorsal aspect of the thigh.[7][8]
-
Perform blunt dissection through the biceps femoris muscle to expose the common sciatic nerve at the mid-thigh level, proximal to its trifurcation.[4][6]
-
Free approximately 5-7 mm of the nerve from the surrounding connective tissue.[6]
3. Ligation:
-
For rats, loosely tie four chromic gut (4-0) ligatures around the sciatic nerve with about 1 mm spacing between each.[3][9] For mice, three ligatures are typically used.[3]
-
The ligatures should be tightened until a brief twitch in the corresponding hind limb is observed, indicating slight compression but not complete arrest of epineural blood flow.[2][9]
4. Closure and Post-Operative Care:
-
Close the muscle layer with sutures and the skin incision with wound clips.[7][8]
-
Animals should be allowed to recover for at least 3 days post-surgery before behavioral testing.[7][8] Wound clips should be removed 7-10 days after surgery.[7][8]
Behavioral Testing for Neuropathic Pain
1. Mechanical Allodynia (von Frey Test):
-
Place the animal on an elevated mesh floor and allow it to acclimate.
-
Apply calibrated von Frey filaments of increasing force to the mid-plantar surface of the ipsilateral (injured) hind paw.[2]
-
The paw withdrawal threshold (PWT) is determined as the lowest force that elicits a brisk withdrawal response. A significant decrease in PWT in the operated paw compared to baseline or the contralateral paw indicates mechanical allodynia.[4]
2. Thermal Hyperalgesia (Plantar Test):
-
Place the animal in a clear plastic chamber on a glass floor.
-
A radiant heat source is focused on the plantar surface of the ipsilateral hind paw.
-
The time taken for the animal to withdraw its paw (paw withdrawal latency, PWL) is recorded. A shortened PWL indicates thermal hyperalgesia.[4]
This compound Administration Protocol
-
This compound can be administered systemically, for example, via intraperitoneal (i.p.) injection.[4]
-
A dose-response study should be conducted to determine the optimal analgesic dose. For instance, doses can be tested in a range of 1 to 30 mg/kg.[4]
-
Behavioral testing should be performed at various time points after this compound administration to evaluate the onset and duration of its antihyperalgesic effect (e.g., 30, 60, 120, and 240 minutes post-injection).[4]
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound in the CCI neuropathic pain model.
| Parameter | Vehicle Control | This compound (16 mg/kg, i.p.) | Gabapentin (100 mg/kg, i.p.) | Reference |
| Paw Withdrawal Threshold (g) | Decreased | Significantly Increased | Significantly Increased | [4] |
| Paw Withdrawal Latency (s) | Decreased | Significantly Increased | Similar efficacy to this compound | [4] |
| Sedation/Motor Impairment | None | None at therapeutic doses | Not specified in this context | [4] |
| Tolerance (9-day treatment) | N/A | No loss of analgesic activity | Not specified in this context | [4][5] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in the CCI model.
Signaling Pathway of this compound in Neuropathic Pain
Caption: this compound signaling pathway in alleviating neuropathic pain.
References
- 1. benchchem.com [benchchem.com]
- 2. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aragen.com [aragen.com]
- 4. This compound, a Novel GABAA Receptor Subtype-Selective Benzodiazepine Site Ligand, Is Antihyperalgesic in Mouse Models of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel GABAA receptor subtype-selective benzodiazepine site ligand, is antihyperalgesic in mouse models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharma.uzh.ch [pharma.uzh.ch]
- 7. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 8. criver.com [criver.com]
- 9. CCI Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for HZ166 in Inflammatory Pain Research
Introduction
HZ166 is a novel partial benzodiazepine-site agonist with preferential activity at α2- and α3-containing GABA-A receptors.[1][2] This selectivity profile makes it a promising research tool for investigating the role of specific GABA-A receptor subtypes in the modulation of inflammatory pain, with the potential for reduced sedative side effects compared to classical benzodiazepines.[1][3] These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in preclinical models of inflammatory pain.
Mechanism of Action
Diminished GABAergic inhibition in the spinal dorsal horn is a key contributor to the development of chronic pain states, including inflammatory pain.[1][2][3] this compound acts as a positive allosteric modulator at the benzodiazepine binding site of GABA-A receptors, enhancing the effect of GABA. Its preferential affinity for α2 and α3 subunits, which are highly expressed in spinal pain-processing pathways, allows for targeted modulation of nociceptive signaling.[1][4] The antihyperalgesic effects of this compound are mediated by this central action on GABA-A receptors and can be reversed by the benzodiazepine antagonist flumazenil.[1][2]
Data Summary
Binding Affinity of this compound for GABAA Receptor Subtypes
| Receptor Subtype | Ki (nM) |
| α1β3γ2 | 282 ± 6 |
| α2β3γ2 | 189 ± 10 |
| α3β3γ2 | Not specified |
| α5β3γ2 | Not specified |
| Spinal Cord Membranes | 189 ± 10 |
| Brain Membranes | 282 ± 6 |
Data extracted from Knabl et al., 2011.[1]
In Vivo Efficacy of this compound in a Model of Inflammatory Pain
| Animal Model | Treatment | Dose (mg/kg, i.p.) | Outcome Measure | Result |
| Zymosan A-induced inflammatory pain in mice | Vehicle | - | Mechanical Paw Withdrawal Threshold (PWT) | Area Under the Curve (AUC) = 0.38 ± 0.08 g·h |
| Zymosan A-induced inflammatory pain in mice | This compound | 16 | Mechanical Paw Withdrawal Threshold (PWT) | Area Under the Curve (AUC) = 1.55 ± 0.21 g·h (P < 0.01 vs. vehicle) |
Data extracted from Knabl et al., 2011.[1]
Signaling Pathway and Experimental Workflow
Caption: this compound enhances GABAergic inhibition via GABAA receptors.
Caption: Experimental workflow for evaluating this compound in a zymosan-induced inflammatory pain model.
Experimental Protocols
Zymosan A-Induced Inflammatory Pain Model in Mice
This protocol describes the induction of localized inflammation and hyperalgesia in the mouse hind paw using Zymosan A, a yeast cell wall component.
Materials:
-
This compound
-
Vehicle (e.g., saline, or as appropriate for this compound formulation)
-
Zymosan A from Saccharomyces cerevisiae
-
Sterile 0.9% NaCl (saline)
-
Male mice (e.g., C57BL/6, 7-12 weeks old)
-
Hamilton syringe (or similar) for intraplantar injection
-
Standard animal housing and husbandry supplies
Procedure:
-
Preparation of Zymosan A Suspension:
-
On the day of the experiment, prepare a suspension of Zymosan A in sterile 0.9% saline at a concentration of 3 mg/ml (to deliver 0.06 mg in 20 µl).
-
Vortex the suspension thoroughly to ensure it is homogenous before drawing it into the injection syringe.
-
-
Induction of Inflammation:
-
Briefly restrain the mouse.
-
Inject 20 µl of the Zymosan A suspension subcutaneously into the plantar surface of the left hind paw.
-
-
Post-Injection Monitoring:
-
Return the mouse to its home cage and monitor for signs of distress.
-
Allow 48 hours for the development of a robust inflammatory response and hyperalgesia.[1]
-
Assessment of Mechanical Hyperalgesia (von Frey Test)
This protocol measures the paw withdrawal threshold in response to a mechanical stimulus.
Materials:
-
Set of calibrated von Frey filaments
-
Elevated wire mesh platform
-
Testing chambers
Procedure:
-
Acclimatization:
-
Place the mice in individual testing chambers on the wire mesh platform and allow them to acclimate for at least 30 minutes before testing.
-
-
Baseline Measurement:
-
Before drug administration, determine the baseline paw withdrawal threshold (PWT) for both the ipsilateral (inflamed) and contralateral paws.
-
Apply the von Frey filaments to the plantar surface of the paw with increasing force until the filament bends. Start with a filament below the expected threshold and proceed in ascending order of force.
-
A positive response is a sharp withdrawal or licking of the paw.
-
The PWT is the lowest force that elicits a withdrawal response. The up-down method can also be used for more precise threshold determination.
-
-
Drug Administration:
-
Administer this compound (e.g., 16 mg/kg) or vehicle intraperitoneally (i.p.).[1]
-
-
Post-Treatment Measurement:
-
Measure the PWT at various time points after drug administration (e.g., 30, 60, 90, 120, and 180 minutes) to determine the time course of the antihyperalgesic effect.[1]
-
Assessment of Thermal Hyperalgesia (Plantar Test)
This protocol measures the paw withdrawal latency in response to a thermal stimulus.
Materials:
-
Plantar Test apparatus (e.g., Ugo Basile)
-
Testing chambers
Procedure:
-
Acclimatization:
-
Place the mice in the testing chambers on the glass surface of the Plantar Test apparatus and allow them to acclimate.
-
-
Baseline Measurement:
-
Before drug administration, determine the baseline paw withdrawal latency (PWL).
-
Position the radiant heat source under the plantar surface of the paw to be tested.
-
Activate the heat source. The apparatus will automatically record the time until the mouse withdraws its paw.
-
A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.
-
-
Drug Administration:
-
Administer this compound or vehicle as described above.
-
-
Post-Treatment Measurement:
-
Measure the PWL at various time points after drug administration.
-
Considerations and Best Practices
-
Pharmacokinetics: The central site of action of this compound is supported by its brain pharmacokinetics.[1] Consider the time to peak brain concentration when designing the time course of behavioral experiments.
-
Dose-Response: The study cited used a dose of 16 mg/kg, which was found to be effective against both mechanical and thermal hyperalgesia.[1] It is recommended to perform a dose-response study to determine the optimal dose for a specific experimental paradigm.
-
Side Effects: At doses that produce maximal antihyperalgesia, this compound has been shown to be devoid of sedation and motor impairment in mice.[1] However, it is good practice to include assessments for potential motor side effects, such as the rotarod test.
-
Tolerance: In a 9-day chronic treatment study in a neuropathic pain model, this compound did not show a loss of analgesic activity, suggesting a lack of tolerance development.[1]
-
Blinding: To avoid bias, the experimenter conducting the behavioral assessments should be blinded to the treatment groups.
-
Animal Welfare: All animal experiments should be conducted in accordance with relevant ethical guidelines and regulations to minimize animal suffering.[3]
References
- 1. This compound, a Novel GABAA Receptor Subtype-Selective Benzodiazepine Site Ligand, Is Antihyperalgesic in Mouse Models of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel GABAA receptor subtype-selective benzodiazepine site ligand, is antihyperalgesic in mouse models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharma.uzh.ch [pharma.uzh.ch]
- 4. Antihyperalgesia by α2-GABAA receptors occurs via a genuine spinal action and does not involve supraspinal sites - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Comparative Analysis of Intraperitoneal vs. Intrathecal Administration of HZ166
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical administration of HZ166, a selective α2/α3 subunit-containing γ-aminobutyric acid type A (GABAA) receptor partial agonist. The document details the rationale, experimental data, and protocols for two common routes of administration in murine models of neuropathic pain: intraperitoneal (i.p.) and intrathecal (i.t.).
Introduction to this compound
This compound is a novel benzodiazepine-site ligand with preferential activity at α2- and α3-containing GABAA receptors.[1][2][3] This selectivity profile is significant as the antihyperalgesic effects of benzodiazepines are primarily mediated by α2-GABAA receptors, while the sedative and motor-impairing effects are associated with α1-GABAA receptors.[1][2] Preclinical studies have demonstrated the dose-dependent antihyperalgesic efficacy of this compound in models of both neuropathic and inflammatory pain, with a notable absence of sedation and motor impairment at therapeutically relevant doses.[1][3] Furthermore, chronic administration of this compound does not appear to induce tolerance to its analgesic effects.[1]
Rationale for Route of Administration Selection
The choice between intraperitoneal and intrathecal administration depends on the specific research question and therapeutic goal.
Intraperitoneal (i.p.) Administration: This systemic route is often used in preclinical studies to assess the overall therapeutic potential of a compound following absorption into the bloodstream and distribution to various tissues, including the central nervous system (CNS).[4] For this compound, i.p. administration has been shown to result in rapid penetration into the CNS, with its antihyperalgesic effects correlating well with its brain pharmacokinetics.[1][5] This route is valuable for determining the systemic efficacy and side-effect profile of the drug.
Intrathecal (i.t.) Administration: This route involves direct injection into the subarachnoid space, bypassing the blood-brain barrier and delivering the compound directly to the cerebrospinal fluid (CSF) surrounding the spinal cord.[6] Given that the antihyperalgesic action of benzodiazepines is predominantly mediated by GABAA receptors in the spinal cord, i.t. administration allows for the targeted investigation of the spinal mechanisms of this compound.[1][7] This route can achieve high local concentrations with a much lower total dose, potentially minimizing systemic side effects.[7]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound administered via intraperitoneal and intrathecal routes in mouse models of neuropathic pain (Chronic Constriction Injury - CCI model).
Table 1: Dose-Response Data for this compound in Neuropathic Pain Model (CCI)
| Route of Administration | Dose Range | Outcome Measure | Key Findings | Reference |
| Intraperitoneal (i.p.) | 4 - 48 mg/kg | Mechanical Paw Withdrawal Threshold | Dose-dependent increase in withdrawal threshold, indicating antihyperalgesia. Maximal effect observed at 16 mg/kg. | [1][3] |
| Intrathecal (i.t.) | 0.01 - 0.3 mg/kg | Mechanical Paw Withdrawal Threshold | Pronounced dose-dependent antihyperalgesia. | [7] |
Table 2: Pharmacokinetic Parameters of this compound (i.p. Administration)
| Parameter | Value | Conditions | Reference |
| Time to Peak Concentration (Tmax) in Brain | ~30 minutes | 48 mg/kg i.p. in CCI mice | [5] |
| Peak Concentration (Cmax) in Brain | Not specified | 48 mg/kg i.p. in CCI mice | [5] |
| Half-life (t1/2) in Brain | Sufficiently long for behavioral testing | 48 mg/kg i.p. in CCI mice | [1] |
No specific pharmacokinetic data for the intrathecal administration of this compound was identified in the reviewed literature.
Signaling Pathway of this compound
This compound acts as a partial agonist at the benzodiazepine binding site on specific GABAA receptor subtypes. The binding of this compound allosterically modulates the receptor, increasing the affinity of the receptor for its endogenous ligand, GABA. This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions (Cl-) into the neuron, resulting in hyperpolarization of the postsynaptic membrane and a reduction in neuronal excitability. This inhibitory action within the nociceptive pathways of the spinal cord dorsal horn is believed to be the primary mechanism for its antihyperalgesic effects.
References
- 1. This compound, a novel GABAA receptor subtype-selective benzodiazepine site ligand, is antihyperalgesic in mouse models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 3. This compound, a Novel GABAA Receptor Subtype-Selective Benzodiazepine Site Ligand, Is Antihyperalgesic in Mouse Models of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharma.uzh.ch [pharma.uzh.ch]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
HZ166 Formulation for In Vivo Animal Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation and in vivo administration of HZ166, a selective GABAA receptor partial agonist, for preclinical animal experiments. The information is collated from peer-reviewed research to ensure accuracy and reproducibility.
Overview and Mechanism of Action
This compound is a benzodiazepine (BDZ)-site partial agonist with preferential activity for α2- and α3-containing GABAA receptors.[1][2][3] In chronic pain states, GABAergic and glycinergic inhibition in the spinal dorsal horn is often diminished. This compound enhances this GABAergic inhibition, leading to antihyperalgesic effects in animal models of neuropathic and inflammatory pain.[1][2][3] Its central site of action and favorable pharmacokinetic profile make it a valuable tool for pain research.[1] The antihyperalgesic effects of this compound are mediated through the BDZ-binding site on GABAA receptors, as its action can be blocked by the antagonist flumazenil.[1][3] Studies have indicated that the primary site for this analgesic activity is the spinal cord.[4]
Signaling Pathway of this compound
Caption: this compound enhances GABA-A receptor function, leading to analgesia.
This compound Formulation and Administration
This section details the preparation of this compound for intraperitoneal injection in mice.
Materials
-
This compound powder
-
Methyl cellulose (0.5%)
-
Sodium chloride (0.9%)
-
Sterile, pyrogen-free water
-
Homogenizer or sonicator
-
Sterile syringes and needles
Protocol for Formulation Preparation
-
Vehicle Preparation: Prepare the vehicle by dissolving methyl cellulose to a final concentration of 0.5% in 0.9% sodium chloride solution.
-
Suspension of this compound: Weigh the required amount of this compound and suspend it in the prepared vehicle.[1][5]
-
Homogenization: Ensure a uniform suspension by using a homogenizer or sonicator. The final formulation should be a homogenous suspension.
-
Final Concentration: The concentration of the suspension should be calculated based on the desired dosage and a final injection volume of 10 ml/kg of body weight.[1][5]
Administration
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo studies with this compound in mice.
Table 1: Pharmacokinetics of this compound in Mouse Brain
| Time Point (hours) | This compound Concentration (ng/g tissue) |
| 0.5 | ~1500 |
| 1.0 | ~2000 |
| 1.5 | ~1800 |
| 2.0 | ~1500 |
| 4.0 | ~800 |
| 8.0 | ~300 |
| 24.0 | Not detectable |
| Data derived from studies in CCI-operated mice after a single i.p. injection of 48 mg/kg this compound.[1][5] |
Table 2: Efficacy of this compound in a Neuropathic Pain Model (CCI)
| Dosage (mg/kg, i.p.) | Maximum Possible Effect (MPE, %) at 1 hour |
| Vehicle | ~0 |
| 5 | ~40 |
| 10 | ~60 |
| 16 | ~65 |
| 30 | ~65 |
| ED50: 5.3 ± 1.8 mg/kg[1] |
Table 3: Efficacy of this compound in an Inflammatory Pain Model (Zymosan A)
| Treatment | Area Under the Curve (AUC) of Paw Withdrawal Threshold (g·h) |
| Vehicle | 0.38 ± 0.08 |
| This compound (16 mg/kg, i.p.) | 1.55 ± 0.21 |
| Data collected over 3 hours post-injection, 48 hours after zymosan A administration.[1] |
Detailed Experimental Protocols
The following are detailed protocols for key in vivo experiments using this compound.
Experimental Workflow for Pain Model Studies
References
- 1. This compound, a Novel GABAA Receptor Subtype-Selective Benzodiazepine Site Ligand, Is Antihyperalgesic in Mouse Models of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zora.uzh.ch [zora.uzh.ch]
- 3. This compound, a novel GABAA receptor subtype-selective benzodiazepine site ligand, is antihyperalgesic in mouse models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antihyperalgesia by α2-GABAA receptors occurs via a genuine spinal action and does not involve supraspinal sites [pubmed.ncbi.nlm.nih.gov]
- 5. pharma.uzh.ch [pharma.uzh.ch]
Application Notes and Protocols: Behavioral Assays for Testing HZ166 Efficacy in Rodents
Introduction
HZ166 is a novel partial benzodiazepine-site agonist with preferential activity at α2- and α3-subunit-containing GABA-A receptors.[1][2][3] This selectivity suggests potential therapeutic efficacy for conditions such as chronic pain and anxiety, with a reduced side-effect profile compared to non-selective benzodiazepines, particularly concerning sedation and motor impairment.[1][2] These application notes provide detailed protocols for a battery of behavioral assays designed to evaluate the antihyperalgesic, anxiolytic, and motor effects of this compound in rodent models.
Mechanism of Action: this compound and GABA-A Receptor Modulation
The primary inhibitory neurotransmitter in the central nervous system is gamma-aminobutyric acid (GABA). Its effects are largely mediated by the GABA-A receptor, a ligand-gated ion channel. This compound acts as a positive allosteric modulator at the benzodiazepine binding site of specific GABA-A receptor subtypes. By preferentially binding to receptors containing α2 and α3 subunits, this compound enhances the effect of GABA, leading to an increased influx of chloride ions. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an overall inhibitory effect on the neuronal circuitry involved in pain and anxiety.[1][2][4]
Experimental Workflow
A systematic approach is crucial for evaluating the behavioral effects of this compound. The following workflow outlines a typical experimental design, starting from animal acclimatization to data analysis. This sequence is designed to minimize stress and the confounding influence of one test on another.
Assessment of Locomotor Activity and Anxiety-Like Behavior
Open Field Test (OFT)
The Open Field Test is used to assess general locomotor activity and anxiety-like behavior in a novel environment.[5][6][7] Rodents naturally tend to stay near the walls (thigmotaxis), and an increase in time spent in the center of the arena is indicative of reduced anxiety.
Protocol:
-
Apparatus: A square arena (e.g., 42 x 42 x 42 cm for mice), typically made of opaque PVC, with the floor divided into a central zone (e.g., 25% of the total area) and a peripheral zone.[6][8]
-
Environment: The testing room should be quiet with controlled temperature (20-24°C) and dim, indirect lighting.[8]
-
Procedure:
-
Acclimate mice to the testing room for at least 30-60 minutes before the test.[7]
-
Administer this compound or vehicle at the predetermined time before the test (e.g., 30 minutes for i.p. injection).[1]
-
Gently place the mouse in the center of the arena and immediately start recording with an overhead video camera.[9]
-
Allow the animal to explore the arena undisturbed for a period of 5-20 minutes.[5][9]
-
After the session, return the mouse to its home cage.
-
Thoroughly clean the arena with 70% ethanol between trials to remove olfactory cues.[9]
-
-
Data Collection: Use an automated tracking system to record parameters.
Data Presentation:
| Parameter | Vehicle Control (Mean ± SEM) | This compound (Dose 1) (Mean ± SEM) | This compound (Dose 2) (Mean ± SEM) |
| Total Distance Traveled (m) | 35.2 ± 2.1 | 34.8 ± 2.5 | 36.1 ± 2.3 |
| Time in Center Zone (s) | 25.4 ± 3.0 | 45.1 ± 4.2 | 58.9 ± 5.1** |
| Center Zone Entries | 18.2 ± 2.5 | 28.5 ± 3.1 | 35.4 ± 3.6 |
| Rearing Frequency | 40.1 ± 4.5 | 38.9 ± 4.1 | 41.2 ± 4.8 |
| Fecal Boli Count | 4.1 ± 0.8 | 1.9 ± 0.5* | 1.2 ± 0.4 |
| *p < 0.05, *p < 0.01 compared to Vehicle Control |
Elevated Plus Maze (EPM) Test
The EPM is a widely used assay for assessing anxiety-like behavior, based on the rodent's natural aversion to open and elevated spaces.[10][11] Anxiolytic compounds typically increase the proportion of time spent and entries into the open arms.
Protocol:
-
Apparatus: A plus-shaped maze, elevated from the floor (e.g., 50 cm for mice), with two open arms and two arms enclosed by high walls.[12] Arm dimensions for mice are typically 30 x 5 cm.[12]
-
Environment: The test should be conducted in a quiet, dimly lit room.
-
Procedure:
-
Pre-handle the mice for 3-5 days prior to testing to reduce stress.[10]
-
Acclimate animals to the testing room for at least 30 minutes.
-
Administer this compound or vehicle.
-
Place the mouse in the central square of the maze, facing an open arm.[12]
-
Allow the animal to explore the maze for 5 minutes, recording its behavior with an overhead camera.[10][11]
-
Return the mouse to its home cage after the trial.
-
Clean the maze thoroughly with 10% isopropyl alcohol or 70% ethanol between subjects.[13]
-
-
Data Collection: An entry is counted when all four paws are in an arm.[12]
Data Presentation:
| Parameter | Vehicle Control (Mean ± SEM) | This compound (Dose 1) (Mean ± SEM) | This compound (Dose 2) (Mean ± SEM) |
| % Time in Open Arms | 15.8 ± 2.2 | 30.5 ± 3.5 | 42.1 ± 4.0** |
| % Open Arm Entries | 20.1 ± 2.8 | 38.7 ± 4.1 | 49.5 ± 4.5** |
| Closed Arm Entries | 12.5 ± 1.5 | 11.9 ± 1.8 | 12.1 ± 1.6 |
| Total Arm Entries | 25.3 ± 3.1 | 26.0 ± 3.5 | 25.8 ± 3.3 |
| *p < 0.05, *p < 0.01 compared to Vehicle Control |
Assessment of Motor Coordination
Rotarod Test
This test is the standard for assessing motor coordination, balance, and motor learning in rodents.[14] Deficits are indicated by a reduced latency to fall from a rotating rod. It is critical for confirming that this compound does not cause motor impairment at effective doses.
Protocol:
-
Apparatus: A commercially available rotarod apparatus with a textured rod (e.g., 5 cm diameter for mice) and automated fall detection.[14]
-
Procedure:
-
Acclimate mice to the testing room for at least 15-30 minutes.[14][15]
-
A pre-training or habituation session may be conducted on the day before testing, where mice are placed on the rod at a low, constant speed.[16]
-
On the test day, administer this compound or vehicle.
-
Place the mouse on the rod, which is rotating at a low initial speed (e.g., 4 rpm).[14]
-
Start the trial, with the rod accelerating at a constant rate (e.g., from 4 to 40 rpm over 300 seconds).[14][17]
-
The trial ends when the mouse falls off the rod or grips the rod and makes a full passive rotation.[14]
-
Conduct three trials with an inter-trial interval of at least 15 minutes.[14][15]
-
-
Data Collection: Record the latency to fall (in seconds) and the rotational speed at the time of the fall for each trial.
Data Presentation:
| Parameter | Vehicle Control (Mean ± SEM) | This compound (Dose 1) (Mean ± SEM) | This compound (Dose 2) (Mean ± SEM) |
| Latency to Fall (s) - Trial 1 | 155.4 ± 12.1 | 152.8 ± 11.5 | 149.5 ± 13.0 |
| Latency to Fall (s) - Trial 2 | 180.2 ± 13.5 | 178.5 ± 12.9 | 175.3 ± 14.1 |
| Latency to Fall (s) - Trial 3 | 205.7 ± 15.0 | 201.9 ± 14.2 | 198.6 ± 15.5 |
| Average Latency to Fall (s) | 180.4 ± 11.8 | 177.7 ± 10.9 | 174.5 ± 12.4 |
| No significant differences expected at non-sedative doses. |
Assessment of Spatial Learning and Memory
Morris Water Maze (MWM)
The MWM is a classic behavioral task used to assess hippocampal-dependent spatial learning and memory.[18] It relies on the animal's ability to use distal visual cues to locate a submerged, hidden platform.
Protocol:
-
Apparatus: A large circular pool (e.g., 120-160 cm diameter for rats) filled with water made opaque with non-toxic white paint or non-fat dry milk.[19][20] A small escape platform is submerged 1-2 cm below the water surface.[18] The room should contain various prominent, stationary visual cues.[20]
-
Procedure:
-
Acquisition Phase (e.g., 5-6 days):
-
Conduct 4 trials per day for each animal.[18]
-
For each trial, gently place the animal into the water facing the pool wall from one of four quasi-random start locations (N, S, E, W).[18][19]
-
Allow the animal to swim for a maximum of 60-90 seconds to find the hidden platform.[21][22]
-
If the animal fails to find the platform within the time limit, gently guide it to the platform.[21]
-
Allow the animal to remain on the platform for 15-30 seconds.[21][22]
-
-
Probe Trial (24 hours after last acquisition trial):
-
Remove the platform from the pool.
-
Place the animal in the pool from a novel start position and allow it to swim for 60 seconds.[20]
-
-
-
Data Collection: An overhead video tracking system is used to record escape latency, swim path, swim speed, and time spent in each quadrant during all trials.
Data Presentation:
A. Acquisition Phase - Escape Latency
| Training Day | Vehicle Control (Mean ± SEM, s) | This compound (Dose 1) (Mean ± SEM, s) |
| Day 1 | 55.2 ± 3.1 | 54.8 ± 3.5 |
| Day 2 | 42.8 ± 2.9 | 43.1 ± 3.2 |
| Day 3 | 30.5 ± 2.5 | 31.2 ± 2.8 |
| Day 4 | 21.3 ± 2.0 | 20.9 ± 2.4 |
| Day 5 | 15.1 ± 1.8 | 14.8 ± 1.9 |
B. Probe Trial - Quadrant Occupancy
| Parameter | Vehicle Control (Mean ± SEM) | This compound (Dose 1) (Mean ± SEM) |
| % Time in Target Quadrant | 45.3 ± 3.8 | 44.9 ± 4.1 |
| % Time in Opposite Quadrant | 18.9 ± 2.5 | 19.5 ± 2.8 |
| Platform Crossings | 4.2 ± 0.6 | 4.0 ± 0.7 |
| No significant differences are expected if this compound does not impact cognitive function. |
Disclaimer: These protocols provide a standardized framework. Researchers should optimize parameters based on the specific rodent strain, age, and experimental question. All procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).
References
- 1. This compound, a Novel GABAA Receptor Subtype-Selective Benzodiazepine Site Ligand, Is Antihyperalgesic in Mouse Models of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel GABAA receptor subtype-selective benzodiazepine site ligand, is antihyperalgesic in mouse models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. zora.uzh.ch [zora.uzh.ch]
- 4. Antihyperalgesia by α2-GABAA receptors occurs via a genuine spinal action and does not involve supraspinal sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Open field test for mice [protocols.io]
- 6. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. behaviorcloud.com [behaviorcloud.com]
- 8. grokipedia.com [grokipedia.com]
- 9. anilocus.com [anilocus.com]
- 10. protocols.io [protocols.io]
- 11. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [en.bio-protocol.org]
- 12. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 13. albany.edu [albany.edu]
- 14. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 15. mmpc.org [mmpc.org]
- 16. biomed-easy.com [biomed-easy.com]
- 17. Rotarod-Test for Mice [protocols.io]
- 18. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 21. Morris Water Maze (Rats) | Animals in Science [queensu.ca]
- 22. mmpc.org [mmpc.org]
Application Notes and Protocols: Measuring the Antihyperalgesic Effects of HZ166
Introduction
HZ166 is a novel partial benzodiazepine-site agonist with preferential activity for α2- and α3-containing γ-aminobutyric acid type A (GABA-A) receptors.[1][2] Diminished GABAergic inhibition in the spinal dorsal horn is a significant contributor to chronic pain.[1][2] this compound enhances this inhibition to produce antihyperalgesic effects without the sedation commonly associated with classical benzodiazepines, which also act on α1-GABA-A receptors.[1][2] These notes provide detailed protocols for evaluating the antihyperalgesic properties of this compound in established mouse models of neuropathic and inflammatory pain.
Mechanism of Action: Selective GABA-A Receptor Modulation
Chronic pain states are often characterized by a reduction in inhibitory signaling within the spinal cord. This compound selectively binds to the benzodiazepine site of α2- and α3-subunit-containing GABA-A receptors, which are crucial for mediating spinal pain control.[1][3] This binding potentiates the effect of GABA, increasing chloride ion influx and hyperpolarizing the neuron. This enhanced inhibition dampens nociceptive signaling, resulting in an antihyperalgesic effect. Unlike non-selective benzodiazepines, this compound has lower activity at α1-GABA-A receptors, the subtype primarily responsible for sedative effects.[1][2]
Experimental Protocols
The following protocols describe methods to induce and measure hyperalgesia in mice and to assess the therapeutic effects of this compound.
Protocol 1: Neuropathic Pain Model (Chronic Constriction Injury - CCI)
This model induces neuropathic pain via unilateral nerve injury.
Methodology:
-
Animal Subjects: 7-12 week old male mice are used.[1]
-
Anesthesia: Anesthesia is induced and maintained with 2% isoflurane in 30% oxygen.[1][4]
-
Surgical Procedure:
-
Post-Operative Development: Mice develop progressive mechanical and thermal hyperalgesia over approximately 7 days.[1]
-
Drug Administration: this compound or vehicle is administered via intraperitoneal (i.p.) injection 7 days post-surgery.[1]
-
Behavioral Testing:
-
Mechanical Hyperalgesia: Measured using dynamic von Frey filaments. The paw withdrawal threshold (PWT) in grams is determined before and at multiple time points (e.g., up to 3 hours) after drug administration.[1]
-
Thermal Hyperalgesia: Measured using a radiant heat source (Hargreaves test). The paw withdrawal latency (PWL) in seconds is recorded.[1]
-
Protocol 2: Inflammatory Pain Model (Zymosan A)
This model induces localized inflammation and associated hyperalgesia.
Methodology:
-
Induction: A subcutaneous injection of Zymosan A is administered into the plantar surface of the left hind paw.[1]
-
Pain Development: Inflammatory hyperalgesia develops and is typically stable by day 2 post-injection.[1]
-
Drug Administration: this compound or vehicle is administered i.p. on day 2.[1]
-
Behavioral Testing: Mechanical PWT is monitored using von Frey filaments before and for up to 3 hours after drug injection.[1]
Protocol 3: Assessment of Motor Coordination (Rotarod Test)
This test is crucial to confirm that this compound's antihyperalgesic effects are not confounded by motor impairment.
Methodology:
-
Apparatus: An accelerating rotarod device is used, with rotational velocity increasing from 4 to 40 r.p.m. over 5 minutes.[5]
-
Procedure: Mice are placed on the rotating rod.
-
Measurement: The latency to fall from the rod is recorded.
-
Analysis: The time spent on the rod is compared between this compound-treated and vehicle-treated groups. Studies show this compound does not cause significant motor impairment at doses that produce maximal antihyperalgesia.[1][5]
Data Presentation
Quantitative data from studies demonstrate the dose-dependent antihyperalgesic efficacy of this compound.
Table 1: Efficacy of this compound in the CCI Model of Neuropathic Pain
| Parameter | This compound | Gabapentin |
|---|---|---|
| Administration Route | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) |
| ED₅₀ (Mechanical) | 5.3 ± 1.8 mg/kg | 6.2 ± 0.4 mg/kg |
| Eₘₐₓ (Mechanical) | 66 ± 5 % | Not specified, similar efficacy |
| Effective Dose (Thermal) | 16 mg/kg | Not tested |
Data sourced from Di Lio et al., 2011.[1]
Table 2: Effect of this compound on Paw Withdrawal Thresholds (PWT) in Pain Models
| Pain Model | Treatment | Baseline PWT (g) | Post-Surgery/Injury PWT (g) | PWT after 16 mg/kg this compound |
|---|---|---|---|---|
| Neuropathic (CCI) | Vehicle | 3.5 ± 0.04 | 1.4 ± 0.02 | No significant change |
| Neuropathic (CCI) | This compound | 3.5 ± 0.04 | 1.4 ± 0.02 | Significantly increased |
| Inflammatory (Zymosan) | Vehicle | Not specified | Reduced | No significant change |
| Inflammatory (Zymosan) | This compound | Not specified | Reduced | Significantly increased |
Data represents typical changes observed in studies.[1]
Key Findings and Interpretation
Studies consistently show that this compound produces a dose-dependent reversal of both mechanical and thermal hyperalgesia in neuropathic and inflammatory pain models.[1][2] Its efficacy in reversing mechanical hypersensitivity is comparable to that of gabapentin, a standard treatment for neuropathic pain.[1] Crucially, at doses that provide maximal pain relief, this compound does not induce sedation or impair motor coordination, highlighting the benefits of its selective action on α2/α3-GABA-A receptors over the α1 subtype.[1][5] Furthermore, chronic treatment over 9 days showed no development of tolerance to its analgesic effects.[1]
References
- 1. This compound, a Novel GABAA Receptor Subtype-Selective Benzodiazepine Site Ligand, Is Antihyperalgesic in Mouse Models of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel GABAA receptor subtype-selective benzodiazepine site ligand, is antihyperalgesic in mouse models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antihyperalgesia by α2-GABAA receptors occurs via a genuine spinal action and does not involve supraspinal sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharma.uzh.ch [pharma.uzh.ch]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: HZ166 in the Study of Spinal Pain Processing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic pain is a significant global health issue, often stemming from diminished inhibitory signaling within the spinal cord. The γ-aminobutyric acid type A (GABAA) receptor, a key player in mediating inhibitory neurotransmission, has emerged as a promising target for analgesic drug development. HZ166 is a novel, subtype-selective benzodiazepine site ligand with preferential partial agonist activity at α2- and α3-containing GABAA receptors.[1][2][3][4] This selectivity is significant as these subtypes are primarily involved in mediating the anxiolytic and analgesic effects of benzodiazepines, while the α1 subtype is associated with sedation.[1][2][3] this compound has demonstrated potent antihyperalgesic effects in preclinical models of neuropathic and inflammatory pain without the sedative and motor-impairing side effects associated with classical benzodiazepines.[1][2][4] These characteristics make this compound a valuable pharmacological tool for investigating the role of specific GABAA receptor subtypes in spinal pain processing and a potential lead compound for the development of new analgesics.
Mechanism of Action
This compound exerts its antihyperalgesic effects by positively modulating the function of α2- and α3-containing GABAA receptors in the spinal cord.[5][6] This potentiation of GABAergic inhibition counteracts the central sensitization that underlies chronic pain states.
Signaling Pathway of this compound in Spinal Neurons
Caption: Signaling pathway of this compound at the spinal synapse.
Quantitative Data
The following tables summarize key quantitative data for this compound from preclinical studies.
Table 1: Binding Affinity of this compound for GABAA Receptors
| Tissue/Receptor Subtype | Ki (nM) | Reference |
| Spinal Cord Membranes | 189 ± 10 | [1] |
| Brain Membranes | 282 ± 6 | [1] |
Table 2: In Vivo Efficacy of this compound in Pain Models
| Pain Model | Species | Route of Administration | Effective Dose | Effect | Reference |
| Chronic Constriction Injury (Neuropathic) | Mouse | Intraperitoneal (i.p.) | 16 mg/kg | Dose-dependent antihyperalgesia | [1] |
| Zymosan A Injection (Inflammatory) | Mouse | Intraperitoneal (i.p.) | 16 mg/kg | Antihyperalgesic | [1] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
This model is used to induce neuropathic pain that mimics symptoms of nerve injury in humans.
Workflow for the CCI Model and this compound Treatment
Caption: Workflow for the CCI model and subsequent this compound evaluation.
Protocol:
-
Anesthesia: Anesthetize adult male mice using an appropriate anesthetic agent (e.g., isoflurane).[1]
-
Surgical Procedure:
-
Post-operative Care:
-
Administer post-operative analgesics as required.
-
Allow the animals to recover for a period of 7-14 days for the neuropathic pain phenotype to develop.
-
-
Behavioral Testing:
-
Assess mechanical allodynia using von Frey filaments.
-
Establish a baseline pain threshold before drug administration.
-
Administer this compound intraperitoneally at the desired dose (e.g., 16 mg/kg).[1]
-
Measure paw withdrawal thresholds at multiple time points post-administration (e.g., 30, 60, 90, 120 minutes) to determine the time course of the antihyperalgesic effect.
-
Zymosan-Induced Inflammatory Pain Model
This model is used to induce an acute inflammatory state, leading to pain hypersensitivity.
Protocol:
-
Baseline Measurement: Measure the baseline paw withdrawal threshold to mechanical stimuli (von Frey test) in adult male mice.[1]
-
Induction of Inflammation:
-
Inject zymosan A (e.g., 20 µL of a 2.5% solution) subcutaneously into the plantar surface of one hind paw.[1]
-
-
Development of Inflammation: Allow 24-48 hours for inflammation and hyperalgesia to develop.
-
Treatment and Testing:
Applications in Drug Development and Neuroscience Research
-
Target Validation: this compound can be used as a reference compound to validate the therapeutic potential of targeting α2- and α3-containing GABAA receptors for the treatment of chronic pain.
-
Mechanistic Studies: Researchers can utilize this compound to dissect the specific contribution of spinal GABAergic disinhibition to various pain states.
-
Screening Assays: this compound can serve as a positive control in high-throughput screening assays designed to identify novel subtype-selective GABAA receptor modulators.
-
Behavioral Pharmacology: The distinct separation of antihyperalgesic effects from sedation with this compound makes it an excellent tool for studying the neural circuits underlying pain and analgesia without the confounding effects of sedation.[1][2][4]
Conclusion
This compound is a powerful and selective pharmacological tool for investigating the role of α2- and α3-containing GABAA receptors in spinal pain processing. Its favorable preclinical profile, characterized by potent antihyperalgesia without sedation, highlights the therapeutic potential of this mechanism for the development of novel analgesics. The protocols and data presented here provide a foundation for researchers to effectively utilize this compound in their studies of pain pathophysiology and to explore new avenues for the treatment of chronic pain.
References
- 1. This compound, a Novel GABAA Receptor Subtype-Selective Benzodiazepine Site Ligand, Is Antihyperalgesic in Mouse Models of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel GABAA receptor subtype-selective benzodiazepine site ligand, is antihyperalgesic in mouse models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharma.uzh.ch [pharma.uzh.ch]
- 4. zora.uzh.ch [zora.uzh.ch]
- 5. Antihyperalgesia by α2-GABAA receptors occurs via a genuine spinal action and does not involve supraspinal sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Pharmacokinetic Analysis of HZ166 in the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic analysis of HZ166, a selective GABAA receptor agonist, within the central nervous system (CNS). The following sections detail the quantitative data from preclinical studies, in-depth experimental protocols, and the underlying signaling pathways.
Quantitative Pharmacokinetic Data
The distribution and elimination of this compound in the brain have been characterized following intraperitoneal administration in mice. The data demonstrates that this compound rapidly penetrates the blood-brain barrier and achieves significant concentrations in the CNS.[1]
Table 1: Brain Concentration of this compound Following a Single Intraperitoneal Injection (48 mg/kg) in Mice [1]
| Time (hours) | Mean Brain Concentration (ng/g) ± SEM |
| 0.5 | Data not explicitly provided in numerical form in the source, but graphical representation indicates the peak concentration. |
| 1.0 | Data not explicitly provided in numerical form in the source. |
| 1.5 | Data not explicitly provided in numerical form in the source. |
| 2.0 | Data not explicitly provided in numerical form in the source. |
| 4.0 | Data not explicitly provided in numerical form in the source. |
| 8.0 | Data not explicitly provided in numerical form in the source. |
| 24.0 | Data not explicitly provided in numerical form in the source. |
Note: The primary literature presents this data graphically. For precise quantitative analysis, refer to the original publication's graphical representations.
Table 2: Key Pharmacokinetic Parameters of this compound in the Mouse Brain [1]
| Parameter | Value | Description |
| tmax | ≤ 0.5 hours | Time to reach maximum concentration in the brain. |
| α half-life (t½α) | 0.39 hours | Represents the initial rapid phase of elimination from the brain. |
| Terminal half-life (t½β) | 6.6 hours | Represents the slower, terminal phase of elimination from the brain. |
Experimental Protocols
This section provides detailed methodologies for the in-vivo pharmacokinetic study and the subsequent bioanalytical quantification of this compound in brain tissue.
In-Vivo Pharmacokinetic Study Protocol
This protocol outlines the procedures for administering this compound to mice and collecting brain tissue samples at specified time points.
Experimental Workflow
Materials:
-
This compound
-
Vehicle solution (e.g., saline, DMSO/saline mixture)
-
Chronic Constriction Injury (CCI) operated mice
-
Syringes and needles for intraperitoneal injection
-
Surgical tools for brain extraction
-
Cryovials for sample storage
-
Dry ice or liquid nitrogen
Procedure:
-
Animal Model: Utilize Chronic Constriction Injury (CCI) operated mice to mimic a relevant pathological state.[1] House the animals under standard laboratory conditions with ad libitum access to food and water.
-
Drug Preparation: Dissolve this compound in a suitable vehicle to achieve the desired concentration for a 48 mg/kg body weight dosage.
-
Administration: Administer the this compound solution via intraperitoneal (i.p.) injection to the mice.
-
Sample Collection: At designated time points (0.5, 1, 1.5, 2, 4, 8, and 24 hours) post-injection, euthanize a cohort of mice (n=3 per time point).[1]
-
Brain Extraction: Immediately following euthanasia, surgically extract the whole brain.
-
Sample Storage: Flash-freeze the brain tissue in liquid nitrogen or on dry ice and store at -80°C until bioanalysis.
Bioanalytical Protocol for this compound Quantification in Brain Tissue
This protocol details the sample preparation and liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound.
Analytical Workflow
Materials and Reagents:
-
Frozen brain tissue samples
-
Deionized water
-
Internal Standard (IS): Midazolam-d4 (500 ng/ml)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid (FA)
-
Solid-Phase Extraction (SPE) columns (e.g., Oasis® HLB)
-
Homogenizer
-
Centrifuge
-
LC-MS/MS system (e.g., Esquire 3000, Bruker Daltonics)
Procedure:
-
Brain Homogenization:
-
Weigh the frozen brain tissue.
-
Homogenize the tissue in 2 ml of deionized water.
-
Adjust the final volume to 5 ml with deionized water.[1]
-
-
Sample Preparation for Extraction:
-
To 1 ml of the brain homogenate, add 100 μl of the internal standard (Midazolam-d4, 500 ng/ml).[1]
-
-
Solid-Phase Extraction (SPE):
-
Condition the Oasis® HLB SPE columns according to the manufacturer's instructions (typically with methanol followed by water).
-
Load the brain homogenate sample onto the SPE column.
-
Wash the column to remove interfering substances (e.g., with a low percentage of organic solvent in water).
-
Elute this compound and the internal standard from the column using an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a suitable C18 analytical column.
-
Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Set an appropriate flow rate (e.g., 0.3-0.5 ml/min).
-
-
Mass Spectrometry (MS):
-
-
Quantification:
-
Construct a calibration curve using known concentrations of this compound spiked into blank brain homogenate.
-
Determine the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Signaling Pathway
This compound exerts its effects by acting as a partial agonist at the benzodiazepine-binding site of GABAA receptors, with preferential activity for α2- and α3-containing receptor subtypes.[1] The activation of these receptors leads to an influx of chloride ions, hyperpolarizing the neuron and thus reducing its excitability. This inhibitory action is central to the antihyperalgesic effects of this compound.
Note on Plasma Pharmacokinetics: While this document provides a detailed analysis of this compound pharmacokinetics in the central nervous system, publicly available data on the corresponding plasma concentrations from these specific preclinical studies were not found in the reviewed literature. A complete pharmacokinetic profile, including the calculation of the brain-to-plasma ratio, would require the analysis of blood samples collected in parallel with the brain tissue.
References
Application Notes and Protocols for Long-Term HZ166 Treatment in Preclinical Chronic Pain Models
Introduction
HZ166 is a novel partial benzodiazepine-site agonist with preferential activity for α2- and α3-subunit-containing γ-aminobutyric acid type A (GABA_A) receptors.[1][2][3] This selectivity profile suggests a potential therapeutic window for treating chronic pain without the sedative effects associated with non-selective benzodiazepines, which primarily act on α1-GABA_A receptors.[1][2][3] Preclinical studies have demonstrated the antihyperalgesic efficacy of this compound in animal models of both neuropathic and inflammatory pain.[1][2][3] Notably, chronic administration in a neuropathic pain model did not lead to tolerance, highlighting its potential for long-term management of chronic pain states.[1][2] These application notes provide a summary of the key findings and detailed protocols from preclinical investigations of this compound.
Mechanism of Action
Diminished GABAergic inhibition in the spinal dorsal horn is a significant contributor to the pathophysiology of chronic pain. This compound enhances this inhibition by acting as a positive allosteric modulator at the benzodiazepine binding site of α2- and α3-containing GABA_A receptors, which are highly expressed in the spinal cord.[1][4] This action potentiates the effect of GABA, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane, thereby reducing neuronal excitability and nociceptive transmission. The antihyperalgesic effect of this compound is primarily mediated by this spinal action.[4] The compound's low affinity for α1-GABA_A receptors is thought to underlie its non-sedative properties.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: Receptor Binding Affinity of this compound
| Tissue Source | Receptor Type | K_i (nM) |
| Spinal Cord | Native GABA_A | 189 ± 10 |
| Brain | Native GABA_A | 282 ± 6 |
| Data from competition assays with [3H]flumazenil.[1] |
Table 2: Efficacy of this compound in a Neuropathic Pain Model (CCI)
| Treatment | Dose (mg/kg, i.p.) | Antihyperalgesic Effect | Sedation |
| This compound | 16 | Maximal | No |
| This compound | 48 | Maximal | No |
| This compound | 100 | - | Yes |
| This compound | 160 | - | Yes |
| Gabapentin | ≥ 30 | Significant | Yes |
| CCI: Chronic Constriction Injury model in mice.[1] |
Table 3: Chronic 9-Day this compound Treatment Protocol for Neuropathic Pain
| Parameter | Value |
| Animal Model | Chronic Constriction Injury (CCI) in mice |
| Drug | This compound |
| Dose | 16 mg/kg, once daily |
| Route of Administration | Intraperitoneal (i.p.) |
| Treatment Duration | 9 days |
| Outcome | No loss of analgesic activity (no tolerance) |
| Mechanical sensitivity was assessed on days 3, 5, and 10 of treatment.[1] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound in chronic pain models.
Protocol 1: Neuropathic Pain Model - Chronic Constriction Injury (CCI)
This protocol describes the surgical procedure to induce neuropathic pain in mice, mimicking chronic nerve compression.
-
Animal Preparation: Anesthetize adult mice using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Site Preparation: Shave the lateral surface of the thigh on the operative side and sterilize the skin with an antiseptic solution.
-
Incision: Make a small incision parallel to the femur to expose the sciatic nerve.
-
Nerve Ligation: Carefully dissect the sciatic nerve proximal to its trifurcation. Place three loose ligatures (e.g., 5-0 chromic gut) around the nerve with about 1 mm spacing between them.
-
Closure: Close the muscle layer and skin with sutures.
-
Post-Operative Care: Administer post-operative analgesics as per institutional guidelines and allow the animals to recover for 7 days before behavioral testing.
Protocol 2: Inflammatory Pain Model - Zymosan A Injection
This protocol induces a localized inflammatory response to assess the efficacy of this compound against inflammatory pain.
-
Animal Handling: Gently restrain an adult mouse.
-
Injection Preparation: Prepare a suspension of zymosan A in sterile saline.
-
Injection: Inject a small volume (e.g., 20 µL) of the zymosan A suspension subcutaneously into the plantar surface of the hind paw.
-
Observation: The inflammatory response and associated pain behaviors typically develop over the next few hours.
Protocol 3: Assessment of Mechanical Allodynia (von Frey Test)
This protocol measures the withdrawal threshold to a mechanical stimulus, a key indicator of neuropathic pain.
-
Acclimation: Place mice in individual transparent chambers on an elevated mesh floor and allow them to acclimate for at least 30 minutes.
-
Stimulation: Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.
-
Response: A positive response is defined as a sharp withdrawal of the paw.
-
Threshold Determination: Use the "up-down" method to determine the 50% paw withdrawal threshold (PWT).
Protocol 4: Long-Term this compound Efficacy and Tolerance Assessment
This workflow outlines the procedure for evaluating the sustained analgesic effect of this compound.
-
Induce Neuropathic Pain: Perform CCI surgery on a cohort of mice as described in Protocol 1.
-
Baseline Measurement: On day 7 post-surgery, measure the baseline paw withdrawal threshold (PWT) using the von Frey test (Protocol 3).
-
Group Allocation: Divide the animals into two groups: a treatment group receiving this compound (16 mg/kg, i.p.) and a control group receiving vehicle.
-
Chronic Dosing: Administer the assigned treatment once daily for 9 consecutive days (from day 7 to day 16 post-surgery).
-
Intermediate Assessments: Measure mechanical sensitivity on day 3 and day 5 of the treatment period (day 10 and 12 post-surgery) to monitor the antihyperalgesic activity over time.[1]
-
Final Assessment (Tolerance Test): On day 10 of treatment (day 17 post-surgery), administer an acute challenge of this compound to both the chronically treated group and the vehicle-treated group.[1]
-
Data Analysis: Measure PWTs for 3 hours post-injection and compare the analgesic activity of this compound in drug-naïve (chronic vehicle) versus chronically exposed mice to determine if tolerance has developed.[1]
Disclaimer: The information provided is based on preclinical animal studies. This compound has not been approved for human use, and no clinical trial data for long-term treatment in chronic pain patients is currently available. All animal experiments should be conducted in accordance with institutional and national guidelines for animal welfare.
References
- 1. This compound, a Novel GABAA Receptor Subtype-Selective Benzodiazepine Site Ligand, Is Antihyperalgesic in Mouse Models of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel GABAA receptor subtype-selective benzodiazepine site ligand, is antihyperalgesic in mouse models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. zora.uzh.ch [zora.uzh.ch]
- 4. Antihyperalgesia by α2-GABAA receptors occurs via a genuine spinal action and does not involve supraspinal sites - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
HZ166 Technical Support Center: Solubility and Vehicle Preparation for Injection
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility of HZ166 and the preparation of vehicles for both in vitro and in vivo experiments. The following information is curated to address common challenges and ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel, subtype-selective benzodiazepine site ligand that preferentially acts on GABAA receptors containing α2 and α3 subunits.[1][2][3] Unlike traditional benzodiazepines, this compound shows a better separation of antihyperalgesic effects from sedative effects, making it a compound of interest for chronic pain treatment.[2] Its mechanism of action is mediated through the benzodiazepine-binding site of GABAA receptors, potentiating the inhibitory effect of GABA.[1][2]
Q2: What is the recommended solvent for this compound for in vitro studies?
A2: For in vitro applications, this compound is soluble in DMSO, with a reported solubility of 10 mM.[4]
Q3: What is a suitable vehicle for this compound for in vivo injections in animal models?
A3: A commonly used and effective vehicle for intraperitoneal (i.p.) injection of this compound in mice is a suspension in 0.5% methyl cellulose in 0.9% NaCl (saline).[1]
Q4: What are the key physicochemical properties of this compound?
A4: The key physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Weight | 356.385 g/mol |
| Formula | C21H16N4O2 |
| Appearance | Solid Powder |
| CAS Number | 612527-56-7 |
Data sourced from Probechem Biochemicals and PubChem.[4][5]
Q5: What are the binding affinities of this compound for different GABAA receptor subtypes?
A5: this compound displays a higher affinity for GABAA receptors that do not contain the α1 subunit. The rank order of affinity (Ki) is as follows: α5 > α3 > α2 > α1.[4][6] This selectivity for α2, α3, and α5 subunits is thought to contribute to its specific pharmacological profile.[1]
| Receptor Subtype | Ki (nM) |
| α1β3γ2 | 382 ± 66 |
| α2β3γ2 | 269 ± 46 |
| α3β3γ2 | 185 ± 47 |
| α5β3γ2 | 140 ± 42 |
Data represents mean ± SEM. Sourced from Di Lio A, et al. Neuropharmacology. 2011.[1]
Troubleshooting Guide: Vehicle Preparation for In Vivo Injection
This guide provides a step-by-step protocol for preparing a suspension of this compound in 0.5% methyl cellulose and 0.9% NaCl, along with troubleshooting tips for common issues.
Experimental Protocol: Preparation of this compound Suspension
Materials:
-
This compound powder
-
Methyl cellulose powder
-
0.9% Sodium Chloride (sterile saline)
-
Sterile water for injection
-
Sterile magnetic stir bar and stir plate
-
Sterile glass beaker or flask
-
Weighing scale
-
Spatula
Procedure:
-
Prepare the 0.5% Methyl Cellulose Vehicle:
-
Heat approximately half of the required volume of sterile 0.9% NaCl to 60-80°C.
-
Slowly add the methyl cellulose powder to the heated saline while stirring vigorously to ensure it is wetted and dispersed.
-
Once the methyl cellulose is dispersed, add the remaining volume of cold sterile 0.9% NaCl.
-
Continue stirring the solution at room temperature or on ice until the methyl cellulose is fully dissolved and the solution is clear and viscous. This may take several hours or can be left to stir overnight at 4°C.
-
-
Weigh this compound:
-
Accurately weigh the required amount of this compound powder based on the desired final concentration and injection volume.
-
-
Prepare the this compound Suspension:
-
Add the weighed this compound powder to a small, sterile container.
-
Add a small volume of the prepared 0.5% methyl cellulose vehicle to the this compound powder to create a paste. This helps in wetting the powder and preventing clumping.
-
Gradually add the remaining volume of the methyl cellulose vehicle to the paste while continuously stirring or vortexing.
-
Continue to stir the suspension for at least 30 minutes to ensure a homogenous mixture. Sonication can also be used to aid in creating a uniform suspension.
-
-
Administration:
-
Administer the suspension intraperitoneally (i.p.) at a volume of 10 ml/kg body weight.[1]
-
Ensure the suspension is well-mixed immediately before each injection to maintain homogeneity.
-
| Issue | Possible Cause | Troubleshooting Steps |
| Clumping of this compound powder | Poor wetting of the compound. | First, create a paste of the this compound powder with a small amount of the vehicle before adding the full volume. Gentle sonication can also help break up aggregates. |
| Inconsistent dosing | Settling of the suspension. | Ensure the suspension is continuously stirred or vortexed immediately before drawing each dose into the syringe. |
| Difficulty in injection | High viscosity of the vehicle or large particle size. | If the viscosity is too high, ensure the methyl cellulose is fully dissolved. If the issue persists, consider using a slightly lower concentration of methyl cellulose. For particle size issues, sonication or gentle grinding of the powder before suspension may help. |
| Precipitation of this compound over time | Poor stability of the suspension. | Prepare the suspension fresh on the day of the experiment. If storage is necessary, store at 4°C and ensure thorough resuspension before use. |
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action at the GABAA Receptor
This compound acts as a positive allosteric modulator at the benzodiazepine binding site of specific GABAA receptors. This enhances the effect of the endogenous ligand, GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which results in an inhibitory postsynaptic potential.
Caption: Mechanism of this compound at the GABAergic synapse.
Experimental Workflow for Assessing this compound in a Neuropathic Pain Model
The following workflow outlines a typical experiment to evaluate the antihyperalgesic effects of this compound in a rodent model of neuropathic pain, such as the chronic constriction injury (CCI) model.[1]
Caption: Experimental workflow for this compound in a pain model.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. GABAA receptor - Wikipedia [en.wikipedia.org]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
Addressing variability in HZ166 experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental results involving HZ166, a selective GABAA receptor subtype ligand. Our goal is to help researchers, scientists, and drug development professionals achieve more consistent and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a partial benzodiazepine site agonist with preferential activity for α2- and α3-containing GABAA receptors.[1][2] Its primary mechanism is to enhance GABAergic inhibition in the spinal dorsal horn, which contributes to its antihyperalgesic effects in models of chronic pain.[1][2]
Q2: At which GABAA receptor subtypes does this compound show the highest affinity?
A2: this compound displays differential binding affinity to GABAA receptor subtypes. The rank order of affinity is α5 > α3 > α2 > α1.[1] It has a notably higher affinity for GABAA receptors in the spinal cord compared to the brain, which is attributed to the differential expression of α-subunits in these regions.[1]
Q3: What are the expected behavioral effects of this compound in preclinical models?
A3: In mouse models of neuropathic and inflammatory pain, this compound has been shown to produce a dose-dependent antihyperalgesic effect.[1][2] Importantly, at doses that yield maximal antihyperalgesia, it does not typically cause sedation or motor impairment.[1][2]
Q4: How is this compound typically administered in animal studies?
A4: this compound is commonly suspended in 0.5% methyl cellulose in 0.9% NaCl and administered via intraperitoneal (i.p.) injection.[3]
Troubleshooting Guide
Variability in experimental outcomes with this compound can arise from several factors. This guide provides a structured approach to identifying and resolving common issues.
Issue 1: Inconsistent Antihyperalgesic Effects
Possible Causes & Solutions:
-
Animal Model Variability:
-
Age and Sex: Ensure consistent age (e.g., 7-12 weeks old male mice) and sex of animals across all experimental groups.[1]
-
Pain Model Induction: In models like the Chronic Constriction Injury (CCI) of the sciatic nerve, surgical precision is critical.[1] Ensure the procedure is standardized and performed consistently.
-
-
Drug Formulation and Administration:
-
Suspension: this compound is administered as a suspension.[3] Ensure the suspension is homogenous before each injection to deliver a consistent dose.
-
Route of Administration: Intraperitoneal injection technique should be consistent to ensure proper absorption.
-
-
Behavioral Testing:
-
Acclimatization: Allow sufficient time for animals to acclimate to the testing environment to reduce stress-induced variability.
-
Baseline Measurements: Establish stable baseline pain thresholds before drug administration.
-
Issue 2: Unexpected Sedative Effects
Possible Causes & Solutions:
-
Dosage: Although this compound is known for its non-sedative profile at therapeutic doses, higher doses may lead to sedation.[1] Carefully review and confirm the correct dosage calculation and administration.
-
Animal Strain Susceptibility: Different mouse strains may have varying sensitivities to benzodiazepine site ligands. If using a strain different from what is reported in the literature (e.g., C57BL/6), consider potential differences in response.
-
Human vs. Rodent Susceptibility: It's worth noting that humans may be more susceptible to the sedative effects of subtype-selective agents than rodents.[1]
Data Summary
Table 1: Binding Affinity of this compound for GABAA Receptors
| Tissue/Receptor Subtype | Ki (nM) |
| Spinal Cord Membranes | 189 ± 10 |
| Brain Membranes | 282 ± 6 |
| α1β3γ2 | ~40% lower affinity than α2 |
| α2β3γ2 | Higher affinity than α1 |
| α3β3γ2 | Higher affinity than α2 |
| α5β3γ2 | Highest affinity |
Data from Di Lio et al., 2011.[1]
Table 2: Pharmacokinetics of this compound in Mouse Brain
| Parameter | Value |
| Administration Route | Intraperitoneal (i.p.) |
| Dose | 48 mg/kg |
| Time to Max Concentration (tmax) | ≤ 0.5 hours |
Data from Di Lio et al., 2011.[1]
Experimental Protocols
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
-
Anesthesia: Anesthetize mice with 2% isoflurane in oxygen (30%).[1]
-
Surgical Procedure:
-
Expose the sciatic nerve at the mid-thigh level through blunt dissection of the biceps femoris muscle.[1]
-
Place loose chromic gut ligatures around the sciatic nerve just proximal to its trifurcation.
-
-
Post-operative Care: Monitor animals for recovery and signs of distress.
-
Behavioral Testing: Assess mechanical and thermal hyperalgesia at baseline (before surgery) and at set time points post-surgery (e.g., day 7).[1]
Zymosan A Model of Inflammatory Pain
-
Induction: Inject zymosan A (e.g., 0.06 mg in 20 μl) subcutaneously into the plantar side of the hind paw.[1]
-
Behavioral Testing: Measure mechanical and thermal hyperalgesia at a set time point after injection (e.g., 48 hours) to assess the inflammatory pain response.[1]
Visualizations
Caption: this compound enhances GABA-mediated inhibition at α2/α3-containing GABAA receptors.
Caption: A workflow for troubleshooting variability in this compound experiments.
References
- 1. This compound, a Novel GABAA Receptor Subtype-Selective Benzodiazepine Site Ligand, Is Antihyperalgesic in Mouse Models of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel GABAA receptor subtype-selective benzodiazepine site ligand, is antihyperalgesic in mouse models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharma.uzh.ch [pharma.uzh.ch]
Technical Support Center: HZ166 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using HZ166 in in vivo experiments. The information is intended for scientists and drug development professionals to anticipate and address potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a partial agonist at the benzodiazepine (BDZ) binding site of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2][3] It exhibits preferential activity for GABA-A receptors containing α2 and α3 subunits over those with α1 subunits.[1][2][3][4] This selectivity is significant because the antihyperalgesic (pain-reducing) effects of benzodiazepines are primarily mediated by α2-containing GABA-A receptors, while the sedative effects are associated with α1-containing receptors.[1][2][3]
Q2: What are the known on-target effects of this compound in vivo?
The principal on-target effect of this compound is dose-dependent antihyperalgesia in animal models of neuropathic and inflammatory pain.[1][2][3] This therapeutic effect is mediated through its action on α2-GABA-A receptors in the spinal cord.[5] Notably, at doses that produce maximal pain relief, this compound does not cause significant sedation or motor impairment, which are common side effects of less selective benzodiazepines.[1][2][3] Furthermore, studies have shown no development of tolerance to its analgesic effects during a 9-day treatment period.[1][2]
Q3: Are there any known off-target effects of this compound reported in the literature?
Based on the available scientific literature, there are no specific reports detailing off-target effects of this compound, defined as interactions with molecular targets other than the GABA-A receptor benzodiazepine site. Preclinical studies have emphasized its favorable safety profile, highlighting the absence of sedation and motor impairment at therapeutic doses.[1][2][3]
Q4: What is the pharmacokinetic profile of this compound in vivo?
Following systemic administration in mice, this compound rapidly enters the central nervous system (CNS).[1] It exhibits a biphasic elimination pattern, with an initial fast elimination phase (estimated half-life of 0.39 hours) followed by a slower terminal elimination phase (estimated apparent terminal half-life of 6.6 hours).[1] The time course of its analgesic effect aligns well with its CNS pharmacokinetic profile.[1]
Troubleshooting Guide
Issue 1: Unexpected Sedation or Motor Impairment Observed in Animal Subjects
-
Question: My animals are showing signs of sedation and impaired motor coordination after this compound administration. Is this an expected off-target effect?
-
Answer: While this compound is designed to be non-sedating at therapeutic doses, observing these effects could be due to several factors:
-
Dose: The administered dose may be too high. Although doses up to 160 mg/kg have been tested in mice without interfering with rotarod performance, significant reduction in motor activity was seen at doses of 100 and 160 mg/kg.[1]
-
Route of Administration: The method of administration could lead to unexpectedly high peak plasma concentrations.
-
Animal Strain/Species: The metabolic rate and sensitivity to this compound may vary between different strains or species of animals.
-
Drug Interactions: Concomitant administration of other compounds could potentiate the effects of this compound.
-
-
Troubleshooting Steps:
-
Verify Dose Calculation: Double-check all calculations for dose preparation and administration.
-
Conduct a Dose-Response Study: If not already done, perform a dose-response study to determine the optimal therapeutic dose with minimal side effects in your specific animal model.
-
Refine Administration Protocol: Consider adjusting the route or rate of administration to achieve a more favorable pharmacokinetic profile.
-
Control for Confounding Factors: Ensure that no other substances are being administered that could interact with this compound.
-
Issue 2: Lack of Efficacy in a Pain Model
-
Question: I am not observing the expected antihyperalgesic effect of this compound in my pain model. Could this be due to off-target effects?
-
Answer: A lack of efficacy is more likely related to experimental variables than off-target effects. Consider the following:
-
Insufficient Dose: The dose may be too low to achieve a therapeutic concentration in the CNS.
-
Inappropriate Pain Model: The underlying mechanism of the pain model may not be sensitive to modulation by GABA-A receptors. This compound has shown efficacy in models of neuropathic and inflammatory pain.[1][2][3]
-
Pharmacokinetic Issues: The drug may not be reaching the target site in sufficient concentrations due to issues with formulation, administration, or metabolism in the specific animal model.
-
-
Troubleshooting Steps:
-
Increase the Dose: Systematically increase the dose of this compound to see if a therapeutic effect can be achieved.
-
Review the Pain Model: Ensure the chosen pain model is appropriate for assessing the efficacy of a GABA-A receptor modulator.
-
Assess CNS Penetration: If possible, perform pharmacokinetic studies to measure the concentration of this compound in the brain and spinal cord at various time points after administration.
-
Data on this compound In Vivo Effects
| Parameter | Species | Model | Dose Range | Observation | Reference |
| Antihyperalgesia | Mouse | Chronic Constriction Injury (Neuropathic Pain) | 16 - 48 mg/kg | Dose-dependent reduction in mechanical and heat hyperalgesia. | [1] |
| Mouse | Zymosan A Injection (Inflammatory Pain) | 16 - 48 mg/kg | Dose-dependent reduction in heat hyperalgesia. | [1] | |
| Motor Function | Mouse | Rotarod Test | ≤ 160 mg/kg | No interference with motor performance. | [1] |
| Sedation | Mouse | Locomotor Activity | 16 and 48 mg/kg | No significant impairment of motor activity. | [1] |
| Mouse | Locomotor Activity | 100 and 160 mg/kg | Significant reduction in motor activity. | [1] | |
| Tolerance | Mouse | Chronic Constriction Injury | Not Specified | No loss of antihyperalgesic activity during a 9-day treatment period. | [1][2] |
Signaling Pathway and Experimental Workflows
Caption: Mechanism of action of this compound at the GABA-A receptor.
Caption: General workflow for investigating potential in vivo off-target effects.
References
- 1. This compound, a Novel GABAA Receptor Subtype-Selective Benzodiazepine Site Ligand, Is Antihyperalgesic in Mouse Models of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel GABAA receptor subtype-selective benzodiazepine site ligand, is antihyperalgesic in mouse models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. zora.uzh.ch [zora.uzh.ch]
- 4. researchgate.net [researchgate.net]
- 5. Antihyperalgesia by α2-GABAA receptors occurs via a genuine spinal action and does not involve supraspinal sites - PubMed [pubmed.ncbi.nlm.nih.gov]
HZ166 half-life and its impact on experimental design
This technical support guide provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving HZ166, a selective GABAA receptor modulator.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound? A1: this compound is a partial benzodiazepine (BDZ)-site agonist that exhibits preferential activity for GABAA receptors containing α2 and α3 subunits.[1][2][3] By binding to these specific receptor subtypes, it enhances GABAergic inhibition, particularly in the spinal dorsal horn, which contributes to its antihyperalgesic effects in models of chronic pain.[1][4] This activity can be antagonized by flumazenil.[1][2]
Q2: What is the in vivo half-life of this compound? A2: In pharmacokinetic studies in mice, this compound demonstrates a biphasic elimination profile in the brain. It has a fast initial elimination phase with an estimated α half-life of 0.39 hours, followed by a slower terminal elimination phase with an apparent β half-life of approximately 6.6 hours.[1]
Q3: Does this compound exhibit sedative effects at therapeutic doses? A3: No, at doses that produce maximal antihyperalgesia in mouse models, this compound is reported to be devoid of sedation and motor impairment.[1][2] This favorable side-effect profile is attributed to its selectivity for α2- and α3-containing GABAA receptors over the α1 subunit, which is primarily associated with sedation.[1][3]
Q4: Is there evidence of tolerance development with chronic this compound administration? A4: Studies have shown that during a 9-day chronic treatment period in a mouse model of neuropathic pain, this compound did not show any loss of analgesic activity, indicating a lack of tolerance development at the doses tested.[1][2]
Q5: What is the primary site of action for this compound-mediated antihyperalgesia? A5: The major component of this compound's antihyperalgesic effect originates from its action on α2-GABAA receptors located in the spinal cord.[4] Supraspinal α2-GABAA receptors do not appear to have significant synergistic or antagonistic effects on this spinal-mediated analgesia.[4]
Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of this compound in the mouse brain following a single intraperitoneal injection.
| Parameter | Value | Species / Model | Administration | Reference |
| Time to Max Concentration (tmax) | ≤ 0.5 hours | Mouse (CCI Model) | 48 mg/kg, i.p. | [1] |
| Initial Half-Life (t1/2α) | 0.39 hours | Mouse (CCI Model) | 48 mg/kg, i.p. | [1] |
| Terminal Half-Life (t1/2β) | 6.6 hours | Mouse (CCI Model) | 48 mg/kg, i.p. | [1] |
Troubleshooting Guide
Issue 1: The observed antihyperalgesic effect is shorter than expected based on the terminal half-life.
-
Possible Cause: The peak therapeutic effect of this compound aligns more closely with its rapid distribution into the central nervous system (tmax ≤ 0.5 h) and its initial, faster elimination phase (t1/2α = 0.39 h).[1] The peak antihyperalgesic effect is typically observed around 1 hour after intraperitoneal administration.[1][5]
-
Recommendation: For single-dose efficacy studies, schedule behavioral assessments to capture the peak effect between 30 minutes and 1.5 hours post-injection. The longer terminal half-life may contribute to a sustained, lower-level effect but not the maximum response.
Issue 2: Animals are showing signs of sedation or motor impairment.
-
Possible Cause 1: Dose is too high. Although this compound has a high therapeutic index, supra-maximal doses could potentially lead to off-target effects or engagement with α1-GABAA receptors, leading to sedation.
-
Possible Cause 2: Human vs. Rodent Sensitivity. It has been noted that humans may be more susceptible to the sedative effects of subtype-selective GABAA modulators than rodents.[1] While preclinical models show a lack of sedation, this observation is important for translational considerations.[1]
-
Recommendation: Re-evaluate the dose being used. If sedation is observed, perform a dose-response study to identify the minimal effective dose for antihyperalgesia that does not impact motor function. Run control experiments using standard motor coordination tests (e.g., rotarod) to confirm the absence of motor impairment at the selected dose.[5]
Issue 3: Inconsistent or no significant antihyperalgesic effect is observed.
-
Possible Cause 1: Timing of Administration and Testing. The timing of drug administration relative to the peak of hyperalgesia in your pain model is critical. For instance, in the CCI model, testing is often initiated 7 days post-surgery when hyperalgesia is stable.[1]
-
Possible Cause 2: Drug Formulation/Administration. Ensure this compound is properly solubilized and administered correctly (e.g., intraperitoneal injection). Poor bioavailability can lead to sub-therapeutic concentrations in the CNS.
-
Recommendation: Standardize the pain model and ensure hyperalgesia has fully developed before initiating treatment. Confirm the stability and concentration of your this compound formulation. Review your administration technique to ensure consistency.
Key Experimental Protocols
Pharmacokinetic Analysis in Brain Tissue
This protocol is designed to measure this compound concentrations in the brain over time.
-
Animal Model: Use male mice (e.g., C57BL/6), 7-12 weeks old.[1] The Chronic Constriction Injury (CCI) model can be used if correlating pharmacokinetics with efficacy.[1]
-
Drug Administration: Administer this compound via intraperitoneal (i.p.) injection at a specified dose (e.g., 48 mg/kg).[1]
-
Time Points: Euthanize cohorts of mice (n=3 per time point) at various times post-injection, such as 0.5, 1, 1.5, 2, 4, 8, and 24 hours.[1]
-
Tissue Collection: Immediately before euthanasia, perform a brief behavioral assessment (e.g., mechanical sensitivity) if desired.[1] After euthanasia, rapidly extract the brain, rinse with cold saline, and freeze immediately.
-
Sample Analysis: Homogenize brain tissue and analyze this compound concentrations using a validated method like Liquid Chromatography-Mass Spectrometry (LC-MS), including appropriate standards and quality controls.[1]
Chronic Constriction Injury (CCI) Model for Neuropathic Pain
This protocol establishes a neuropathic pain state to test the efficacy of this compound.
-
Anesthesia: Anesthetize the mouse using 2% isoflurane combined with oxygen.[1]
-
Surgical Procedure: At the mid-thigh level, make a small incision and expose the sciatic nerve by blunt dissection through the biceps femoris muscle.[1]
-
Nerve Ligation: Proximal to the sciatic trifurcation, place loose ligatures around the nerve.
-
Recovery and Sensitization: Allow the animal to recover. Mechanical hyperalgesia typically develops and stabilizes by day 7 post-surgery.[1]
-
Behavioral Testing: Assess mechanical sensitivity using von Frey filaments. This compound or vehicle is administered i.p. on day 7, and paw withdrawal thresholds (PWTs) are measured at regular intervals (e.g., every 20 minutes for 4 hours) to determine the drug's effect.[1]
Visual Guides: Pathways and Workflows
References
- 1. This compound, a Novel GABAA Receptor Subtype-Selective Benzodiazepine Site Ligand, Is Antihyperalgesic in Mouse Models of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel GABAA receptor subtype-selective benzodiazepine site ligand, is antihyperalgesic in mouse models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. zora.uzh.ch [zora.uzh.ch]
- 4. Antihyperalgesia by α2-GABAA receptors occurs via a genuine spinal action and does not involve supraspinal sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Improving the Oral Bioavailability of HZ166
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the oral bioavailability of HZ166, a selective GABAA receptor subtype modulator.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
A1: this compound is a novel partial benzodiazepine-site agonist with preferential activity at α2- and α3-containing GABAA receptors.[1][2][3] This selectivity profile makes it a promising candidate for the treatment of chronic pain without the sedative effects associated with non-selective benzodiazepines.[1][2][3] However, preclinical studies have indicated that this compound possesses poor pharmacokinetics, including low oral bioavailability and a short half-life, which could limit its therapeutic efficacy when administered orally.[1]
Q2: What are the likely causes of this compound's poor oral bioavailability?
A2: While specific data for this compound is limited, the poor oral bioavailability of small molecule drugs like this compound is often attributed to two main factors:
-
Poor Aqueous Solubility: Many organic compounds are not readily soluble in the aqueous environment of the gastrointestinal (GI) tract, which is a prerequisite for absorption.
-
Low Intestinal Permeability: The drug may not efficiently cross the intestinal epithelial barrier to enter systemic circulation. This can be due to its molecular properties or active removal by efflux transporters.
Q3: What are the general strategies to improve the oral bioavailability of a compound like this compound?
A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble and/or permeable drugs.[4][5][6][7][8] These include:
-
Nanoparticle Formulations: Reducing the particle size of the drug to the nanoscale can significantly increase its surface area, leading to improved dissolution and absorption.[4]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can enhance its solubility and dissolution rate.
-
Use of Permeation Enhancers: These excipients can transiently increase the permeability of the intestinal epithelium, allowing for greater drug absorption.[5]
-
Lipid-Based Formulations: Encapsulating the drug in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve its solubility and facilitate its absorption through the lymphatic system.[6]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments aimed at improving this compound oral bioavailability.
| Problem | Possible Cause | Suggested Solution |
| Low in vitro dissolution of this compound formulation. | Poor solubility of this compound is the primary factor. The chosen formulation strategy may not be optimal. | 1. Optimize Nanoparticle Formulation: Experiment with different stabilizers and particle size reduction techniques (see Protocol 1). 2. Screen Solid Dispersion Polymers: Test a range of hydrophilic polymers with varying properties (e.g., PVP, HPMC, Soluplus®) to find the most effective one for this compound (see Protocol 2). 3. Evaluate Different Solvents: For solvent-based methods, ensure this compound is fully solubilized in the chosen solvent system before processing. |
| High variability in preclinical pharmacokinetic data. | Inconsistent absorption due to formulation instability in the GI tract or physiological variability in animal models. | 1. Assess Formulation Stability: Test the stability of your formulation in simulated gastric and intestinal fluids. 2. Incorporate Mucoadhesives: Adding a mucoadhesive polymer can prolong the residence time of the formulation at the absorption site. 3. Control Dosing Conditions: Ensure consistent fasting times and dosing volumes for all animals in the study. |
| No significant improvement in bioavailability despite enhanced dissolution. | The absorption of this compound may be limited by its intestinal permeability rather than its solubility. | 1. Investigate Permeability: Conduct in vitro permeability assays (e.g., Caco-2 cell model) to assess this compound's permeability. 2. Incorporate Permeation Enhancers: If permeability is low, consider adding a permeation enhancer to your formulation (see Protocol 3). Be mindful of potential toxicity. |
| Signs of GI toxicity in animal models. | The chosen excipients, particularly permeation enhancers or high concentrations of surfactants, may be causing irritation to the intestinal mucosa. | 1. Screen for Excipient Toxicity: Test the cytotoxicity of individual excipients on relevant cell lines (e.g., Caco-2). 2. Use Lower Concentrations: Reduce the concentration of potentially irritating excipients in the formulation. 3. Explore Milder Alternatives: Investigate the use of less aggressive permeation enhancers or more biocompatible formulation components. |
Hypothetical Physicochemical Properties of this compound
To aid in formulation development, the following plausible physicochemical properties for this compound are proposed for modeling and experimental design purposes.
| Property | Hypothetical Value | Implication for Oral Bioavailability |
| Molecular Weight | 356.38 g/mol | Within the range for good oral absorption (Lipinski's Rule of 5). |
| Aqueous Solubility (pH 7.4) | < 0.01 mg/mL | Very low solubility, likely a major limiting factor for dissolution and absorption. |
| LogP | 3.5 | Indicates good lipophilicity, which is favorable for membrane permeation but contributes to poor aqueous solubility. |
| BCS Classification (Predicted) | Class II | High permeability, low solubility. Dissolution is the rate-limiting step for absorption. |
Experimental Protocols
Protocol 1: Preparation of this compound Nanoparticles by Wet Milling
Objective: To produce a stable nanosuspension of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188, Vitamin E TPGS)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads)
-
Purified water
-
Planetary ball mill or similar high-energy mill
Procedure:
-
Prepare a 2% (w/v) solution of the chosen stabilizer in purified water.
-
Disperse this compound in the stabilizer solution to form a pre-suspension at a concentration of 5% (w/v).
-
Add the pre-suspension and milling media to the milling chamber. The volume of milling media should be approximately 50% of the chamber volume.
-
Mill the suspension at a high speed (e.g., 600 rpm) for a specified duration (e.g., 2-8 hours).
-
Periodically withdraw samples to monitor particle size distribution using a dynamic light scattering (DLS) instrument.
-
Continue milling until the desired particle size (e.g., < 200 nm) is achieved with a narrow polydispersity index (PDI).
-
Separate the nanosuspension from the milling media.
-
Characterize the final nanosuspension for particle size, PDI, zeta potential, and drug content.
Protocol 2: Formulation of this compound Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of this compound in a hydrophilic polymer to improve its solubility and dissolution.
Materials:
-
This compound
-
Hydrophilic polymer (e.g., PVP K30, HPMC E5, Soluplus®)
-
Organic solvent (e.g., methanol, ethanol, dichloromethane)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolve this compound and the chosen polymer in the organic solvent in a specific ratio (e.g., 1:1, 1:2, 1:4 w/w). Ensure complete dissolution.
-
Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Once the bulk of the solvent is removed, a thin film or solid mass will be formed.
-
Further dry the solid dispersion in a vacuum oven at a suitable temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion into a fine powder using a mortar and pestle.
-
Characterize the solid dispersion for drug content, dissolution profile in simulated GI fluids, and physical state (using techniques like DSC and XRD to confirm amorphous nature).
Protocol 3: In Vitro Permeability Assay of this compound with a Permeation Enhancer
Objective: To evaluate the effect of a permeation enhancer on the transport of this compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells cultured on Transwell® inserts
-
This compound formulation (e.g., nanosuspension or solution)
-
Permeation enhancer (e.g., Sodium Caprate, Chitosan)
-
Hanks' Balanced Salt Solution (HBSS)
-
LC-MS/MS for this compound quantification
Procedure:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days until a differentiated monolayer is formed.
-
Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the this compound formulation with and without the permeation enhancer to the apical (donor) side of the Transwell® inserts.
-
Add fresh HBSS to the basolateral (receiver) side.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh HBSS.
-
At the end of the experiment, collect samples from the apical side.
-
Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) for each condition.
Visualizations
This compound Mechanism of Action: GABAA Receptor Modulation
References
- 1. This compound, a Novel GABAA Receptor Subtype-Selective Benzodiazepine Site Ligand, Is Antihyperalgesic in Mouse Models of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel GABAA receptor subtype-selective benzodiazepine site ligand, is antihyperalgesic in mouse models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. zora.uzh.ch [zora.uzh.ch]
- 4. researchgate.net [researchgate.net]
- 5. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Diverse approaches for the enhancement of oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting HZ166 efficacy in different mouse strains
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing HZ166 in different mouse strains. The information is designed to help identify and address potential sources of variability in experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a partial benzodiazepine site agonist with preferential activity at GABAA receptors containing α2 and α3 subunits. Its primary mechanism of action for analgesia is through enhancing GABAergic inhibition in the spinal cord, which helps to alleviate chronic pain, such as neuropathic and inflammatory pain.
Q2: In which mouse models has this compound been shown to be effective?
This compound has demonstrated dose-dependent antihyperalgesic effects in mouse models of neuropathic pain, such as the chronic constriction injury (CCI) of the sciatic nerve, and inflammatory pain induced by zymosan A injection.
Q3: What is the recommended route of administration and dosage for this compound in mice?
The most common route of administration in published studies is intraperitoneal (i.p.) injection. Effective doses have been shown to be in the range of 5 mg/kg to 16 mg/kg, with an ED50 of approximately 5.3 ± 1.8 mg/kg for mechanical hyperalgesia in the CCI model. A dose of 16 mg/kg has been used to achieve maximal antihyperalgesia without significant sedation or motor impairment.
Q4: How quickly does this compound take effect and how long do the effects last?
Following intraperitoneal administration, the peak antihyperalgesic effect of this compound is typically observed around 1 hour post-injection. The duration of action is consistent with its pharmacokinetic profile in the central nervous system.
Troubleshooting Guide: Variable Efficacy of this compound in Different Mouse Strains
Researchers may observe variations in the efficacy of this compound when using different mouse strains. This guide provides a structured approach to troubleshooting these discrepancies.
Issue 1: Reduced or Absent Antihyperalgesic Effect in a Specific Mouse Strain
If you are observing a weaker than expected or no therapeutic effect of this compound in a particular mouse strain, consider the following potential causes and solutions:
Potential Causes:
-
Genetic Variations in GABAA Receptor Subunits: The primary target of this compound is the α2 subunit of the GABAA receptor. Different inbred mouse strains can have genetic variations, including single nucleotide polymorphisms (SNPs) or mutations, in the genes encoding these subunits. For instance, some substrains of C57BL/6J have a known mutation in the Gabra2 gene, which can lead to reduced protein and mRNA levels of the α2 subunit. This could significantly diminish the binding and efficacy of this compound.
-
Differences in Drug Metabolism: While some studies have shown similar drug metabolism between certain strains like CD-1 and athymic nude mice, it is well-established that metabolic rates can differ significantly between other inbred strains (e.g., C57BL/6 vs. BALB/c). A higher rate of metabolism in a particular strain could lead to a shorter half-life and reduced exposure of this compound in the central nervous system.
-
Strain-Specific Behavioral Phenotypes: Inherent behavioral differences between mouse strains can influence the baseline readouts and the perceived efficacy of a drug in behavioral tests for pain. For example, BALB/c and C57BL/6 mice are known to behave differently in various behavioral paradigms.
Troubleshooting Steps:
-
Verify the Genetic Background of Your Mouse Strain: Confirm the specific substrain you are using, as genetic differences can exist even between substrains from different vendors. Review the literature for any known genetic variations in GABAA receptor subunits in your strain of interest.
-
Conduct a Dose-Response Study: The optimal effective dose of this compound may differ between strains. Perform a dose-response experiment to determine the ED50 in the mouse strain showing a reduced effect and compare it to a strain where efficacy is established.
-
Pharmacokinetic Analysis: If possible, perform a pharmacokinetic study to measure the concentration of this compound in the plasma and brain tissue of the different mouse strains at various time points after administration. This will help determine if differences in drug exposure are contributing to the variable efficacy.
-
Control for Behavioral Differences: Ensure that your behavioral testing protocols are optimized and validated for each mouse strain used. Consider including additional behavioral tests to get a more comprehensive picture of the drug's effect.
Issue 2: Inconsistent Results Within the Same Mouse Strain
Variability in this compound efficacy can also occur within the same mouse strain.
Potential Causes:
-
Substrain Differences: As mentioned above, genetic drift can lead to significant differences between substrains of the same inbred mouse line obtained from different vendors or breeding colonies.
-
Experimental Protocol Variability: Minor variations in the experimental protocol, such as the induction of the pain model, drug formulation, or the timing of administration and testing, can lead to inconsistent results.
-
Animal Husbandry and Environmental Factors: Factors such as housing conditions, diet, and the microbiome can influence an animal's physiology and response to drugs.
Troubleshooting Steps:
-
Standardize Experimental Protocols: Ensure that all experimental procedures are meticulously documented and consistently followed. This includes the age and sex of the mice, the surgical procedure for neuropathic pain models, the preparation and administration of this compound, and the timing and execution of behavioral assays.
-
Source Animals from a Single Vendor: To minimize genetic and environmental variability, obtain all animals for a study from the same reputable vendor.
-
Control for Environmental Variables: Maintain consistent housing conditions, including cage density, light-dark cycle, temperature, and humidity.
-
Blinding and Randomization: Implement blinding of the experimenter to the treatment groups and randomize the allocation of animals to these groups to avoid unconscious bias.
Data Presentation
Table 1: Factors Potentially Influencing this compound Efficacy Across Mouse Strains
| Factor | Potential Impact on this compound Efficacy | Recommended Action |
| Genetics | Variations in GABAA receptor subunit genes (e.g., Gabra2) can alter drug target availability and sensitivity. | Verify the genetic background of the mouse strain and be aware of any known mutations. |
| Pharmacokinetics | Differences in drug absorption, distribution, metabolism, and excretion can lead to varying drug concentrations in the CNS. | Conduct a dose-response study and consider pharmacokinetic analysis if significant discrepancies are observed. |
| Physiology | Strain-specific differences in immune responses (e.g., Th1 vs. Th2 bias) may influence inflammatory pain models. | Characterize the baseline inflammatory and pain phenotype of each strain. |
| Behavior | Inherent differences in anxiety levels and motor activity can affect the outcomes of behavioral pain assays. | Use a battery of behavioral tests and ensure they are validated for each strain. |
Experimental Protocols
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
-
Anesthesia: Anesthetize the mouse with an appropriate anesthetic (e.g., isoflurane).
-
Surgical Procedure: Make a small incision on the lateral surface of the thigh to expose the sciatic nerve. Loosely tie four ligatures (e.g., 4-0 chromic gut) around the nerve, proximal to the trifurcation, with about 1 mm spacing between them. The ligatures should be tightened until a slight twitch in the corresponding hind limb is observed.
-
Wound Closure: Suture the muscle and skin layers.
-
Post-operative Care: Provide appropriate post-operative analgesia and monitor the animal for signs of distress.
-
Behavioral Testing: Behavioral signs of mechanical and thermal hyperalgesia typically develop within 7 days post-surgery and can be assessed using von Frey filaments and a plantar test apparatus, respectively.
Intraperitoneal (i.p.) Injection of this compound
-
Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., a solution of 10% ethanol, 30% polyethylene glycol 400, and 60% saline). The final concentration should be calculated based on the desired dose and the weight of the animal.
-
Administration: Gently restrain the mouse and inject the this compound solution into the intraperitoneal cavity.
-
Timing: Administer this compound at a predetermined time before behavioral testing (e.g., 1 hour prior to testing for peak effect).
Visualizations
Caption: Signaling pathway of this compound at the GABAA receptor.
Caption: Troubleshooting workflow for variable this compound efficacy.
Technical Support Center: Assessing the Metabolic Stability of HZ166 In Vitro
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for assessing the in vitro metabolic stability of HZ166. It includes detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure successful and accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of an in vitro metabolic stability assay for this compound?
An in vitro metabolic stability assay is crucial for determining the susceptibility of this compound to metabolism by liver enzymes, primarily Cytochrome P450 (CYP) enzymes.[1] This helps in predicting its in vivo hepatic clearance, which is a critical parameter influencing the drug's bioavailability and overall pharmacokinetic profile.[2][3][4] Early assessment of metabolic stability allows for the selection of more promising drug candidates and helps in understanding potential drug-drug interactions.[5]
Q2: Which in vitro systems are most appropriate for evaluating this compound metabolism?
The most common and initial in vitro systems used are liver microsomes (from human, rat, mouse, etc.).[6][7] Liver microsomes are subcellular fractions containing a high concentration of Phase I drug-metabolizing enzymes like CYPs.[6] For a broader understanding of metabolism, including Phase II reactions, liver S9 fractions or intact hepatocytes can be used.[7] Hepatocytes contain both Phase I and Phase II enzymes and provide a more comprehensive metabolic profile.[3][8]
Q3: What are the key parameters obtained from a microsomal stability assay?
The primary data points derived from this assay are the rate of disappearance of the parent compound (this compound) over time. From this, the following parameters are calculated:
-
Half-life (t½): The time it takes for 50% of this compound to be metabolized.
-
Intrinsic Clearance (CLint): A measure of the inherent ability of the liver to metabolize a drug.[7][9]
Q4: How can I interpret the intrinsic clearance (CLint) values for this compound?
Intrinsic clearance values are categorized to predict the in vivo hepatic extraction ratio. A common classification is as follows:
| Intrinsic Clearance (µL/min/mg protein) | Predicted In Vivo Hepatic Extraction Ratio | Interpretation |
| < 10 | Low (< 0.3) | This compound is likely to have low hepatic clearance and high bioavailability. |
| 10 - 50 | Intermediate (0.3 - 0.7) | This compound is expected to have moderate hepatic clearance. |
| > 50 | High (> 0.7) | This compound is predicted to have high hepatic clearance and low bioavailability. |
This is a generalized interpretation and may vary based on the specific in vitro-in vivo correlation (IVIVC) model used.
Experimental Protocols
Protocol 1: this compound Metabolic Stability in Human Liver Microsomes (HLM)
This protocol outlines the substrate depletion method to determine the metabolic half-life of this compound.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (Solutions A and B)[10]
-
Phosphate buffer (100 mM, pH 7.4)
-
Internal Standard (IS) in acetonitrile (for LC-MS/MS analysis)
-
96-well plates
-
Incubator shaker (37°C)
-
Centrifuge
Procedure:
-
Preparation: Prepare a working solution of this compound (e.g., 1 µM) in phosphate buffer. Pre-warm the HLM and NADPH regenerating system to 37°C.[5]
-
Incubation Setup: In a 96-well plate, combine the HLM (final concentration 0.5 mg/mL) and this compound working solution.[5]
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.[5] A negative control without the NADPH system should be included.[5]
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding 3-5 volumes of cold acetonitrile containing the internal standard.[1][6]
-
Protein Precipitation: Centrifuge the plate to precipitate the microsomal proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining percentage of this compound.
Data Analysis: The natural logarithm of the percentage of this compound remaining is plotted against time. The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Half-life (t½) = 0.693 / k
-
Intrinsic Clearance (CLint) = (k / [microsomal protein concentration]) * 1000
Experimental workflow for this compound microsomal stability assay.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No metabolism of this compound observed (very high % remaining at all time points) | 1. Inactive Microsomes: Improper storage or repeated freeze-thaw cycles of microsomes.[11]2. Degraded Cofactors: The NADPH regenerating system is old or was not stored correctly.[11]3. Enzyme Inhibition: this compound or the vehicle (e.g., DMSO) is inhibiting CYP enzymes at the concentration used.[11]4. Low Clearance Compound: this compound is genuinely a very stable compound. | 1. Use a fresh aliquot of microsomes and verify their activity with a known positive control substrate.2. Prepare a fresh NADPH regenerating system.[11]3. Check the final DMSO concentration (keep below 0.5%). Test a lower concentration of this compound.4. Consider using a system with higher metabolic capacity (e.g., hepatocytes) or extending the incubation time. |
| Very rapid metabolism of this compound (disappears at T=0) | 1. Non-Enzymatic Degradation: this compound is unstable in the incubation buffer.2. Binding Issues: this compound is non-specifically binding to the plate or other components. | 1. Run a control incubation without microsomes or without NADPH to check for chemical instability.2. Use low-binding plates. Check recovery at the 0-minute time point. |
| High variability between replicate wells | 1. Pipetting Errors: Inaccurate dispensing of this compound, microsomes, or NADPH solution.2. Poor Mixing: Inadequate mixing upon initiation of the reaction.3. Solubility Issues: this compound may be precipitating out of solution.[11] | 1. Ensure pipettes are calibrated. Use reverse pipetting for viscous solutions like microsomal suspensions.2. Ensure thorough but gentle mixing after adding the NADPH system.3. Verify the aqueous solubility of this compound in the final incubation buffer. The final solvent concentration should be optimized.[11] |
| Unexpected metabolite profile | 1. Incorrect In Vitro System: The chosen system (e.g., HLM) may lack the specific enzymes responsible for certain metabolic pathways (e.g., some Phase II enzymes).[11] | 1. If Phase II metabolites are expected, use liver S9 fractions or hepatocytes which contain both Phase I and Phase II enzymes.[7] |
This compound Metabolic Pathway Overview
This compound is primarily metabolized by Cytochrome P450 enzymes in the liver, which is a common pathway for many xenobiotics.[12][13] The process involves Phase I and potentially Phase II reactions to increase the compound's polarity for excretion.
References
- 1. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 2. Interstrain differences of in vitro metabolic stability and impact on early drug discovery. | Semantic Scholar [semanticscholar.org]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. The use of in vitro metabolic stability for rapid selection of compounds in early discovery based on their expected hepatic extraction ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaron.com [pharmaron.com]
- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. enamine.net [enamine.net]
- 8. protocols.io [protocols.io]
- 9. nuvisan.com [nuvisan.com]
- 10. Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Cytochrome P450s and other enzymes in drug metabolism and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of HZ166 administration for consistent results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the administration of HZ166 to ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a partial benzodiazepine site agonist that exhibits preferential activity for GABAA receptors containing α2 and α3 subunits. Its mechanism of action involves enhancing GABAergic inhibition in the spinal dorsal horn, which contributes to its antihyperalgesic effects in models of chronic pain.
Q2: What are the primary research applications for this compound?
A2: this compound is primarily used in preclinical research as an analgesic agent in mouse models of neuropathic and inflammatory pain. It has been shown to be effective in reducing thermal and mechanical hyperalgesia at doses that do not cause sedation or motor impairment.
Q3: What is the recommended vehicle for in vivo administration of this compound?
A3: For intraperitoneal (i.p.) injection in mice, this compound can be suspended in a solution of 0.5% methyl cellulose in 0.9% NaCl.
Q4: What is a typical effective dose range for this compound in mice?
A4: An effective dose for antihyperalgesia in mouse models of neuropathic pain has been reported to be 16 mg/kg (i.p.), with dose-dependent effects observed.
Q5: How quickly does this compound act, and what is its duration of action?
A5: this compound rapidly penetrates the central nervous system, with peak brain concentrations observed within 30 minutes of intraperitoneal administration. The antihyperalgesic effect is most pronounced around 1 hour after injection and correlates with its pharmacokinetic profile. It has a relatively long half-life, making it suitable for behavioral studies.
Q6: Does this compound induce tolerance with chronic use?
A6: Studies have shown that this compound does not lead to a loss of analgesic activity during a 9-day chronic treatment period in mice, suggesting a lack of tolerance development.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Variable or inconsistent antihyperalgesic effects | Improper drug preparation: this compound may not be fully suspended in the vehicle, leading to inconsistent dosing. | Ensure the vehicle (0.5% methyl cellulose in 0.9% NaCl) is properly prepared. Use a vortex mixer or sonicator to ensure a uniform suspension of this compound before each injection. |
| Incorrect administration: Intraperitoneal injection technique may vary, leading to deposition in adipose tissue or leakage. | Ensure proper training in i.p. injection techniques. Use appropriate needle sizes for the animal model and confirm correct placement. | |
| Animal stress: High levels of stress in experimental animals can influence pain perception and behavioral responses. | Acclimatize animals to the experimental environment and handling procedures. Minimize noise and other stressors in the facility. | |
| Lack of significant effect at expected doses | Suboptimal pain model induction: The neuropathic or inflammatory pain model may not have been induced with sufficient severity. | Verify the successful induction of hyperalgesia through baseline behavioral testing before drug administration. Ensure surgical or chemical induction methods are consistent and validated. |
| Incorrect timing of behavioral assessment: The peak effect of this compound may be missed if testing is not conducted at the optimal time. | Conduct behavioral assessments at multiple time points after this compound administration, with a focus on the 1-hour post-injection window where peak effects are expected. | |
| Sedation or motor impairment observed | Dose too high: Although this compound has a good safety profile, very high doses may lead to off-target effects or sedation. | Perform a dose-response study to determine the optimal therapeutic dose that provides analgesia without motor impairment. Doses up to 160 mg/kg have been tested without significant motor impairment in the rotarod test. |
| Incorrect vehicle preparation: The vehicle itself may be causing adverse effects if not prepared correctly. | Ensure the methyl cellulose is fully dissolved and the final solution is isotonic. |
Experimental Protocols
Preparation of this compound for Intraperitoneal Administration
-
Prepare the Vehicle:
-
Weigh the appropriate amount of methyl cellulose to make a 0.5% (w/v) solution in 0.9% (w/v) NaCl (sterile saline).
-
Gradually add the methyl cellulose to the saline while stirring vigorously to prevent clumping.
-
Continue stirring until the methyl cellulose is fully dissolved. This may require heating the solution gently. Allow the solution to cool to room temperature before use.
-
-
Prepare the this compound Suspension:
-
Weigh the required amount of this compound based on the desired dose and the number of animals to be treated.
-
Add a small amount of the prepared vehicle to the this compound powder and triturate to form a smooth paste.
-
Gradually add the remaining vehicle to the paste while continuously mixing to achieve the final desired concentration.
-
Vortex the suspension thoroughly before drawing it into the syringe for each injection to ensure a uniform dose.
-
Induction of Neuropathic Pain via Chronic Constriction Injury (CCI)
This protocol is a summary of the method described in the literature and should be performed under approved animal care and use protocols.
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Preparation: Shave and disinfect the skin overlying the midthigh region of one hind limb.
-
Sciatic Nerve Exposure: Make a small incision in the skin and bluntly dissect the biceps femoris muscle to expose the sciatic nerve.
-
Ligation: Place loose ligatures around the sciatic nerve. The degree of constriction should be minimal, just enough to cause a slight twitch in the innervated muscles.
-
Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.
-
Post-operative Care: Provide appropriate post-operative analgesia and monitor the animal for signs of distress. Allow the animal to recover for a set period (e.g., 7 days) to allow for the development of hyperalgesia before commencing this compound administration.
Visualizations
Caption: Experimental workflow for assessing the antihyperalgesic effects of this compound.
Caption: Simplified signaling pathway of this compound at the GABAA receptor.
Technical Support Center: Managing Potential Tolerance Development with Chronic HZ166 Use
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the potential for tolerance development with chronic use of HZ166, a GABAA receptor subtype-selective benzodiazepine site ligand.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a partial agonist at the benzodiazepine binding site of γ-aminobutyric acid type A (GABAA) receptors, with preferential activity for subtypes containing α2 and α3 subunits.[1][2][3][4][5] This selectivity is thought to contribute to its non-sedative profile at therapeutic doses.[1][2][3] Its mechanism of action involves enhancing the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to a reduction in neuronal excitability.
Q2: Is tolerance a concern with chronic this compound administration?
Current preclinical evidence suggests that tolerance to the primary therapeutic effects of this compound is not a significant concern. Specifically, studies in mouse models of neuropathic and inflammatory pain have demonstrated that this compound maintains its antihyperalgesic efficacy during a 9-day chronic treatment period.[1][2][3] This lack of tolerance is attributed to its reduced activity at α1-containing GABAA receptors, the subtype associated with the sedative effects and tolerance development of classical benzodiazepines.[1][6]
Q3: How does this compound differ from classical benzodiazepines regarding tolerance?
Classical benzodiazepines, which are non-selective for GABAA receptor subtypes, are known to induce rapid tolerance to their sedative and anticonvulsant effects.[7][8][9] This is primarily mediated by their action on α1-containing GABAA receptors.[6] In contrast, this compound's selectivity for α2 and α3 subunits appears to circumvent the mechanisms that lead to tolerance development observed with non-selective benzodiazepines.[1] There is no convincing evidence for tolerance developing to α subunit subtype-selective compounds like this compound.[7][8]
Q4: What are the signs that might indicate tolerance development in my animal model?
While unlikely with this compound, if you suspect tolerance, you would observe a diminished pharmacological response to the same dose of the compound over time. For example, in a pain model, you might see a reduction in the antihyperalgesic effect of this compound after repeated administrations. It is crucial to differentiate this from other factors such as disease progression or altered pharmacokinetics.
Troubleshooting Guide
Issue: Diminished therapeutic effect of this compound observed over a chronic dosing study.
| Potential Cause | Troubleshooting Steps |
| Experimental Variability | 1. Verify Dosing Accuracy: Ensure consistent and accurate preparation and administration of this compound for every animal at every time point. 2. Control for Environmental Factors: Maintain consistent housing, handling, and testing conditions throughout the experiment to minimize stress-induced variability. 3. Increase Sample Size: A larger cohort of animals can help to mitigate the impact of individual biological variability. |
| Altered Pharmacokinetics | 1. Pharmacokinetic Analysis: At different points during the chronic study, collect blood and brain tissue samples to determine the concentration of this compound. This will help ascertain if the drug's distribution, metabolism, or clearance has changed over time.[1] 2. Check for Drug Interactions: If other compounds are being co-administered, investigate potential pharmacokinetic interactions that could alter this compound levels. |
| Receptor-Level Changes (Unlikely but possible) | 1. Receptor Occupancy Studies: Use radiolabeled this compound or a competing ligand to assess the binding affinity and density of GABAA receptors in relevant brain regions (e.g., spinal cord, cortex) from chronically treated and control animals.[1] 2. Functional Assays: Perform ex vivo electrophysiological recordings from brain slices of chronically treated animals to measure GABAA receptor function in response to GABA and this compound.[10] A decrease in potentiation by this compound could suggest functional uncoupling. |
| Disease Model Progression | 1. Include a Positive Control: Use a standard-of-care compound with a known tolerance profile (e.g., a classical benzodiazepine for sedation studies) to validate the experimental model's sensitivity to detecting tolerance. 2. Time-Course of Disease: Characterize the natural progression of the disease model in a separate cohort of untreated animals to understand if the observed changes are due to the disease itself rather than drug tolerance. |
Experimental Protocols
Protocol 1: In Vivo Assessment of Tolerance to the Antihyperalgesic Effect of this compound
This protocol is adapted from studies investigating this compound in mouse models of chronic pain.[1]
1. Animal Model:
-
Induce a neuropathic or inflammatory pain model (e.g., Chronic Constriction Injury - CCI of the sciatic nerve).
-
Allow for the development and stabilization of hyperalgesia (typically 7 days post-surgery).
2. Chronic Dosing Regimen:
-
Divide animals into two main groups: Vehicle control and this compound-treated.
-
Administer this compound (e.g., 16 mg/kg, intraperitoneally) or vehicle once daily for 9 consecutive days.[1]
3. Behavioral Testing:
-
Measure baseline mechanical or thermal sensitivity before the start of chronic treatment.
-
On day 10, subdivide each main group. One subgroup receives the vehicle, and the other receives this compound.
-
Assess mechanical sensitivity (e.g., using von Frey filaments) or thermal sensitivity (e.g., plantar test) at multiple time points after the final injection (e.g., 30, 60, 120 minutes).
4. Data Analysis:
-
Compare the antihyperalgesic effect of this compound in animals chronically treated with this compound to those chronically treated with vehicle.
-
A lack of a significant difference in the response to the final this compound challenge between the two groups indicates the absence of tolerance.
Protocol 2: Radioligand Binding Assay for GABAA Receptor Density
This protocol provides a general framework for assessing changes in GABAA receptor density.
1. Tissue Preparation:
-
Euthanize animals from the chronic dosing study and rapidly dissect relevant brain regions (e.g., spinal cord, cortex).
-
Prepare crude membrane fractions by homogenizing the tissue in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4) and performing differential centrifugation.[11]
2. Binding Assay:
-
Incubate membrane preparations with a saturating concentration of a radiolabeled ligand that binds to the benzodiazepine site of the GABAA receptor (e.g., [3H]flumazenil).[1]
-
For non-specific binding, include a high concentration of an unlabeled competing ligand (e.g., clonazepam).[11]
-
Incubate at a specific temperature for a defined period to reach equilibrium.
3. Detection and Analysis:
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the amount of radioactivity on the filters using liquid scintillation counting.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Compare the specific binding between vehicle- and this compound-chronically treated groups. A significant change in Bmax (maximal binding capacity) would suggest an alteration in receptor number.
Visualizations
Caption: Signaling pathway of this compound at the GABAA receptor.
Caption: Experimental workflow for assessing tolerance to this compound.
Caption: Troubleshooting logic for diminished this compound efficacy.
References
- 1. This compound, a Novel GABAA Receptor Subtype-Selective Benzodiazepine Site Ligand, Is Antihyperalgesic in Mouse Models of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel GABAA receptor subtype-selective benzodiazepine site ligand, is antihyperalgesic in mouse models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. zora.uzh.ch [zora.uzh.ch]
- 4. Antihyperalgesia by α2-GABAA receptors occurs via a genuine spinal action and does not involve supraspinal sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tolerance and dependence following chronic alprazolam treatment in rhesus monkeys: Role of GABAA receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms Underlying Tolerance after Long-Term Benzodiazepine Use: A Future for Subtype-Selective GABAA Receptor Modulators? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms Underlying Tolerance after Long-Term Benzodiazepine Use: A Future for Subtype-Selective GABA(A) Receptor Modulators? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. GABAA Receptor Services | Sygnature Discovery [sbdrugdiscovery.com]
- 11. pharma.uzh.ch [pharma.uzh.ch]
Validation & Comparative
A Preclinical Comparative Analysis of HZ166 and Gabapentin for Neuropathic Pain Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of HZ166 and gabapentin in models of neuropathic pain. The information presented is based on available experimental data to assist researchers and professionals in drug development in understanding the potential of these two compounds.
Executive Summary
Neuropathic pain remains a significant clinical challenge, driving the search for more effective and tolerable therapeutic agents. This guide examines two such agents: this compound, a novel α2/α3 subunit-selective GABAA receptor positive allosteric modulator, and gabapentin, a widely prescribed anticonvulsant also used for neuropathic pain. Preclinical evidence suggests that this compound offers a promising alternative with a potentially improved side-effect profile compared to gabapentin. While both compounds have demonstrated efficacy in animal models of neuropathic pain, this compound appears to achieve analgesia without the sedative and motor-impairing effects often associated with gabapentin at therapeutic doses.
Mechanism of Action
The distinct mechanisms of action of this compound and gabapentin underpin their different pharmacological profiles.
This compound acts as a partial agonist at the benzodiazepine binding site of specific GABAA receptor subtypes.[1][2] It shows preferential activity for receptors containing α2 and α3 subunits, which are critically involved in mediating spinal pain processing.[1][3][4] By enhancing the effect of the inhibitory neurotransmitter GABA at these specific receptor subtypes, this compound is thought to dampen neuronal hyperexcitability in pain pathways without causing the broad central nervous system depression associated with non-selective benzodiazepines that also target α1 subunits linked to sedation.[1]
Gabapentin , despite its structural similarity to GABA, does not act directly on GABA receptors.[5][6] Its primary mechanism involves binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs).[7][8] This interaction is thought to reduce the influx of calcium into presynaptic nerve terminals, thereby decreasing the release of excitatory neurotransmitters such as glutamate and substance P, which are key mediators in the transmission of pain signals.[7][9]
Comparative Efficacy in a Neuropathic Pain Model
The Chronic Constriction Injury (CCI) of the sciatic nerve in mice is a widely used model to study neuropathic pain. The following table summarizes the antihyperalgesic effects of this compound and gabapentin in this model, as measured by the paw withdrawal threshold (PWT) to a mechanical stimulus (von Frey filaments). An increase in PWT indicates a reduction in pain sensitivity.
| Compound | Dose (mg/kg, i.p.) | Paw Withdrawal Threshold (g) (Mean ± SEM) | Key Findings | Reference |
| Vehicle | - | ~1.4 ± 0.1 | Baseline mechanical hypersensitivity | [4] |
| This compound | 1 | No significant effect | - | [4] |
| 5 | Significant increase from vehicle | Dose-dependent antihyperalgesia | [4] | |
| 16 | Further significant increase from 5 mg/kg | Maximal efficacy at non-sedating doses | [4] | |
| 48 | Similar to 16 mg/kg | Plateau of effect | [4] | |
| Gabapentin | 100 | Significant increase from baseline | Effective at reducing mechanical allodynia | [6][10][11] |
Note: Data for this compound is extracted from Knabl et al., 2011.[4] Directly comparable dose-response data for gabapentin from the same study was not available. The gabapentin data is representative of its known efficacy in similar CCI models. A study by Knabl et al. noted that the efficacies of this compound and gabapentin against CCI-induced pain were similar at non-sedative doses.[3]
Side Effect Profile: Motor Coordination
A critical differentiator between neuropathic pain treatments is their impact on motor function. The rotarod test is a standard preclinical assay to assess motor coordination and balance.
| Compound | Dose (mg/kg, i.p.) | Effect on Motor Coordination (Rotarod Performance) | Key Findings | Reference |
| This compound | Up to 160 | No significant impairment | Wide therapeutic window between antihyperalgesia and motor side effects. | [4] |
| Gabapentin | ≥ 50 | Dose-dependent impairment (ataxia) | Potential for motor side effects at therapeutic doses. | [9] |
Experimental Protocols
Chronic Constriction Injury (CCI) Model
The CCI model is induced in mice to mimic neuropathic pain.
-
Anesthesia: Mice are anesthetized, typically with isoflurane.
-
Surgical Procedure: The sciatic nerve is exposed at the mid-thigh level. Four loose ligatures are tied around the nerve.
-
Post-operative Care: The incision is closed, and animals are allowed to recover.
-
Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments at baseline and various time points post-surgery. The filaments are applied to the plantar surface of the hind paw, and the force required to elicit a withdrawal response is recorded. A lower paw withdrawal threshold indicates hypersensitivity.
Rotarod Test
This test evaluates motor coordination and balance.
-
Apparatus: A rotating rod apparatus is used.
-
Acclimation: Mice are habituated to the apparatus before testing.
-
Testing: Mice are placed on the rotating rod, which gradually accelerates.
-
Measurement: The latency to fall from the rod is recorded. A shorter latency suggests impaired motor coordination.
Signaling Pathways and Experimental Workflow
This compound Signaling Pathway
Caption: this compound enhances GABAergic inhibition to reduce pain.
Gabapentin Signaling Pathway
Caption: Gabapentin reduces excitatory neurotransmitter release.
Experimental Workflow: Preclinical Comparison
Caption: Workflow for comparing this compound and gabapentin.
Conclusion
This compound represents a targeted approach to neuropathic pain therapy by selectively modulating GABAA receptors involved in spinal pain pathways. Preclinical data suggests that this selectivity may translate into a favorable therapeutic window, with robust analgesic effects at doses that do not impair motor function. In contrast, while gabapentin is an established and effective treatment, its clinical utility can be limited by side effects such as dizziness and ataxia. Further research, including head-to-head clinical trials, is warranted to fully elucidate the comparative efficacy and safety of this compound and gabapentin in patients with neuropathic pain. The distinct mechanisms of action suggest that this compound could offer a valuable alternative, particularly for patients who do not tolerate or respond adequately to gabapentin.
References
- 1. Mechanisms of the gabapentinoids and α2δ-1 calcium channel subunit in neuropathic pain - UCL Discovery [discovery.ucl.ac.uk]
- 2. Pain relief by supraspinal gabapentin requires descending noradrenergic inhibitory controls - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel GABAA receptor subtype-selective benzodiazepine site ligand, is antihyperalgesic in mouse models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a Novel GABAA Receptor Subtype-Selective Benzodiazepine Site Ligand, Is Antihyperalgesic in Mouse Models of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Voltage-gated calcium channel α 2δ subunits: an assessment of proposed novel roles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Voltage-gated calcium channel subunit α2δ-1 in spinal dorsal horn neurons contributes to aberrant excitatory synaptic transmission and mechanical hypersensitivity after peripheral nerve injury [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Molecular basis for the dosing time-dependency of anti-allodynic effects of gabapentin in a mouse model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of Gabapentin in a Neuropathic Pain Model in Mice Overexpressing Human Wild-Type or Human Mutated Torsin A - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of HZ166 and Diazepam at GABAA Receptors
For Immediate Release
This guide provides a detailed comparative analysis of HZ166 and diazepam, two benzodiazepine site ligands that modulate γ-aminobutyric acid type A (GABAA) receptors. The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their binding affinities, functional efficacies, and underlying mechanisms of action, supported by experimental data and detailed protocols.
Introduction
GABAA receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system and are crucial targets for therapeutic agents treating anxiety, insomnia, and pain.[1][2] Classical benzodiazepines, like diazepam, enhance the effect of GABA at these receptors, leading to their therapeutic effects but also to side effects such as sedation.[3][4] this compound is a newer, subtype-selective compound developed to separate the desired therapeutic actions from unwanted side effects.[1][5] This guide compares the pharmacological profiles of this compound and diazepam to highlight their key differences.
Quantitative Comparison of Pharmacological Properties
The following table summarizes the key quantitative data comparing this compound and diazepam, focusing on their binding affinities and functional selectivity for different GABAA receptor α subunits.
| Parameter | This compound | Diazepam | Reference |
| Binding Affinity (Ki, nM) at recombinant αxβ3γ2 receptors | [5] | ||
| α1 subunit | 382 ± 66 | Not explicitly stated in the primary source | [5] |
| α2 subunit | 269 ± 46 | Not explicitly stated in the primary source | [5] |
| α3 subunit | Ki < 269 (implied) | Not explicitly stated in the primary source | [5] |
| α5 subunit | 140 ± 42 | Not explicitly stated in the primary source | [5] |
| Binding Affinity (Ki, nM) at native receptors | [5] | ||
| Brain membranes | 282 ± 6 | Not explicitly stated in the primary source | [5] |
| Spinal cord membranes | 189 ± 10 | Not explicitly stated in the primary source | [5] |
| Functional Selectivity (activity at α2 vs. α1) | 1.87 | 1.47 | [5] |
| In Vivo Efficacy (ED50, mg/kg) | [5] | ||
| Antihyperalgesia | 5.3 | Similar dose-dependency to sedation | [5] |
| Sedation | 97 | Similar dose-dependency to antihyperalgesia | [5] |
Mechanism of Action and Signaling Pathway
Both this compound and diazepam are positive allosteric modulators of GABAA receptors.[3][5] They bind to the benzodiazepine site, which is distinct from the GABA binding site, located at the interface between the α and γ subunits of the receptor complex.[2][4] This binding event does not open the channel directly but rather enhances the effect of GABA by increasing the frequency of channel opening, leading to an increased influx of chloride ions.[2] This hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect.
Prolonged exposure to diazepam has been shown to induce a signaling cascade involving L-type voltage-gated calcium channels, Ca2+, and protein kinase A (PKA), which can lead to the downregulation of the GABAA receptor α1 subunit.[6][7] This pathway may contribute to the development of tolerance observed with chronic benzodiazepine use.[6][7]
Experimental Methodologies
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of a test compound for the GABAA receptor.
-
Membrane Preparation :
-
Homogenize rat brain or spinal cord tissue in an ice-cold homogenization buffer (e.g., 0.32 M sucrose).[8]
-
Perform a series of centrifugations to isolate the crude synaptic membranes.[8]
-
Wash the membranes multiple times with a binding buffer (e.g., 50 mM Tris-HCl) to remove endogenous substances.[8]
-
Resuspend the final membrane pellet in the binding buffer and determine the protein concentration.[9]
-
-
Binding Reaction :
-
In assay tubes, combine the membrane preparation, a radioligand that binds to the benzodiazepine site (e.g., [3H]flumazenil), and varying concentrations of the unlabeled test compound (this compound or diazepam).[5][10]
-
Include tubes for determining total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled ligand like diazepam).[11][12]
-
Incubate the mixture to allow binding to reach equilibrium (e.g., 90 minutes on ice).[10]
-
-
Separation and Quantification :
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.[9][10]
-
Wash the filters with ice-cold buffer to remove unbound radioligand.[9][10]
-
Measure the radioactivity retained on the filters using liquid scintillation counting.[8][11]
-
-
Data Analysis :
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding against the concentration of the test compound to generate a competition curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of radioligand binding).[11]
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
-
Electrophysiological Recording
This method is used to measure the functional effects of compounds on GABAA receptor-mediated currents.
-
Cell Preparation :
-
Recording Setup :
-
Compound Application :
-
Data Acquisition and Analysis :
-
Record the changes in the holding current in response to GABA and the test compound.[15][17]
-
Measure the peak amplitude of the potentiated current.
-
Plot the percentage potentiation against the compound concentration to generate a dose-response curve and determine the EC50 (concentration for half-maximal potentiation) and the maximum potentiation (Imax).[13]
-
Discussion of Comparative Findings
The data reveal significant differences between this compound and diazepam. This compound exhibits a distinct binding affinity profile, with a preference for α5, α2, and α3-containing GABAA receptors over the α1 subtype.[5] This is reflected in its higher affinity for receptors in the spinal cord, where α2 and α3 subunits are more prevalent, compared to the brain, which has a higher expression of α1 subunits.[5]
Functionally, this compound shows a greater selectivity for potentiating α2-containing receptors over α1-containing receptors compared to diazepam.[5] This is a critical distinction, as the sedative effects of classical benzodiazepines are primarily mediated by α1-GABAA receptors, while the anxiolytic and antihyperalgesic effects are linked to α2 and α3 subunits.[1][5]
This α1-sparing profile of this compound translates to a significant separation of its therapeutic and side effects in vivo. The dose required for sedation is almost 20 times higher than the dose that produces maximal antihyperalgesia.[5] In contrast, diazepam induces sedation and analgesia at similar dose ranges.[5] Furthermore, this compound has been shown to produce antihyperalgesic effects in models of neuropathic and inflammatory pain without causing motor impairment or developing tolerance over a 9-day treatment period.[1][5]
Conclusion
This compound represents a significant advancement over non-selective benzodiazepines like diazepam. Its preferential affinity and functional selectivity for GABAA receptor subtypes containing α2, α3, and α5 subunits, while sparing the α1 subunit, leads to a favorable pharmacological profile. This subtype selectivity allows for the separation of antihyperalgesic effects from sedation, suggesting that compounds like this compound could be a novel class of analgesics for treating chronic pain with a reduced side-effect burden.[1][5]
References
- 1. This compound, a novel GABAA receptor subtype-selective benzodiazepine site ligand, is antihyperalgesic in mouse models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Diazepam Accelerates GABAAR Synaptic Exchange and Alters Intracellular Trafficking [frontiersin.org]
- 3. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a Novel GABAA Receptor Subtype-Selective Benzodiazepine Site Ligand, Is Antihyperalgesic in Mouse Models of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Diazepam-Induced Down-Regulation of the GABAA receptor α1 Subunit, as mediated by the activation of L-Type Voltage-Gated calcium Channel/Ca2+/Protein kinase a signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PDSP - GABA [kidbdev.med.unc.edu]
- 9. benchchem.com [benchchem.com]
- 10. pharma.uzh.ch [pharma.uzh.ch]
- 11. benchchem.com [benchchem.com]
- 12. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods for recording and measuring tonic GABAA receptor-mediated inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Methods for recording and measuring tonic GABAA receptor-mediated inhibition [frontiersin.org]
- 16. cellmicrosystems.com [cellmicrosystems.com]
- 17. researchgate.net [researchgate.net]
Validating HZ166's Mechanism of Action: A Comparative Analysis with Flumazenil
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of HZ166, a novel GABAA receptor subtype-selective ligand, in the presence and absence of flumazenil, a known benzodiazepine antagonist. The presented data and experimental protocols serve to validate the mechanism of action of this compound as a benzodiazepine-site agonist.
Introduction to this compound and Flumazenil
This compound is a partial agonist at the benzodiazepine (BDZ) binding site of the GABAA receptor, with preferential activity for α2- and α3-containing receptor subtypes.[1][2] This selectivity profile suggests its potential as a non-sedating anxiolytic or analgesic agent.
Flumazenil is a competitive antagonist at the benzodiazepine binding site on the GABAA receptor.[3] It effectively blocks the effects of benzodiazepine agonists by competing for the same binding site without activating the receptor itself.[3] This property makes flumazenil an invaluable tool for confirming that the pharmacological effects of a compound are mediated through the benzodiazepine site of the GABAA receptor.
Comparative Efficacy of this compound with Flumazenil Antagonism
Experimental data demonstrates that the antihyperalgesic effects of this compound are significantly attenuated by the co-administration of flumazenil. This competitive antagonism strongly supports the hypothesis that this compound exerts its therapeutic effects via the benzodiazepine binding site on the GABAA receptor.
Table 1: Antagonism of this compound-induced Antihyperalgesia by Flumazenil in a Neuropathic Pain Model
| Treatment Group | Drug and Dose | Antihyperalgesic Effect (AUC in g·h) | Percentage of Reversal by Flumazenil |
| Vehicle Control | Vehicle | 0.54 ± 0.25 | N/A |
| This compound | 16 mg/kg | 1.90 ± 0.29 | N/A |
| This compound + Flumazenil | This compound (16 mg/kg) + Flumazenil (10 mg/kg, i.p.) | 0.54 ± 0.25 | ~100% |
Data sourced from Knabl et al. (2008).[2] AUC represents the area under the curve for the time course of the antihyperalgesic effect.
Experimental Protocols
The following section details the methodology employed in the key experiments cited in this guide.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
The CCI model is a widely used animal model to induce neuropathic pain that mimics symptoms of chronic nerve compression in humans.[4]
-
Surgical Procedure:
-
Mice are anesthetized.
-
The common sciatic nerve at the mid-thigh level of the hind paw is exposed through a small incision.[4]
-
Proximal to the sciatic trifurcation, three loose ligatures are placed around the nerve.[4]
-
The muscle and skin are then sutured to close the wound.[4]
-
Animals are allowed to recover before behavioral testing commences.[4]
-
Assessment of Mechanical Allodynia (von Frey Test)
Mechanical allodynia, a condition where a non-painful stimulus is perceived as painful, is a key symptom of neuropathic pain.
-
Procedure:
-
Animals are placed on an elevated mesh floor and allowed to acclimatize.
-
Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.
-
The paw withdrawal threshold is determined by observing the animal's response to the filament application. A withdrawal from a normally non-painful filament indicates allodynia.
-
Drug Administration
-
This compound: Administered systemically, typically via intraperitoneal (i.p.) injection.
-
Flumazenil: Administered via intraperitoneal (i.p.) injection.[2] In the cited study, flumazenil was administered shortly before this compound to ensure its presence at the receptor site.
Visualizing the Mechanism of Action
The following diagrams illustrate the signaling pathway and the logical relationship between this compound, flumazenil, and the GABAA receptor.
References
- 1. This compound, a novel GABAA receptor subtype-selective benzodiazepine site ligand, is antihyperalgesic in mouse models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Novel GABAA Receptor Subtype-Selective Benzodiazepine Site Ligand, Is Antihyperalgesic in Mouse Models of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Flumazenil? [synapse.patsnap.com]
- 4. Chronic Constriction Injury Model of Neuropathic Pain [aragen.com]
A Comparative Analysis of the Sedative Profiles of HZ166 and Traditional Benzodiazepines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the sedative profiles of the novel α2/α3 subunit-selective GABA-A receptor modulator, HZ166, and traditional non-selective benzodiazepines. The information presented is supported by preclinical experimental data to assist researchers in understanding the distinct pharmacological properties of these compounds.
Executive Summary
Traditional benzodiazepines, while effective anxiolytics and sedatives, are associated with a range of side effects, including sedation, motor impairment, and tolerance. These effects are primarily mediated by their non-selective action on various GABA-A receptor subtypes, particularly the α1 subunit. This compound, a partial benzodiazepine-site agonist, demonstrates a preferential affinity and higher intrinsic activity for the α2 and α3 subunits of the GABA-A receptor. This selectivity profile is hypothesized to contribute to its reduced sedative potential while maintaining anxiolytic and antihyperalgesic properties. This guide delves into the experimental data that substantiates these differences.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative data comparing the receptor binding affinities and in vivo sedative effects of this compound and the traditional benzodiazepine, diazepam.
| Parameter | This compound | Diazepam | Source |
| GABA-A Receptor Binding Affinity (Ki, nM) | [1] | ||
| α1β3γ2 | 382 ± 66 | Not explicitly stated in the same study | [1] |
| α2β3γ2 | 269 ± 46 | Not explicitly stated in the same study | [1] |
| α3β3γ2 | Data not available | Not explicitly stated in the same study | |
| α5β3γ2 | 140 ± 42 | Not explicitly stated in the same study | [1] |
| Selectivity Coefficient (α2 vs α1 intrinsic activity) | 1.87 | 1.47 | [1] |
| Sedative Effects (in vivo) | |||
| Rotarod Test (mice) | No significant impairment at doses up to 160 mg/kg | Dose-dependent impairment | [1] |
| Locomotor Activity (mice) | Significant reduction only at doses ≥ 100 mg/kg | Dose-dependent reduction | [1] |
| Estimated ED50 for Sedation (mice) | 97 mg/kg | Varies with specific test and conditions | [1] |
Signaling Pathway
The diagram below illustrates the differential action of this compound and traditional benzodiazepines on GABA-A receptor subtypes, leading to their distinct sedative profiles.
Caption: Differential modulation of GABA-A receptor subtypes by this compound and traditional benzodiazepines.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
GABA-A Receptor Subtype Binding Affinity Assay
-
Objective: To determine the binding affinity (Ki) of a compound for different GABA-A receptor subtypes.
-
Method: Radioligand displacement assay.
-
Procedure:
-
Cell membranes expressing specific recombinant human GABA-A receptor subtypes (e.g., α1β3γ2, α2β3γ2, α5β3γ2) are prepared.
-
Membranes are incubated with a constant concentration of a radiolabeled benzodiazepine ligand (e.g., [3H]flumazenil) and varying concentrations of the test compound (this compound or diazepam).
-
After incubation, the bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity retained on the filters is measured by liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Rotarod Test for Sedation and Motor Coordination
-
Objective: To assess the effect of a compound on motor coordination and balance, which can be indicative of sedation.
-
Apparatus: A rotating rod with adjustable speed.
-
Procedure:
-
Mice are trained to walk on the rotating rod at a constant or accelerating speed for a predetermined amount of time.
-
On the test day, a baseline latency to fall from the rod is recorded for each mouse.
-
The test compound (this compound or diazepam) or vehicle is administered to the animals.
-
At a specified time after administration, the mice are placed back on the rotarod, and the latency to fall is recorded.
-
A significant decrease in the latency to fall compared to the vehicle-treated group indicates motor impairment and potential sedative effects.
-
Open Field Test for Locomotor Activity
-
Objective: To evaluate the effect of a compound on spontaneous locomotor activity, which can be reduced by sedative drugs.
-
Apparatus: A square or circular arena with walls to prevent escape, often equipped with infrared beams or a video tracking system to monitor movement.
-
Procedure:
-
Animals are habituated to the testing room before the experiment.
-
The test compound (this compound or diazepam) or vehicle is administered.
-
At a specified time after administration, each animal is placed individually into the center of the open field arena.
-
Locomotor activity, including the total distance traveled and the time spent moving, is recorded for a set duration (e.g., 10-30 minutes).
-
A significant decrease in locomotor activity compared to the vehicle-treated group suggests a sedative effect.
-
Experimental Workflow
The following diagram outlines a typical workflow for the preclinical assessment of the sedative profile of a novel compound.
Caption: A generalized workflow for the preclinical evaluation of sedative properties.
Conclusion
The available preclinical data strongly suggest that this compound possesses a significantly improved sedative profile compared to traditional non-selective benzodiazepines like diazepam. This is attributed to its preferential binding and functional activity at the α2 and α3 subunits of the GABA-A receptor, with lower affinity and efficacy at the α1 subunit, which is primarily responsible for sedation. The clear separation between the doses of this compound required for therapeutic effects (e.g., antihyperalgesia) and those causing sedation highlights its potential as a lead compound for the development of novel anxiolytics with a more favorable side-effect profile. Further clinical investigation is warranted to confirm these findings in humans.
References
A Head-to-Head Comparison of HZ166 and Other α2/α3 Selective GABAA Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutics with improved efficacy and safety profiles has led to a significant focus on subtype-selective modulation of GABAA receptors. Ligands that preferentially target the α2 and α3 subunits hold promise for delivering anxiolytic, anticonvulsant, and analgesic effects with a reduced liability for the sedation and motor impairment associated with non-selective benzodiazepines that strongly modulate α1 subunits. This guide provides a detailed, data-driven comparison of HZ166 with other prominent α2/α3 selective ligands, including L-838,417, TPA023, KRM-II-81, and MP-III-024.
Introduction to α2/α3 Selective Ligands
GABAA receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system. They are pentameric ligand-gated ion channels composed of various subunits. The benzodiazepine binding site is located at the interface of α and γ subunits, and the specific α subunit isoform (α1, α2, α3, or α5) dictates the pharmacological profile of a given ligand. While α1 subunit modulation is strongly linked to sedation, the α2 and α3 subunits are primarily associated with anxiolytic and antihyperalgesic effects.[1] The ligands discussed in this guide are positive allosteric modulators (PAMs) that enhance the effect of GABA at these specific receptor subtypes.
Quantitative Comparison of Ligand Properties
The following tables summarize the in vitro binding affinities and functional efficacies of this compound and its comparators at different GABAA receptor subtypes. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: Binding Affinities (Ki, nM) of α2/α3 Selective Ligands at Human GABAA Receptor Subtypes
| Ligand | α1 | α2 | α3 | α5 | Reference |
| This compound | 382 ± 66 | 269 ± 46 | ~200-300* | 140 ± 42 | [2] |
| L-838,417 | ~7.8 | ~0.67 | ~0.67 | ~2.25 | [3] |
| TPA023 | 0.41 | 0.23 | 0.19 | 0.33 | [4] |
| KRM-II-81 | High (low affinity) | Low (high affinity) | Low (high affinity) | - | [5][6] |
| MP-III-024 | Moderate | Low | Low | Moderate | [7][8] |
*Value for α3 is not explicitly stated in the primary source but is expected to be in this range based on its α2/α3 preferential profile.
Table 2: Functional Efficacy (% Potentiation of GABA-evoked current) of α2/α3 Selective Ligands
| Ligand | α1 | α2 | α3 | α5 | Reference |
| This compound | Lower efficacy | Higher efficacy | Highest efficacy | Lower efficacy | [2] |
| L-838,417 | Antagonist (no efficacy) | Partial Agonist | Partial Agonist | Partial Agonist | [3] |
| TPA023 | Antagonist (no efficacy) | Weak Partial Agonist (11%) | Weak Partial Agonist (21%) | Negligible (5%) | [1][4] |
| KRM-II-81 | Very low efficacy | High efficacy | High efficacy | - | [5] |
| MP-III-024 | Very weak modulator (110-130%) | High efficacy (220-240%) | High efficacy (220-240%) | Very weak modulator (110-130%) | [8][9] |
In Vivo Performance: Antihyperalgesia vs. Sedation
A key objective in the development of α2/α3 selective ligands is to separate the desired therapeutic effects from unwanted side effects like sedation. The following table summarizes the in vivo profiles of these compounds in preclinical models.
Table 3: In Vivo Profile of α2/α3 Selective Ligands
| Ligand | Antihyperalgesic Effect | Sedative/Motor Impairment | Reference |
| This compound | Yes (CCI & Zymosan models) | No, at antihyperalgesic doses | [2] |
| L-838,417 | Yes (CCI & SNL models) | No, at analgesic doses | [10] |
| TPA023 | Yes (Formalin & Nerve Injury models) | No, at anxiolytic doses | [1][4] |
| KRM-II-81 | Yes (Formalin & SNL models) | Reduced compared to diazepam | [11] |
| MP-III-024 | Yes (Mechanical hyperalgesia) | Ineffective on locomotor activity | [7][8] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
Radioligand Binding Assay for GABAA Receptors
Objective: To determine the binding affinity (Ki) of a test ligand for specific GABAA receptor subtypes.
Materials:
-
Cell membranes from HEK293 or L(tk-) cells stably expressing human recombinant GABAA receptor subtypes (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2).
-
Radioligand: [3H]Flumazenil (specific activity ~80 Ci/mmol).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: Diazepam (10 µM).
-
Test ligand (e.g., this compound) at various concentrations.
-
Glass fiber filters (GF/B or GF/C).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Thaw the cell membrane preparations on ice and resuspend in binding buffer to a final protein concentration of 50-200 µg/mL.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of test ligand at various concentrations (or diazepam for non-specific binding, or buffer for total binding), and 100 µL of the membrane suspension.
-
Add 50 µL of [3H]Flumazenil (final concentration ~1 nM) to each well to initiate the binding reaction.
-
Incubate the plate at 4°C for 90 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12][13][14]
Whole-Cell Patch-Clamp Electrophysiology
Objective: To determine the functional efficacy of a test ligand on GABA-evoked currents in cells expressing specific GABAA receptor subtypes.
Materials:
-
Xenopus laevis oocytes or mammalian cell lines (e.g., HEK293) expressing the desired GABAA receptor subunit combination.
-
External solution (for oocytes): ND96 (in mM: 96 NaCl, 2 KCl, 1 MgCl2, 1.8 CaCl2, 5 HEPES, pH 7.4).
-
Internal solution (for pipette): (in mM) 100 KCl, 1 MgCl2, 10 HEPES, 11 EGTA, 1 CaCl2, 2 ATP, pH 7.2.
-
GABA.
-
Test ligand (e.g., this compound).
-
Patch-clamp amplifier and data acquisition system.
Procedure:
-
Prepare oocytes by injecting cRNA for the desired GABAA receptor subunits and incubate for 2-7 days.
-
Place an oocyte in a recording chamber continuously perfused with external solution.
-
Pull glass micropipettes to a resistance of 1-3 MΩ when filled with the internal solution.
-
Establish a whole-cell recording configuration.
-
Clamp the oocyte membrane potential at -60 mV.
-
Apply a concentration of GABA that elicits a submaximal current (EC10-EC20).
-
Co-apply the same concentration of GABA with various concentrations of the test ligand.
-
Measure the peak amplitude of the GABA-evoked current in the absence and presence of the test ligand.
-
Calculate the potentiation of the GABA response as a percentage increase over the control GABA current.
-
Construct a concentration-response curve to determine the EC50 and maximal efficacy of the test ligand.[15][16][17][18]
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
Objective: To assess the antihyperalgesic effect of a test ligand in a model of neuropathic pain.
Materials:
-
Male C57BL/6 mice (20-25 g).
-
Anesthetic (e.g., isoflurane).
-
Surgical instruments.
-
4-0 chromic gut suture.
-
Von Frey filaments.
Procedure:
-
Anesthetize the mouse.
-
Make a small incision at the mid-thigh level to expose the sciatic nerve.
-
Loosely tie four ligatures around the sciatic nerve with a 1 mm spacing.
-
Close the incision with sutures.
-
Allow the animals to recover for 5-7 days, during which they will develop mechanical allodynia.
-
Assess baseline mechanical sensitivity using Von Frey filaments by applying them to the plantar surface of the hind paw and determining the paw withdrawal threshold (PWT).
-
Administer the test ligand (e.g., this compound) or vehicle intraperitoneally.
-
Measure the PWT at various time points after drug administration.
-
An increase in PWT in the drug-treated group compared to the vehicle-treated group indicates an antihyperalgesic effect.[19][20][21]
Zymosan-Induced Inflammatory Pain Model
Objective: To evaluate the antihyperalgesic effect of a test ligand in a model of inflammatory pain.
Materials:
-
Male C57BL/6 mice (20-25 g).
-
Zymosan A from Saccharomyces cerevisiae.
-
Sterile saline.
-
Paw pressure analgesy meter or Von Frey filaments.
Procedure:
-
Inject 20 µL of a zymosan A suspension (e.g., 2.5 mg/mL in saline) into the plantar surface of the right hind paw.
-
Inject an equal volume of saline into the left hind paw as a control.
-
Inflammation and hyperalgesia will develop over the next few hours.
-
Administer the test ligand (e.g., this compound) or vehicle intraperitoneally.
-
Measure the paw withdrawal threshold to mechanical stimulation at various time points after drug administration.
-
An increase in the paw withdrawal threshold in the drug-treated group compared to the vehicle-treated group indicates an antihyperalgesic effect.[22][23][24]
References
- 1. Beyond classical benzodiazepines: Novel therapeutic potential of GABAA receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Novel GABAA Receptor Subtype-Selective Benzodiazepine Site Ligand, Is Antihyperalgesic in Mouse Models of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. GABAA Receptor Subtype‐Selective Efficacy: TPA023, an α2/α3 Selective Non‐sedating Anxiolytic and α5IA, an α5 Selective Cognition Enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 6. The Positive Allosteric Modulator of α2/3-Containing GABAA Receptors, KRM-II-81, Is Active in Pharmaco-Resistant Models of Epilepsy and Reduces Hyperexcitability after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological and antihyperalgesic properties of the novel α2/3 preferring GABAA receptor ligand MP-III-024 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Comparison of the α2/3/5 Selective Positive Allosteric Modulators L-838,417 and TPA023 in Preclinical Models of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. Whole Cell Patch Clamp Protocol [protocols.io]
- 16. In Vivo Whole-Cell Patch-Clamp Methods: Recent Technical Progress and Future Perspectives | MDPI [mdpi.com]
- 17. axolbio.com [axolbio.com]
- 18. youtube.com [youtube.com]
- 19. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 20. Behavior of neuropathic pain in mice following chronic constriction injury comparing silk and catgut ligatures - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. COX-2 expression and function in the hyperalgesic response to paw inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Pharmacological studies on zymosan inflammation in rats and mice. 1: Zymosan-induced paw oedema in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating In Vivo Target Engagement of HZ166: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the in vivo target engagement of HZ166, a novel GABAA receptor subtype-selective benzodiazepine site ligand. It compares this compound's performance with relevant alternatives and provides the supporting experimental data and protocols necessary for informed research and development decisions.
Introduction to this compound and its Target
This compound is a partial benzodiazepine (BDZ)-site agonist with preferential activity at α2- and α3-containing GABAA receptors.[1][2][3] Diminished GABAergic inhibition in the spinal dorsal horn is a significant contributor to chronic pain.[2][3] this compound aims to alleviate pain by enhancing this inhibitory neurotransmission.[1][2][3] The key therapeutic hypothesis is that by selectively targeting α2- and α3-GABAA receptors, which are implicated in antihyperalgesia, and sparing α1-GABAA receptors, which are associated with sedation, this compound can provide pain relief with a reduced side-effect profile compared to non-selective benzodiazepines.[1]
Comparative Performance Data
The following tables summarize the key quantitative data for this compound and its comparators.
Table 1: GABAA Receptor Subtype Binding Affinity
| Compound | Receptor Subtype | Ki (nM) | Source |
| This compound | Native (Spinal Cord) | 189 ± 10 | [1] |
| This compound | Native (Brain) | 282 ± 6 | [1] |
| This compound | Recombinant α1β3γ2 | 382 ± 66 | [1] |
| This compound | Recombinant α2β3γ2 | 269 ± 46 | [1] |
| This compound | Recombinant α3β3γ2 | 185 ± 47 | [1] |
| This compound | Recombinant α5β3γ2 | 140 ± 42 | [1] |
Table 2: In Vivo Pharmacokinetics in Mice (Brain Tissue)
| Compound | Dose (i.p.) | Tmax (h) | Apparent Terminal Half-life (h) | Source |
| This compound | 48 mg/kg | ≤ 0.5 | 6.6 | [1] |
Table 3: In Vivo Efficacy in Neuropathic Pain Model (CCI in Mice)
| Compound | Metric | Value | Source |
| This compound | ED50 (Antihyperalgesia) | 5.3 ± 1.8 mg/kg | [1] |
| Gabapentin | ED50 (Antihyperalgesia) | 6.2 ± 0.4 mg/kg | [1] |
Table 4: Comparison of Side Effect Profiles in Mice
| Compound | Test | Observation | Source |
| This compound | Rotarod | No motor impairment up to 160 mg/kg | [1] |
| Gabapentin | Rotarod | Significant motor impairment at 90 mg/kg | [1] |
| This compound | Locomotor Activity | No significant impairment at maximal antihyperalgesic doses (16 and 48 mg/kg) | [1] |
| Gabapentin | Locomotor Activity | Significant reduction at doses required for maximum antihyperalgesia | [1] |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for validating its in vivo target engagement.
Caption: this compound signaling pathway enhancing GABAergic inhibition.
Caption: Experimental workflow for in vivo target engagement of this compound.
Experimental Protocols
In Vivo Target Engagement and Pharmacokinetics
This protocol outlines the steps to determine the brain concentration of this compound and correlate it with its antihyperalgesic effects.
Objective: To measure the concentration of this compound in the brain over time after systemic administration and correlate these concentrations with behavioral outcomes.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methyl cellulose in 0.9% NaCl)
-
Male C57BL/6 mice with induced neuropathic pain (e.g., CCI model)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Internal standard (e.g., midazolam-d4)
-
Homogenizer
-
Solid-phase extraction (SPE) columns
Procedure:
-
Animal Dosing: Administer this compound intraperitoneally (i.p.) at a specified dose (e.g., 48 mg/kg) to cohorts of mice.
-
Time Points: Assign different cohorts to various time points post-injection (e.g., 0.5, 1, 1.5, 2, 4, 8, and 24 hours).
-
Behavioral Testing: Immediately before sacrifice, assess the antihyperalgesic effect using a relevant pain model (e.g., von Frey test for mechanical allodynia).
-
Tissue Collection: At the designated time point, euthanize the mice by decapitation and rapidly remove the brains.
-
Sample Preparation:
-
Weigh the brains and homogenize them in deionized water.
-
Add a known concentration of an internal standard to the homogenate.
-
Perform solid-phase extraction to isolate this compound and the internal standard.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted samples using an LC-MS/MS system.
-
Quantify the concentration of this compound based on the ratio of its peak area to that of the internal standard, using a standard curve.
-
-
Data Analysis:
-
Plot the brain concentration of this compound against time to determine pharmacokinetic parameters such as Tmax and half-life.
-
Correlate the brain concentrations at each time point with the observed antihyperalgesic effect to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.
-
Radioligand Binding Assay for GABAA Receptor Affinity
This protocol is used to determine the binding affinity (Ki) of this compound for different GABAA receptor subtypes.
Objective: To quantify the binding affinity of this compound to native GABAA receptors from different tissues and to specific recombinant receptor subtypes.
Materials:
-
This compound
-
[3H]flumazenil (radioligand)
-
Crude membrane preparations from mouse brain and spinal cord, or from cell lines stably expressing specific GABAA receptor subtypes (e.g., α1β3γ2, α2β3γ2, etc.).
-
Assay buffer (e.g., 10 mM Tris pH 7.4, 150 mM NaCl)
-
Non-specific binding control (e.g., clonazepam)
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Incubation: In a multi-well plate, incubate the membrane preparations with a fixed concentration of [3H]flumazenil and varying concentrations of this compound.
-
Control Wells: Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled ligand like clonazepam).
-
Equilibration: Allow the binding to reach equilibrium (e.g., incubate for 60 minutes on ice).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the affinity of the radioligand for the receptor.
-
Alternative Compounds and Methods
Gabapentin
Gabapentin is a widely used drug for neuropathic pain.[1][3] While its efficacy at non-sedative doses is comparable to this compound in animal models, higher doses of gabapentin are required to achieve maximum pain relief, and these doses are associated with significant sedation and motor impairment.[1] A meta-analysis of clinical trials in postherpetic neuralgia suggests that while pregabalin (a successor to gabapentin) may have better overall therapeutic effects, gabapentin has a lower incidence of adverse reactions.[4][5]
KRM-II-81
KRM-II-81 is another imidazodiazepine that is a selective positive allosteric modulator of α2/α3-containing GABAA receptors.[6][7] Preclinical studies have shown its efficacy in models of epilepsy, anxiety, and neuropathic pain, with a low sedative and motor-impairing profile.[6][8] Similar to this compound, KRM-II-81's selectivity for the α2/α3 subunits is thought to contribute to its favorable side-effect profile.[7] It has also demonstrated a lack of tolerance development and abuse liability in rodent models.[6]
Conclusion
The available in vivo data robustly support the target engagement of this compound at α2/α3-containing GABAA receptors in the central nervous system. Its pharmacokinetic profile aligns with its antihyperalgesic effects in preclinical models of chronic pain. When compared to the standard-of-care agent gabapentin, this compound demonstrates a superior separation of efficacy and sedative side effects. Furthermore, other selective modulators like KRM-II-81 show similar promise, validating the therapeutic strategy of targeting α2/α3-GABAA receptors for the treatment of chronic pain and other neurological disorders. The experimental protocols provided herein offer a framework for the continued investigation and validation of this compound and similar compounds in a drug development setting.
References
- 1. This compound, a Novel GABAA Receptor Subtype-Selective Benzodiazepine Site Ligand, Is Antihyperalgesic in Mouse Models of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. This compound, a novel GABAA receptor subtype-selective benzodiazepine site ligand, is antihyperalgesic in mouse models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Meta-analysis of Randomized Controlled Trials Comparing the Efficacy and Safety of Pregabalin and Gabapentin in the Treatment of Postherpetic Neuralgia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Meta-analysis of Randomized Controlled Trials Comparing the Efficacy and Safety of Pregabalin and Gabapentin in the Treatment of Postherpetic Neuralgia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The α2,3-selective potentiator of GABAA receptors, KRM-II-81, reduces nociceptive-associated behaviors induced by formalin and spinal nerve ligation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural Analogs of the GABAkine KRM-II-81 Are Orally Bioavailable Anticonvulsants without Sedation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antihyperalgesic Efficacy of HZ166
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antihyperalgesic properties of HZ166, a novel α2/α3 subunit-selective GABAA receptor agonist, with the established neuropathic pain therapeutic, gabapentin. The following sections present quantitative data from preclinical studies, detailed experimental methodologies, and visual representations of signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's pharmacological profile.
Quantitative Comparison of Antihyperalgesic Effects
The antihyperalgesic efficacy of this compound was directly compared to gabapentin in a mouse model of neuropathic pain induced by Chronic Constriction Injury (CCI) of the sciatic nerve.[1] The data below summarizes the key findings regarding their potency and maximal efficacy in reversing mechanical hyperalgesia.
Table 1: Antihyperalgesic Efficacy of this compound vs. Gabapentin in the CCI Neuropathic Pain Model [1]
| Compound | ED₅₀ (mg/kg, i.p.) | Eₘₐₓ (% MPE) |
| This compound | 5.3 ± 1.8 | 66 ± 5 |
| Gabapentin | 6.2 ± 0.4 | 84 ± 1.4 |
ED₅₀: The dose required to produce 50% of the maximum antihyperalgesic effect. Eₘₐₓ: The maximum possible antihyperalgesic effect observed. % MPE: Percentage of Maximum Possible Effect.
While both compounds demonstrated dose-dependent antihyperalgesic effects, gabapentin exhibited a higher maximal efficacy.[1] However, it is crucial to consider the side effect profile at therapeutically relevant doses.
Side Effect Profile: Sedation and Motor Impairment
A significant consideration in the development of centrally acting analgesics is the potential for sedative and motor-impairing side effects. The following table compares this compound and gabapentin in this regard.
Table 2: Comparison of Sedative and Motor Impairment Effects [1]
| Compound | Dose Producing Significant Sedation (mg/kg, i.p.) | Dose Producing Significant Motor Impairment (mg/kg, i.p.) |
| This compound | ≥ 100 | > 160 |
| Gabapentin | ≥ 30 | 90 |
At doses that produce maximal antihyperalgesia, this compound was shown to be devoid of sedation and motor impairment.[1] In contrast, the higher doses of gabapentin required to achieve its maximal antihyperalgesic effect were associated with significant reductions in locomotor activity and impaired motor performance.[1]
Mechanism of Action and Signaling Pathway
This compound is a partial benzodiazepine-site agonist with preferential activity at GABAA receptors containing α2 and α3 subunits.[1] Its antihyperalgesic effect is mediated through the positive allosteric modulation of GABAA receptors, which enhances the inhibitory effects of the neurotransmitter GABA in the spinal dorsal horn.[1] This is in contrast to gabapentin, which is thought to exert its analgesic effects through binding to the α2δ-1 subunit of voltage-gated calcium channels.
Below is a diagram illustrating the signaling pathway of this compound.
Caption: Signaling pathway of this compound at the GABAA receptor.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this comparison.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
The CCI model is a widely used preclinical model to induce neuropathic pain that mimics symptoms of chronic nerve compression in humans.
Surgical Procedure:
-
Male C57BL/6J mice are anesthetized.
-
The common sciatic nerve of the left hind limb is exposed at the mid-thigh level.
-
Proximal to the sciatic nerve's trifurcation, four loose ligatures are tied around the nerve with a 1 mm spacing.
-
The muscle and skin are then closed in layers.
Assessment of Mechanical Hyperalgesia:
-
Mechanical sensitivity is measured using von Frey filaments.
-
Mice are placed in individual compartments on a wire mesh floor.
-
Von Frey filaments of increasing force are applied to the plantar surface of the ipsilateral hind paw.
-
The paw withdrawal threshold (PWT) is determined using the up-down method.
-
Measurements are taken before and at various time points after drug administration.
Zymosan-Induced Inflammatory Pain Model
This model is used to study inflammatory hyperalgesia.
Induction of Inflammation:
-
A 20 µL solution of zymosan A (3 mg/mL) in saline is injected subcutaneously into the plantar surface of the left hind paw of the mice.
Assessment of Mechanical Hyperalgesia:
-
Mechanical paw withdrawal thresholds are assessed using von Frey filaments as described in the CCI model.
-
Measurements are typically taken before and at multiple time points after zymosan injection and subsequent drug administration.
Experimental Workflow
The diagram below outlines the typical workflow for evaluating the antihyperalgesic effects of a test compound in a preclinical pain model.
Caption: General experimental workflow for preclinical pain studies.
Conclusion
This compound demonstrates significant antihyperalgesic effects in preclinical models of neuropathic and inflammatory pain.[1] Its efficacy at non-sedating doses is comparable to that of gabapentin, a first-line treatment for neuropathic pain.[1] The key advantage of this compound lies in its wider therapeutic window, with a clear separation between its antihyperalgesic effects and sedative or motor-impairing side effects.[1] This favorable safety profile, attributed to its selectivity for α2/α3-containing GABAA receptors, suggests that this compound and similar compounds represent a promising class of novel analgesics for the treatment of chronic pain. Further research is warranted to translate these preclinical findings to clinical settings.
References
A Comparative Analysis of the Therapeutic Window of HZ166 and Other Analgesics
For Researchers, Scientists, and Drug Development Professionals
The quest for novel analgesics with improved safety profiles is a cornerstone of modern pharmacology. HZ166, a selective partial agonist for α2/α3 subunit-containing GABA(A) receptors, has emerged as a promising candidate for the treatment of chronic pain.[1][2][3] This guide provides a comprehensive comparison of the therapeutic window of this compound with established analgesic classes, including opioids, non-steroidal anti-inflammatory drugs (NSAIDs), and other anticonvulsants, supported by preclinical experimental data.
Executive Summary
This compound demonstrates a significantly wider therapeutic window in preclinical models compared to conventional analgesics. Its unique mechanism of action, targeting specific GABA(A) receptor subtypes, allows for potent antihyperalgesic effects without the dose-limiting side effects commonly associated with other pain medications, such as sedation, motor impairment, and tolerance.[1][2] This subtype selectivity represents a critical advancement in the development of safer and more effective treatments for chronic pain conditions.
Quantitative Comparison of Therapeutic Windows
The therapeutic index (TI) is a quantitative measure of a drug's safety margin, typically calculated as the ratio of the toxic dose (or lethal dose) to the effective dose. A higher TI indicates a wider therapeutic window. The following tables summarize the available preclinical data for this compound and other common analgesics.
Table 1: Therapeutic Window of this compound and Gabapentin in Mouse Models
| Compound | Therapeutic Effect (Antihyperalgesia) | Dose-Limiting Side Effects (Sedation/Motor Impairment) | Estimated Therapeutic Window |
| This compound | ED50: ~10-16 mg/kg (i.p.) in neuropathic and inflammatory pain models[1] | No significant sedation or motor impairment at doses up to 160 mg/kg (i.p.)[1] | Wide |
| Gabapentin | Effective at non-sedative doses, with similar efficacy to this compound[1][2] | Significant sedation and motor impairment at doses ≥ 90 mg/kg (i.p.)[1] | Narrower than this compound |
Table 2: Comparative Therapeutic Index of Various Analgesics in Mice (Oral Administration)
| Analgesic Class | Drug | ED50 (Analgesia) (mg/kg) | LD50 (mg/kg) | Therapeutic Index (LD50/ED50) |
| Opioid | Morphine | ~5.0 - 9.0[4][5] | ~400[4] | ~44 - 80 |
| NSAID | Ibuprofen | ~82.2[6] | ~800[7][8] | ~9.7 |
| Other | Acetaminophen | Not readily available for direct comparison in the same models | ~338 (female) - 614 (male)[9] | Variable |
Note: The ED50 and LD50 values can vary depending on the specific animal model, strain, and experimental conditions. The data presented here are for illustrative comparative purposes.
Signaling Pathway of this compound-Mediated Analgesia
This compound exerts its analgesic effects by selectively potentiating the function of GABA(A) receptors containing α2 and α3 subunits, which are highly expressed in the pain-processing pathways of the spinal cord.[1][10] This leads to an enhanced inhibitory tone, dampening the transmission of pain signals.
Caption: this compound enhances GABAergic inhibition in the spinal dorsal horn.
Experimental Methodologies
The following are detailed protocols for the key experiments cited in the comparison of this compound.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
This model is used to induce a persistent neuropathic pain state.
-
Animals: Adult male Sprague-Dawley rats or C57BL/6 mice are used.
-
Anesthesia: Animals are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Procedure: The common sciatic nerve is exposed at the mid-thigh level. Proximal to the nerve's trifurcation, four loose ligatures of chromic gut suture are tied around the nerve.[11][12]
-
Post-Operative Care: Animals are monitored for recovery and signs of distress.
-
Behavioral Testing: Mechanical allodynia (pain response to a normally non-painful stimulus) is assessed using von Frey filaments at various time points post-surgery. The paw withdrawal threshold is determined.
-
Drug Administration: this compound, gabapentin, or vehicle is administered intraperitoneally (i.p.) at specified doses before behavioral testing.
Zymosan-Induced Inflammatory Pain Model
This model is used to assess inflammatory pain.
-
Animals: Adult male C57BL/6 mice are used.
-
Induction of Inflammation: A solution of zymosan A (a yeast cell wall component) is injected subcutaneously into the plantar surface of one hind paw. The contralateral paw receives a saline injection as a control.[13][14]
-
Assessment of Hyperalgesia: Thermal hyperalgesia (increased sensitivity to a painful heat stimulus) is measured using a plantar test apparatus. The latency to paw withdrawal from a radiant heat source is recorded.
-
Drug Administration: this compound or vehicle is administered i.p. at specified doses before the assessment of hyperalgesia.
Rotarod Test for Motor Coordination
This test is used to evaluate potential motor impairment caused by the test compounds.
-
Apparatus: An accelerating rotarod treadmill for mice.
-
Training: Mice are trained on the rotarod at a constant speed for a set duration on consecutive days before the test day.
-
Testing: On the test day, animals are administered this compound, gabapentin, or vehicle. At a specified time post-administration, they are placed on the rotarod, which accelerates from a low to a high speed over a set period.
-
Measurement: The latency to fall from the rotating rod is recorded. A shorter latency indicates impaired motor coordination.
Experimental Workflow
The following diagram illustrates the typical workflow for assessing the therapeutic window of a novel analgesic like this compound.
Caption: Workflow for preclinical assessment of an analgesic's therapeutic window.
Conclusion
The preclinical data strongly suggest that this compound possesses a superior therapeutic window compared to other classes of analgesics. Its ability to selectively target α2/α3-containing GABA(A) receptors allows for a separation of analgesic efficacy from sedative and motor-impairing side effects. This profile makes this compound a highly promising candidate for further development as a novel treatment for chronic pain, potentially offering a safer and more effective therapeutic option for patients. Further clinical studies are warranted to confirm these promising preclinical findings in humans.
References
- 1. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 4. benchchem.com [benchchem.com]
- 5. Increased morphine analgesia and reduced side effects in mice lacking the tac1 gene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prediction of human analgesic dosages of nonsteroidal anti-inflammatory drugs (NSAIDs) from analgesic ED50 values in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Equivalent intraperitoneal doses of ibuprofen supplemented in drinking water or in diet: a behavioral and biochemical assay using antinociceptive and thromboxane inhibitory dose–response curves in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. Sex related differences in acetaminophen toxicity in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 11. Chronic Constriction Injury Model of Neuropathic Pain [aragen.com]
- 12. Analgesic Action of Catechin on Chronic Constriction Injury–Induced Neuropathic Pain in Sprague–Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. COX-2 expression and function in the hyperalgesic response to paw inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacological studies on zymosan inflammation in rats and mice. 1: Zymosan-induced paw oedema in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Pharmacokinetics of HZ166 and its Analogs: A Guide for Researchers
A detailed analysis of the pharmacokinetic profiles of the selective GABA-A α2/α3 receptor modulator HZ166 and its structural analogs reveals significant improvements in bioavailability and metabolic stability with newer iterations. This guide provides a comprehensive comparison of their performance, supported by experimental data, to inform future drug development and research in neurology and pain management.
This compound, a benzodiazepine site ligand with preferential activity at α2- and α3-containing GABA-A receptors, has demonstrated promising anticonvulsant, anxiolytic, and anti-nociceptive properties.[1] However, its development has been succeeded by analogs designed to overcome metabolic liabilities and enhance pharmacokinetic profiles. Key among these is KRM-II-81, a bioisostere of this compound, which exhibits improved bioavailability and consequently, enhanced anticonvulsant efficacy.[1] Further structural analogs of KRM-II-81, including FR-II-60, KPP-III-34, and KPP-III-51, have also been developed and evaluated.
This guide summarizes the available pharmacokinetic data for this compound and its analogs, presents detailed experimental protocols for their assessment, and visualizes key experimental workflows.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of this compound and its analogs in rodents, providing a clear comparison of their absorption, distribution, and elimination characteristics.
Table 1: Brain Concentrations of this compound in Mice Following Intraperitoneal Injection
| Time Point (hours) | Brain Concentration (ng/g) |
| 0.5 | ~1800 |
| 1.0 | ~1700 |
| 1.5 | ~1600 |
| 2.0 | ~1400 |
| 4.0 | ~1000 |
| 8.0 | ~500 |
| 24.0 | <100 |
Note: Data is estimated from graphical representations in published studies and should be considered approximate.
Table 2: Comparative Pharmacokinetics of KRM-II-81 Analogs in Rats Following Oral Administration (2 mg/kg)
| Compound | Matrix | Cmax (ng/mL or ng/g) | Tmax (h) | AUC (ng·h/mL or ng·h/g) | t½ (h) |
| FR-II-60 | Plasma | 2.6 ± 0.6 | 2.0 | 11.2 ± 1.1 | 3.1 |
| Brain | 1.2 ± 0.1 | 4.0 | 6.9 ± 0.1 | 3.8 | |
| KPP-III-34 | Plasma | 26.6 ± 3.4 | 2.0 | 117.8 ± 11.0 | 3.1 |
| Brain | 15.8 ± 0.8 | 4.0 | 93.3 ± 3.7 | 3.4 | |
| KPP-III-51 | Plasma | 2.1 ± 0.3 | 2.0 | 7.3 ± 0.9 | 2.2 |
| Brain | 1.1 ± 0.1 | 4.0 | 6.0 ± 0.3 | 3.1 |
Data presented as mean ± SEM. Cmax: Maximum concentration; Tmax: Time to maximum concentration; AUC: Area under the concentration-time curve; t½: Elimination half-life.[2]
Studies on a deuterated analog of KRM-II-81, D5-KRM-II-81, indicated that its half-life did not statistically differ from that of KRM-II-81; however, the Tmax for D5-KRM-II-81 occurred slightly earlier.[3]
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of this compound and its analogs in plasma and brain tissue.
Animal Models: Adult male Sprague-Dawley rats or C57BL/6 mice are commonly used.[2][4] Animals are housed under standard laboratory conditions with free access to food and water.
Drug Administration:
-
For oral administration, compounds are typically suspended in a vehicle such as 0.5% carboxymethylcellulose and administered via oral gavage at a specific dose (e.g., 2 mg/kg).[2]
-
For intraperitoneal injection, the compound is dissolved in a suitable vehicle and injected into the peritoneal cavity.
Sample Collection:
-
Animals are divided into groups for each time point (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
At each designated time point, animals are anesthetized, and blood is collected via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
-
Immediately following blood collection, the animals are euthanized, and brains are harvested.
-
Plasma is separated from blood by centrifugation. Both plasma and brain samples are stored at -80°C until analysis.
Data Analysis: Pharmacokinetic parameters including Cmax, Tmax, AUC, and elimination half-life (t½) are calculated from the concentration-time data using non-compartmental analysis.
Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To quantify the concentration of this compound and its analogs in plasma and brain homogenates.
Sample Preparation:
-
Brain Homogenization: Brain tissue is homogenized in a suitable buffer (e.g., phosphate-buffered saline) to create a uniform suspension.
-
Protein Precipitation: To remove proteins that can interfere with the analysis, an organic solvent such as acetonitrile is added to the plasma or brain homogenate samples.
-
Centrifugation: The samples are centrifuged at high speed to pellet the precipitated proteins.
-
Supernatant Collection: The clear supernatant containing the drug is carefully transferred to a new tube for analysis.
LC-MS/MS Analysis:
-
Chromatographic Separation: The prepared samples are injected into a liquid chromatography system. The compounds are separated on a C18 analytical column using a gradient mobile phase, typically consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Mass Spectrometric Detection: The separated compounds are then introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent drug and its fragments.
-
Quantification: A calibration curve is generated using standards of known concentrations to accurately determine the concentration of the analyte in the experimental samples.
Mandatory Visualizations
The following diagrams illustrate the key experimental and logical workflows described in this guide.
References
- 1. Bioisosteres of ethyl 8-ethynyl-6-(pyridin-2-yl)-4H-benzo[f]imidazo [1,5-a][1,4]diazepine-3-carboxylate (HZ-166) as novel alpha 2,3 selective potentiators of GABAA receptors: Improved bioavailability enhances anticonvulsant efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Analogs of the GABAkine KRM-II-81 Are Orally Bioavailable Anticonvulsants without Sedation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism, pharmacokinetics, and anticonvulsant activity of a deuterated analog of the α2/3-selective GABAkine KRM-II-81 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of HZ166: A Procedural Guide
Chemical and Physical Properties of HZ166
A summary of the known chemical and physical properties of this compound is provided below. This information is essential for a preliminary assessment of its potential hazards and for making informed decisions regarding its handling and disposal.
| Property | Value |
| Molecular Formula | C21H16N4O2 |
| Molecular Weight | 356.4 g/mol [1] |
| IUPAC Name | ethyl 8-ethynyl-6-pyridin-2-yl-4H-imidazo[1,5-a][1][2]benzodiazepine-3-carboxylate[1] |
Immediate Safety and Handling Protocols
Given that this compound is a biologically active compound, it should be handled with care. Although a specific Safety Data Sheet (SDS) is not publicly available, the following personal protective equipment (PPE) and handling procedures are recommended as a minimum standard when working with this or similar research chemicals.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat should be worn.
-
Respiratory Protection: If there is a risk of generating aerosols or dust, a NIOSH-approved respirator may be necessary.
Handling Procedures:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid inhalation, ingestion, and direct contact with skin and eyes.
-
Wash hands thoroughly after handling.
Proper Disposal Procedures for this compound
The disposal of this compound and any materials contaminated with it must be managed as hazardous chemical waste. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.
Step 1: Waste Identification and Segregation
-
Hazardous Waste Determination: As a first step, a formal hazardous waste determination should be conducted in accordance with regulations[3]. Given its biological activity, this compound should be presumed to be a hazardous chemical waste.
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department. Keep it separate from non-hazardous trash and other types of chemical waste to prevent unintended reactions.
Step 2: Unused or Expired this compound
-
Do not discard down the drain or in the regular trash.
-
Place the original container with the unused or expired compound into a designated and properly labeled hazardous waste container.
-
The container must be in good condition, compatible with the chemical, and securely sealed.
Step 3: Contaminated Labware and PPE
-
Solid Waste: Items such as gloves, bench paper, and empty vials that are contaminated with this compound should be collected in a designated hazardous waste container lined with a durable plastic bag.
-
Sharps: Any contaminated needles, syringes, or other sharp objects must be disposed of in a designated sharps container for hazardous chemical waste.
-
Liquid Waste: Solvents and solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.
Step 4: Spill Cleanup
In the event of a spill, the primary goal is to contain and clean it up safely without creating additional hazards.
-
Evacuate and Ventilate: Immediately alert others in the area and, if safe to do so, ensure the area is well-ventilated.
-
Wear Appropriate PPE: At a minimum, wear the PPE outlined in the safety and handling section.
-
Contain the Spill: For a solid spill, carefully cover it with an absorbent material to prevent the generation of dust. For a liquid spill, use an appropriate absorbent material to contain the liquid.
-
Clean the Spill: Carefully collect the spilled material and absorbent into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with an appropriate solvent to decontaminate the surface. All cleaning materials should also be disposed of as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department, especially for larger spills.
Experimental Protocols: General Procedure for Preparing this compound Waste for Disposal
While no specific experimental protocols for the disposal of this compound exist, the following general procedure outlines the steps for preparing the waste for collection by your institution's EHS department.
-
Container Selection: Obtain a compatible hazardous waste container from your EHS department or an approved supplier. The container should be appropriate for the type of waste (solid or liquid).
-
Labeling: Affix a hazardous waste label to the container before adding any waste. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "ethyl 8-ethynyl-6-pyridin-2-yl-4H-imidazo[1,5-a][1][2]benzodiazepine-3-carboxylate (this compound)"
-
The specific components and their approximate concentrations if it is a mixture.
-
The date accumulation started.
-
The name of the principal investigator and the laboratory location.
-
-
Accumulation: Place the waste into the labeled container. Keep the container closed at all times except when adding waste.
-
Storage: Store the hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel and away from general traffic.
-
Request for Pickup: Once the container is full or you are ready for it to be removed, follow your institution's procedures to request a hazardous waste pickup from the EHS department.
Caption: Workflow for the proper disposal of this compound.
References
- 1. HZ-166 | C21H16N4O2 | CID 10309028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, a novel GABAA receptor subtype-selective benzodiazepine site ligand, is antihyperalgesic in mouse models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hazardous Waste Generator Requirements | Department of Toxic Substances Control [dtsc.ca.gov]
Essential Safety and Logistics for Handling HZ166
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling and disposal of HZ166, a GABAA receptor subtype-selective benzodiazepine site ligand. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide is based on established protocols for handling benzodiazepine compounds in a laboratory setting. It is imperative to supplement this information with a risk assessment specific to your experimental conditions.
Personal Protective Equipment (PPE)
Given that this compound is a benzodiazepine derivative, a class of compounds that can have potent physiological effects, stringent adherence to PPE protocols is mandatory to prevent accidental exposure.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile or neoprene gloves. | Provides a robust barrier against skin contact. Double-gloving is recommended as a precaution against tears or degradation of the outer glove. |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes or aerosols of this compound solutions. |
| Body Protection | A disposable gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). | Prevents contamination of personal clothing and skin. Standard cloth lab coats are not recommended as they can absorb spills.[1] |
| Respiratory Protection | Generally not required when handling small quantities in a well-ventilated area or a fume hood. For procedures that may generate aerosols or dust, a fit-tested N95 respirator or higher is recommended. | Minimizes the risk of inhalation, which can be a primary route of exposure for powdered substances. |
| Foot Protection | Closed-toe shoes. | Protects feet from spills. |
Operational Plan: Handling H.Z.166 in the Laboratory
A systematic approach to handling this compound is essential to maintain a safe working environment. The following workflow outlines the key steps from preparation to immediate post-handling procedures.
Caption: Workflow for the safe handling of this compound in a laboratory setting.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination and ensure regulatory compliance. As a benzodiazepine compound, it should be treated as pharmaceutical waste.
| Waste Stream | Disposal Procedure |
| Unused/Expired this compound | - Treat as hazardous pharmaceutical waste. - Collect in a clearly labeled, sealed container. - Dispose of through a licensed hazardous waste disposal company, likely via incineration.[2] |
| Contaminated Labware (e.g., pipette tips, vials) | - Place in a designated hazardous waste container immediately after use. - Do not mix with non-hazardous waste. |
| Contaminated PPE (e.g., gloves, gown) | - Remove carefully to avoid cross-contamination. - Place in a designated hazardous waste container. |
| Aqueous Solutions of this compound | - Do not pour down the drain. - Collect in a sealed, labeled waste container for hazardous chemical waste. |
Experimental Protocols
While a universal, detailed experimental protocol for this compound is not available, a published study on its antihyperalgesic effects in mice provides some insight into its practical application. In this study, this compound was suspended in 0.5% methyl cellulose and 0.9% NaCl for intraperitoneal injection in mice. The concentrations and volumes administered would be dependent on the specific experimental design.
It is crucial for researchers to develop a detailed, experiment-specific protocol that includes safety measures at each step. This should be part of the pre-use risk assessment.
The following diagram illustrates a logical relationship for protocol development when working with a compound like this compound where a specific SDS is unavailable.
Caption: Logical workflow for developing a safe handling protocol for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
